3-Hydroxy-2,2-dimethylpropanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2,3-6)4-7/h7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXFHHXOVMQARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543119 | |
| Record name | 3-Hydroxy-2,2-dimethylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19295-57-9 | |
| Record name | 3-Hydroxy-2,2-dimethylpropanenitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50543119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-dimethylpropanenitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-Hydroxy-2,2-dimethylpropanenitrile
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethylpropanenitrile, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the core aspects of its synthesis, detailing established methodologies and the underlying chemical principles. Furthermore, it presents a thorough characterization of its physicochemical and spectroscopic properties, alongside critical safety and handling protocols. The guide aims to serve as an authoritative resource, integrating technical accuracy with practical insights to facilitate its effective application in research and development.
Introduction
This compound, with the CAS number 19295-57-9, is a bifunctional organic molecule incorporating both a hydroxyl and a nitrile group.[1][2][3][4] Its unique structural arrangement, featuring a sterically hindered neopentyl core, imparts specific reactivity and physical properties that make it a valuable building block in organic synthesis. The presence of the nitrile moiety allows for its conversion into a variety of other functional groups, including amines, carboxylic acids, and amides, while the primary hydroxyl group offers a site for esterification, etherification, and other nucleophilic reactions. These characteristics make it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[5] This guide provides an in-depth exploration of its synthesis, properties, and handling, designed to empower researchers to confidently and safely utilize this compound in their work.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and economic viability. This section will detail two primary methodologies: a laboratory-scale synthesis via reduction of a cyanoester and a more industrially relevant approach involving the cyanohydrin formation from a key aldehyde intermediate.
Laboratory-Scale Synthesis from Ethyl 2-Cyano-2-methylpropionate
A reliable laboratory-scale synthesis of this compound involves the reduction of the ester functionality of ethyl 2-cyano-2-methylpropionate. This method offers high yields and a straightforward purification process.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its chemoselectivity. It readily reduces esters to alcohols while leaving the nitrile group intact under the specified reaction conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the ester and the nitrile.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is employed. THF serves to solubilize the organic starting material, while water is necessary for the activity of the sodium borohydride and for the workup.
-
Quenching Step: The addition of hydrochloric acid is crucial to neutralize the reaction mixture and quench any unreacted sodium borohydride, preventing the formation of flammable hydrogen gas upon disposal.
-
Purification: Extraction with ethyl acetate allows for the separation of the desired product from the aqueous phase. A subsequent wash with water removes any remaining inorganic salts, and drying over anhydrous magnesium sulfate eliminates residual water before concentration. A final filtration through a small amount of silica gel helps to remove any baseline impurities.
Experimental Protocol:
A detailed experimental protocol for this synthesis is provided below.[6]
| Step | Procedure |
| 1 | Dissolve ethyl 2-cyano-2-methylpropionate (5.0 g, 35.4 mmol) in a solvent mixture of tetrahydrofuran (40 mL) and water (100 mL) in a round-bottom flask equipped with a magnetic stirrer. |
| 2 | Slowly add sodium borohydride (4.47 g, 106 mmol) to the solution in portions to control the initial effervescence. |
| 3 | Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). |
| 4 | Upon completion, carefully and slowly add 6N hydrochloric acid to the mixture to quench the reaction and adjust the pH to be slightly acidic. |
| 5 | Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). |
| 6 | Combine the organic phases and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). |
| 7 | Dry the organic phase over anhydrous magnesium sulfate, filter, and pass through a small plug of silica gel. |
| 8 | Concentrate the filtrate under reduced pressure to yield 3-hydroxy-2,2-dimethylpropionitrile as an oil (3.4 g, 97% yield). |
Diagram of the Synthesis Workflow:
Caption: Workflow for the laboratory synthesis of this compound.
Industrial Synthesis via Hydroxypivaldehyde Intermediate
On an industrial scale, a more cost-effective route involves the initial synthesis of 3-hydroxy-2,2-dimethylpropanal (commonly known as hydroxypivaldehyde) via an aldol condensation, followed by its conversion to the corresponding cyanohydrin.
2.2.1. Synthesis of 3-Hydroxy-2,2-dimethylpropanal
Hydroxypivaldehyde is produced through the aldol condensation of isobutyraldehyde and formaldehyde.[7] This reaction is typically base-catalyzed.
Reaction Mechanism:
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base, often a tertiary amine like triethylamine, deprotonates the α-carbon of isobutyraldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step yields the final product, hydroxypivaldehyde.
Diagram of the Aldol Condensation Mechanism:
Caption: Mechanism of hydroxypivaldehyde synthesis via aldol condensation.
2.2.2. Conversion of Hydroxypivaldehyde to this compound
The conversion of hydroxypivaldehyde to this compound follows the general mechanism of cyanohydrin formation. This reaction involves the nucleophilic addition of a cyanide ion to the aldehyde carbonyl group.
Causality of Experimental Choices:
-
Cyanide Source: While hydrogen cyanide (HCN) can be used directly, it is a highly toxic and volatile gas. A safer and more common laboratory practice is to generate the cyanide nucleophile in situ from a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) by the addition of a mild acid. This maintains a sufficient concentration of the cyanide anion for the reaction to proceed.
-
pH Control: The pH of the reaction is critical. The reaction requires the presence of the cyanide anion (CN⁻) as the nucleophile, which is favored at a slightly basic pH. However, if the pH is too high, the aldehyde can undergo undesired side reactions. If the pH is too acidic, the concentration of the cyanide anion will be too low for the reaction to proceed at a reasonable rate.
-
Workup: A careful acidic workup is necessary to neutralize any remaining cyanide and to protonate the intermediate alkoxide to form the final hydroxyl group.
Representative Experimental Protocol:
To a stirred solution of 3-hydroxy-2,2-dimethylpropanal (1 equivalent) in a suitable solvent such as water or a water/alcohol mixture, a solution of sodium cyanide (1.1 equivalents) in water is added. The mixture is cooled in an ice bath, and a solution of a weak acid (e.g., acetic acid) is added dropwise to maintain a slightly acidic to neutral pH. The reaction is stirred at low temperature for several hours until completion (monitored by TLC). The reaction is then carefully quenched with a stronger acid to neutralize any remaining cyanide, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application.
Physicochemical Properties
The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1][2][3] |
| Molecular Weight | 99.13 g/mol | [1][3] |
| CAS Number | 19295-57-9 | [1][2][3] |
| Appearance | Colorless to off-white solid-liquid mixture or oil | [6] |
| Boiling Point | 86-87 °C at 18 Torr | |
| pKa | 13.75 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in water and many organic solvents such as ethanol and methanol. | |
| Density | 0.971 ± 0.06 g/cm³ (Predicted) |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
-
¹H NMR (CDCl₃): δ 1.36 (s, 6H), 3.58 (s, 2H).[6]
-
Interpretation: The singlet at 1.36 ppm with an integration of 6H corresponds to the two equivalent methyl groups. The singlet at 3.58 ppm with an integration of 2H is assigned to the methylene protons adjacent to the hydroxyl group. The absence of a readily observable hydroxyl proton signal is common, as it can be broad or exchange with trace amounts of water in the solvent.
-
-
¹³C NMR (Predicted): Predicted spectra are available in chemical databases. Key predicted signals would include those for the two methyl carbons, the quaternary carbon, the methylene carbon, and the nitrile carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3400 cm⁻¹), the C-H stretches of the alkyl groups (~2960-2870 cm⁻¹), and the C≡N stretch of the nitrile group (sharp, ~2250 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve the loss of small neutral molecules such as water or formaldehyde.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its precursor, hydroxypivaldehyde, is used in the production of neopentyl glycol, calcium pantothenate, and other fine chemicals, highlighting the industrial importance of this structural motif.[8] The nitrile group in this compound can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents, providing access to a wide range of derivatives.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] As with all cyanohydrins, it has the potential to release highly toxic hydrogen cyanide gas, particularly under acidic or basic conditions or upon heating. Therefore, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is recommended when there is a risk of splashing.
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Prevent the formation of aerosols. Keep away from acids, bases, and strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in a sealed container according to institutional and local regulations.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. This guide has provided a detailed overview of its synthesis, including both laboratory and industrial-scale methodologies, with a focus on the rationale behind the experimental choices. A comprehensive summary of its physicochemical and spectroscopic properties has been presented to aid in its characterization and use. Crucially, this document has emphasized the critical importance of adhering to strict safety protocols when handling this compound due to its inherent toxicity. By providing this in-depth technical information, this guide aims to empower researchers and developers to effectively and safely utilize this compound in their pursuit of new chemical entities and improved synthetic processes.
References
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- 4. This compound | 19295-57-9 [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 19295-57-9 [chemicalbook.com]
- 7. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN100540518C - Stabilized hydroxypivalaldehyde - Google Patents [patents.google.com]
physicochemical properties of 3-Hydroxy-2,2-dimethylpropanenitrile
An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-2,2-dimethylpropanenitrile
This guide provides a comprehensive overview of the physicochemical properties, safety considerations, and synthetic pathways of this compound (CAS No. 19295-57-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the handling and application of this versatile chemical intermediate.
Molecular Identity and Structure
This compound is an organic compound featuring a bifunctional structure with both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1] The presence of two methyl groups on the alpha-carbon to the nitrile creates a sterically hindered gem-dimethyl arrangement, which significantly influences its reactivity and physical properties.[1]
Key Identifiers:
-
IUPAC Name: this compound[2]
The molecule's structure, with its polar hydroxyl and nitrile functionalities, suggests a moderate degree of polarity and the capacity for hydrogen bonding, which dictates its solubility and chromatographic behavior.[1]
Physicochemical Properties: A Data-Driven Summary
Quantitative data for this compound is primarily based on computational models, with limited experimentally derived values in public literature. The following table summarizes the key physicochemical properties.
| Property | Value | Source/Method |
| Molecular Weight | 99.13 g/mol | Computed by PubChem[2][3][5] |
| Physical State | Solid / Liquid / Oil | Inconsistent reports[1][6] |
| pKa | 13.75 ± 0.10 | Predicted[4] |
| LogP (XLogP3-AA) | 0.2 | Computed by XLogP3[2][4] |
| Hydrogen Bond Donors | 1 | Computed[2] |
| Hydrogen Bond Acceptors | 2 | Computed[4] |
| Topological Polar Surface Area | 44 Ų | Computed[2][4] |
Expert Insight: The discrepancy in the reported physical state (solid vs. liquid/oil) is not uncommon for compounds with melting points near ambient temperature. The presence of impurities can also lead to a depression of the freezing point, resulting in a liquid or oily appearance. For definitive characterization, Differential Scanning Calorimetry (DSC) is the recommended analytical method. A sharp endotherm on the first heating cycle would provide an accurate melting point and confirm the crystalline nature of the pure substance.
Synthesis and Spectral Characterization
Synthetic Pathway
A common laboratory-scale synthesis involves the reduction of an ester-nitrile precursor. One documented method is the reduction of ethyl 2-cyano-2-methylpropionate using sodium borohydride in a tetrahydrofuran/water solvent system.[6]
Protocol for Synthesis: [6]
-
Dissolve ethyl 2-cyano-2-methylpropionate (1 equivalent) in a mixture of tetrahydrofuran and water.
-
Slowly add sodium borohydride (3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for approximately 3 hours.
-
Quench the reaction by the slow addition of 6N hydrochloric acid.
-
Perform an extraction with ethyl acetate. Combine the organic phases.
-
Wash the combined organic phase with water, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
The workflow below illustrates this synthetic process.
Caption: Synthesis workflow for this compound.
Spectral Data
-
¹H NMR: The proton NMR spectrum provides clear diagnostic peaks for the compound's structure. In CDCl₃, the expected signals are a singlet for the six protons of the gem-dimethyl groups and a singlet for the two protons of the hydroxymethyl group.[6]
-
¹H-NMR (CDCl₃): δ 1.36 (s, 6H), 3.58 (s, 2H).[6]
-
-
Predicted Mass Spectrometry: Computational tools predict the collision cross-section (CCS) values for various adducts, which is useful for identification in mass spectrometry-based screening. For the [M+H]⁺ adduct, the predicted CCS is 120.7 Ų.[7]
Expert Insight: For unambiguous structural confirmation, a suite of spectroscopic techniques is essential. ¹³C NMR would reveal four distinct carbon signals. FTIR spectroscopy should show a characteristic broad absorption for the O-H stretch (around 3400 cm⁻¹) and a sharp, medium intensity peak for the C≡N stretch (around 2250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition (C₅H₉NO).
Reactivity and Applications
The bifunctional nature of this compound makes it a valuable building block in organic synthesis.[1]
-
The hydroxyl group can undergo standard alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification.
-
The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.
This dual reactivity allows for its use as an intermediate in the synthesis of more complex molecules, with potential applications in the pharmaceutical and fine chemical industries.[1] Its structural relative, 3-Hydroxy-2,2-dimethylpropanal, is a known intermediate in the production of neopentyl glycol, pharmaceuticals, and agrochemicals, suggesting similar potential pathways for the nitrile analog.[8][9]
Safety and Handling
GHS Hazard Classification
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[2]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures
The following workflow outlines the mandatory safety protocols for handling this chemical.
Caption: Recommended safety and handling workflow.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water and soap.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. If irritation persists, seek medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
-
Ingestion: Do NOT induce vomiting. Immediately call a physician or poison control center.[11]
References
- 1. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 2. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS: 19295-57-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound | 19295-57-9 [chemicalbook.com]
- 7. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 8. nbinno.com [nbinno.com]
- 9. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-hydroxy-2,2-dimethylpropanenitrile, a versatile bifunctional molecule of interest in organic synthesis and pharmaceutical development. Drawing from its structural features—a primary alcohol and a nitrile group on a sterically hindered neopentyl scaffold—this document will explore its synthesis, physicochemical properties, characteristic reactivity, and applications, with a strong emphasis on practical, field-proven insights and safety protocols.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₅H₉NO, possesses a unique molecular architecture that dictates its physical and chemical behavior. The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group imparts a moderate polarity to the molecule, influencing its solubility and reactivity.[1][2] The two methyl groups on the α-carbon to the nitrile create a quaternary center, which introduces significant steric hindrance, impacting the accessibility of adjacent functional groups.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 19295-57-9 | [3][4] |
| Molecular Formula | C₅H₉NO | [3][4] |
| Molecular Weight | 99.13 g/mol | [1][3] |
| Appearance | Reported as a solid or an oil. | [1][5] |
| Boiling Point | 86-87 °C at 18 Torr (Predicted) | Guidechem |
| pKa | 13.75 ± 0.10 (Predicted) | [6] |
| XLogP3-AA | 0.2 (Computed) | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol due to hydrogen bonding capabilities of the hydroxyl group. | [1][2] |
Synthesis of this compound
The synthesis of this hydroxynitrile can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are two common synthetic strategies.
Method 1: Reduction of an Ester-Nitrile
A prevalent and high-yielding method involves the selective reduction of the ester functionality of a precursor like ethyl 2-cyano-2-methylpropionate. The nitrile group is generally resistant to reduction by sodium borohydride under these conditions, allowing for a clean conversion to the desired primary alcohol.
Reaction Scheme:
A diagram illustrating the synthesis of this compound via reduction.
Detailed Experimental Protocol: [5][7]
-
Dissolution: Dissolve ethyl 2-cyano-2-methylpropionate (e.g., 5.0 g, 35.4 mmol) in a mixture of tetrahydrofuran (THF, 40 mL) and water (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (e.g., 4.47 g, 106 mmol) in portions to manage the exothermic reaction and any gas evolution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of 6N hydrochloric acid (HCl) until the cessation of gas evolution. This step neutralizes the excess borohydride and the resulting borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, typically an oil, is purified by silica gel column chromatography to yield pure this compound (reported yield: ~97%).[5][7]
Method 2: Cyanohydrin Formation from a Hydroxy-aldehyde
An alternative and classic approach to hydroxynitriles is the nucleophilic addition of a cyanide source to an aldehyde. In this case, the precursor would be 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde). This reaction is typically performed in situ by generating hydrogen cyanide (HCN) from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) and a mineral acid.[8]
Reaction Scheme:
A diagram showing the synthesis of this compound from its aldehyde precursor.
Conceptual Protocol:
This method requires stringent safety precautions due to the high toxicity of HCN gas.
-
Setup: In a well-ventilated fume hood, dissolve 3-hydroxy-2,2-dimethylpropanal in a suitable solvent (e.g., water or a water/alcohol mixture) in a flask equipped for cooling and stirring.
-
Cyanide Addition: Add a solution of potassium cyanide.
-
Acidification: Slowly add a dilute acid (e.g., sulfuric acid) to the cooled and stirring mixture. The acid protonates the intermediate alkoxide and generates HCN in situ.
-
Reaction and Work-up: After stirring for a set period, the reaction is worked up, typically involving extraction and purification, similar to Method 1. All waste materials must be treated with bleach to neutralize any residual cyanide.
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key structural information. The spectrum for this compound is expected to be simple and diagnostic.
-
A singlet integrating to 6 protons for the two equivalent methyl groups (C(CH₃)₂). A reported chemical shift is δ 1.36 (s, 6H).[5][7]
-
A singlet integrating to 2 protons for the methylene group adjacent to the hydroxyl group (-CH₂OH). A reported chemical shift is δ 3.58 (s, 2H).[5][7]
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would further confirm the carbon skeleton. Predicted shifts would include:
-
A quaternary carbon (C(CH₃)₂).
-
The methyl carbons (-CH₃).
-
The methylene carbon (-CH₂OH).
-
The nitrile carbon (-C≡N).
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is useful for identifying the key functional groups.
-
A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
A sharp, medium-intensity absorption band around 2250-2240 cm⁻¹ for the C≡N stretching of the nitrile.
-
C-H stretching and bending vibrations in the regions of 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z = 99. Common fragmentation patterns for β-hydroxynitriles can include the loss of water (H₂O), formaldehyde (CH₂O), or the nitrile group.
-
Purity Assessment (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of the final product. For HPLC, a reversed-phase column (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradient) would be a suitable starting point for method development.[3][5][9][10] GC can also be used, given the compound's predicted boiling point.
Chemical Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a valuable building block in organic synthesis.
A diagram outlining the key reaction pathways for this compound.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-2,2-dimethylpropanoic acid. Alternatively, it can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce the corresponding primary amine, 3-amino-2,2-dimethylpropan-1-ol.
-
Hydroxyl Group Transformations: The primary alcohol can be oxidized to the corresponding aldehyde (2,2-dimethyl-3-oxopropanenitrile) or further to the carboxylic acid. It can also undergo esterification or etherification to introduce a wide range of functional groups.
Relevance in Drug Development:
Safety, Handling, and Disposal
As a senior scientist, ensuring the safe handling of all chemicals is of utmost importance. This compound is classified with several hazards, and appropriate precautions must be taken.
GHS Hazard Classification[1]
-
Acute Toxicity, Oral (Harmful)
-
Acute Toxicity, Dermal (Harmful)
-
Skin Irritation
-
Serious Eye Irritation
-
Acute Toxicity, Inhalation (Harmful)
-
Specific target organ toxicity — single exposure (May cause respiratory irritation)
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots should be worn.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
-
Keep containers tightly closed when not in use.
Spill and Disposal Procedures:
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for chemical waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contain the spill and collect the material for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the nitrile group, waste may require special treatment to avoid the release of cyanide.
References
- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 3. Hydroxynitrile lyases from cyanogenic millipedes: molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 19295-57-9 [chemicalbook.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | FH147438 [biosynth.com]
A Technical Guide to the Spectral Analysis of 3-Hydroxy-2,2-dimethylpropanenitrile
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the spectral characterization of 3-hydroxy-2,2-dimethylpropanenitrile. This document provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and field-proven insights. The methodologies and interpretations presented herein are designed to be self-validating, ensuring technical accuracy and trustworthiness.
Introduction: The Structural Elucidation of a Versatile Building Block
This compound, with the chemical formula C₅H₉NO and a molecular weight of 99.13 g/mol , is a bifunctional organic molecule of significant interest in synthetic chemistry.[1][2] Its structure incorporates both a hydroxyl and a nitrile functional group, rendering it a versatile precursor for the synthesis of a variety of more complex molecules.[3] Accurate and comprehensive spectral analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed examination of the expected and observed spectral data for this compound.
The molecular structure of this compound is depicted below. This structure is fundamental to the interpretation of the spectral data that follows.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.
Table 1: Experimental and Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Type | Source |
| 1.36 | Singlet | 6H | 2 x -CH₃ | Experimental (in CDCl₃) | [4] |
| 3.58 | Singlet | 2H | -CH₂- | Experimental (in CDCl₃) | [4] |
| Variable | Broad Singlet | 1H | -OH | Predicted | - |
Interpretation of the ¹H NMR Spectrum:
-
The Singlet at δ 1.36 ppm: This signal, integrating to six protons, is assigned to the two equivalent methyl (-CH₃) groups. The geminal dimethyl groups are chemically identical due to free rotation around the C-C single bond. The singlet multiplicity arises because there are no adjacent protons to cause spin-spin splitting.
-
The Singlet at δ 3.58 ppm: This signal, integrating to two protons, corresponds to the methylene (-CH₂-) group adjacent to the hydroxyl group. Its singlet nature is due to the absence of vicinal protons.
-
The -OH Proton Signal: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Data Type | Source |
| ~22 | 2 x -CH₃ | Predicted | [5][6] |
| ~35 | Quaternary C | Predicted | [5][6] |
| ~70 | -CH₂-OH | Predicted | [5][6] |
| ~120 | -C≡N | Predicted | [5][6] |
Interpretation of the ¹³C NMR Spectrum:
-
Signal around δ 22 ppm: This upfield signal is attributed to the two equivalent methyl carbons.
-
Signal around δ 35 ppm: This signal corresponds to the quaternary carbon atom to which the two methyl groups and the nitrile group are attached.
-
Signal around δ 70 ppm: This downfield signal is assigned to the methylene carbon bonded to the electronegative oxygen atom of the hydroxyl group.
-
Signal around δ 120 ppm: This signal in the mid-range of the spectrum is characteristic of a nitrile carbon.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted and Comparative IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Data Type | Source |
| 3600-3200 (broad) | O-H | Stretching | Predicted/Comparative | [7][8] |
| 3000-2850 | C-H | Stretching | Predicted/Comparative | [7][8] |
| ~2250 | C≡N | Stretching | Predicted/Comparative | [7][8] |
| ~1050 | C-O | Stretching | Predicted/Comparative | [7][8] |
Interpretation of the IR Spectrum:
-
Broad Band at 3600-3200 cm⁻¹: This is a characteristic absorption for the O-H stretching vibration of an alcohol. The broadness of the peak is due to hydrogen bonding.
-
Bands at 3000-2850 cm⁻¹: These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.
-
Sharp Band around 2250 cm⁻¹: This absorption is characteristic of the C≡N stretching vibration of a nitrile. The intensity of this band can vary.
-
Band around 1050 cm⁻¹: This absorption corresponds to the C-O stretching vibration of the primary alcohol.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Place the sample in the IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify and assign the characteristic absorption bands to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Data Type | Source |
| 99.0684 | [M]⁺ | Predicted | [1][9] |
| 100.0757 | [M+H]⁺ | Predicted | [9] |
| 122.0576 | [M+Na]⁺ | Predicted | [9] |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (99.13). High-resolution mass spectrometry would show this at approximately m/z 99.0684.[1][9]
-
Adduct Ions: In soft ionization techniques like Electrospray Ionization (ESI), adduct ions such as [M+H]⁺ (m/z 100.0757) and [M+Na]⁺ (m/z 122.0576) are commonly observed.[9]
-
Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment. Key fragmentation pathways could include the loss of a methyl group (-15 amu), a hydroxyl group (-17 amu), or a CH₂OH group (-31 amu). The observation of these fragment ions would further support the proposed structure.
Caption: Predicted Fragmentation in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique (e.g., EI for fragmentation information or ESI for molecular weight determination).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify fragmentation patterns.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The combination of these techniques allows for the confident identification of its functional groups and the overall connectivity of the molecule. While a complete set of experimental data is not fully available in the public domain, the combination of partial experimental data, predicted spectra, and comparison with analogous compounds provides a robust framework for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound.
References
- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 4. This compound | 19295-57-9 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Propanenitrile, 3-hydroxy- [webbook.nist.gov]
- 8. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]
- 9. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility of 3-Hydroxy-2,2-dimethylpropanenitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9), a key intermediate in various chemical syntheses. The document elucidates the molecular features governing its solubility and provides both qualitative and inferred quantitative solubility profiles in a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This resource is intended for researchers, scientists, and drug development professionals who utilize hydroxynitriles in their work.
Introduction: Understanding the Solubility of this compound
This compound, with the molecular formula C₅H₉NO, is a bifunctional organic molecule featuring both a hydroxyl (-OH) group and a nitrile (-C≡N) group.[1][2][3] The interplay of these functional groups, along with the steric hindrance provided by the gem-dimethyl groups, dictates its physicochemical properties, most notably its solubility in various organic media. The principle of "like dissolves like" is fundamental to understanding its solubility profile; the polar nature of the hydroxyl and nitrile moieties suggests a high affinity for polar solvents.[4]
The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.[5] These hydrogen bonding capabilities are the primary drivers for its solubility in protic and polar aprotic solvents. Conversely, the nonpolar hydrocarbon backbone, although relatively small, influences its interaction with nonpolar solvents.
Physicochemical Properties of this compound
A thorough understanding of the molecule's physical and chemical properties is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 19295-57-9 | [1][2][3] |
| Molecular Formula | C₅H₉NO | [1][2][3] |
| Molecular Weight | 99.13 g/mol | [1] |
| Appearance | Oily liquid (based on synthesis reports) | [6] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 44 Ų | [1] |
Solubility Profile: Insights from Structural Analogues
Qualitative Solubility Based on Analogues:
Based on the reported solubility of compounds like lactonitrile (2-hydroxypropanenitrile) and 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin), a qualitative solubility profile for this compound can be confidently inferred.
| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale and Supporting Evidence from Analogues |
| Polar Protic | Methanol, Ethanol, Water | High to Very High | Lactonitrile is soluble in water, ethanol, and ether.[7] 2-Hydroxy-2-methylpropanenitrile is very soluble in water and soluble in commonly used organic solvents.[8][9] The strong hydrogen bonding between the hydroxyl group of the solute and the solvent molecules is the primary driver for high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | The dipole-dipole interactions between the polar functional groups of the solute and the solvent, as well as the hydrogen bond accepting capability of the solvent, promote dissolution. |
| Less Polar | Dichloromethane, Chloroform | Moderate | Mandelonitrile is freely soluble in chloroform.[10] While the polar groups are less effectively solvated, the hydrocarbon portion of the molecule can interact with these solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The presence of polar functional groups limits solubility in nonpolar aromatic solvents. |
| Nonpolar Aliphatic | Hexane, Heptane, Petroleum Ether | Low to Insoluble | Lactonitrile is insoluble in petroleum ether.[11] 2-Hydroxy-2-methylpropanenitrile is insoluble in petroleum ether.[8] The significant difference in polarity between the solute and solvent leads to poor miscibility. |
Experimental Determination of Solubility: A Practical Guide
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[12][13] This section provides a detailed, step-by-step protocol that can be adapted for this compound.
The Isothermal Shake-Flask Method: A Self-Validating Protocol
The core principle of this method is to create a saturated solution of the solute in the solvent of interest at a constant temperature, followed by the quantitative analysis of the solute concentration in the supernatant.[13]
Diagram of the Experimental Workflow:
Caption: Workflow for determining the solubility of this compound.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (of known purity)
-
Organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled shaker bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrumentation (e.g., HPLC with UV detector or a gravimetric setup)
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[12] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to remove any undissolved microparticles.
-
Quantitative Analysis Methods
a) Gravimetric Analysis:
This method is suitable for non-volatile solutes and provides a direct measurement of the dissolved solid mass.[14][15]
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is fully evaporated, dry the dish containing the residue to a constant weight in an oven.
-
The weight of the residue represents the mass of this compound dissolved in the known mass or volume of the solvent.
b) High-Performance Liquid Chromatography (HPLC) Analysis:
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[16][17]
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the undiluted saturated solution using the calibration curve and the dilution factor.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with an increase in temperature.
-
Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. Polar solvents will generally be more effective at dissolving this polar molecule.
-
Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
pH (in aqueous or protic solvents): While this compound is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis of the nitrile group over time, which would affect the equilibrium solubility measurement.
Diagram of Influencing Factors:
Caption: Key factors influencing the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is sparse in the public domain, a strong, evidence-based prediction of its solubility profile can be made based on its molecular structure and the known properties of its structural analogues. It is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar aliphatic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The isothermal shake-flask method, coupled with either gravimetric or HPLC analysis, stands as a reliable approach to generate accurate and reproducible solubility data, which is crucial for process development, formulation, and fundamental research in the chemical and pharmaceutical sciences.
References
- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mandelonitrile | 532-28-5 [chemicalbook.com]
- 7. Buy Lactonitrile | 78-97-7 [smolecule.com]
- 8. chembk.com [chembk.com]
- 9. 2-Hydroxy-2-methylpropionitrile(75-86-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Mandelonitrile technical grade 532-28-5 [sigmaaldrich.com]
- 11. Lactonitrile | C3H5NO | CID 6572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. pharmajournal.net [pharmajournal.net]
- 16. pharmaguru.co [pharmaguru.co]
- 17. sciforum.net [sciforum.net]
An In-depth Technical Guide to the Thermal Stability of 3-Hydroxy-2,2-dimethylpropanenitrile
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of 3-Hydroxy-2,2-dimethylpropanenitrile. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of thermal decomposition and outlines a suite of robust experimental protocols to characterize the thermal hazards associated with this compound. In the absence of extensive publicly available data on its specific thermal behavior, this guide emphasizes the principles of experimental design and data interpretation, enabling users to generate reliable safety data. We will explore the application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) to determine critical safety parameters such as onset decomposition temperature, heat of decomposition, and time-to-maximum-rate under adiabatic conditions.
Introduction: Understanding the Molecule
This compound, with the chemical formula C5H9NO, is a bifunctional organic molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1][2][3] This structure suggests a moderate degree of polarity and the potential for hydrogen bonding, influencing its physical properties and solubility.[1] While the nitrile group is a versatile synthetic handle, it also introduces a potential energetic functional group that warrants a thorough investigation of the molecule's thermal stability.
Safety data sheets indicate that the compound is stable under standard ambient conditions.[4] However, the presence of the nitrile functionality, coupled with the hydroxyl group, necessitates a deeper understanding of its behavior at elevated temperatures to ensure safe handling, storage, and use in chemical processes. Exothermic decomposition reactions can lead to thermal runaway, a hazardous condition where the rate of heat generation exceeds the rate of heat removal, potentially causing catastrophic failure of containment.[5]
This guide will provide the scientific rationale and detailed methodologies for a comprehensive thermal stability assessment.
Theoretical Considerations for Thermal Decomposition
The thermal stability of a chemical compound is dictated by the energy required to break its weakest chemical bonds. For this compound, several decomposition pathways can be postulated:
-
Decyanation: The cleavage of the C-CN bond, potentially releasing hydrogen cyanide, a toxic gas. The thermal decomposition of other nitriles, such as polyacrylonitrile, is known to produce significant quantities of hydrogen cyanide.[4]
-
Dehydration: Elimination of a water molecule, facilitated by the hydroxyl group.
-
Oxidation: In the presence of an oxidizing agent, the molecule can undergo rapid and highly exothermic decomposition. Existing safety data warns of violent reactions with strong oxidizing agents.[4]
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis, especially in the presence of acids or bases, to form a carboxylic acid.[6] This process can be exothermic.
The actual decomposition pathway and its associated energetics are dependent on factors such as temperature, heating rate, pressure, and the presence of contaminants or incompatible materials.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a thorough evaluation of thermal stability. The following sections detail the key experimental protocols.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for screening thermal hazards.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events like melting, crystallization, and decomposition.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is crucial to contain any evolved gases and obtain an accurate heat of decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 2-10°C/min) to a final temperature well above any suspected decomposition (e.g., 350°C). A slower heating rate can provide better resolution of thermal events.
-
-
Data Analysis:
-
Onset Temperature (Tonset): Determine the temperature at which the exothermic decomposition begins. This is a critical parameter for defining safe operating temperatures.
-
Peak Exotherm Temperature (Tpeak): The temperature at which the rate of heat release is at its maximum.
-
Heat of Decomposition (ΔHd): Integrate the area under the exothermic peak to quantify the total energy released during decomposition.
-
Data Presentation: DSC Results
| Parameter | Value |
| Onset Temperature (Tonset) | To be determined experimentally |
| Peak Exotherm Temperature (Tpeak) | To be determined experimentally |
| Heat of Decomposition (ΔHd) | To be determined experimentally |
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[8] It is used to determine decomposition temperatures and to quantify mass loss associated with decomposition. When coupled with an evolved gas analysis technique like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), TGA can identify the gaseous decomposition products.
Experimental Protocol: TGA-FTIR/MS Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Ensure the heated transfer line to the FTIR or MS is at a temperature sufficient to prevent condensation of evolved gases.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its boiling point.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where all decomposition has ceased (e.g., 600°C).
-
-
Data Analysis:
-
Onset of Mass Loss (Tonset): The temperature at which significant mass loss begins.
-
Mass Loss Steps: Identify the number and temperature ranges of distinct mass loss events.
-
Residue: Determine the percentage of non-volatile residue remaining at the final temperature.
-
Evolved Gas Analysis: Correlate the mass loss events with the spectra from the FTIR or MS to identify the chemical nature of the evolved gases (e.g., HCN, H2O, CO, CO2, etc.).
-
Data Presentation: TGA Results
| Parameter | Value |
| Onset of Mass Loss (Tonset) | To be determined experimentally |
| Primary Decomposition Temperature Range | To be determined experimentally |
| Final Residue (%) | To be determined experimentally |
| Major Gaseous Decomposition Products | To be determined experimentally |
Diagram: TGA-FTIR/MS Experimental Workflow
Caption: Workflow for TGA with evolved gas analysis.
Accelerating Rate Calorimetry (ARC)
ARC is a crucial tool for assessing the potential for thermal runaway. It simulates a worst-case scenario of adiabatic conditions (no heat loss to the surroundings). The data obtained can be used to calculate time-to-maximum-rate (TMR) and self-accelerating decomposition temperature (SADT).
Experimental Protocol: ARC Analysis
-
Sample Preparation: A larger sample size (typically 1-10 g) is used. The sample is placed in a robust, sealed container (a "bomb").
-
Instrument Setup: The sample bomb is placed in a calorimeter that is designed to maintain an adiabatic environment.
-
Thermal Program (Heat-Wait-Search):
-
The sample is heated to a starting temperature.
-
The system waits for thermal equilibrium.
-
The instrument then searches for any self-heating from the sample. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02°C/min), the calorimeter heaters will match the sample temperature, thus maintaining adiabatic conditions.
-
-
Data Analysis:
-
Onset Temperature: The temperature at which self-heating is first detected.
-
Temperature and Pressure vs. Time: The primary data output, showing the progression of the runaway reaction.
-
Time-to-Maximum-Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating. This is a critical safety parameter.
-
Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.
-
Data Presentation: ARC Results
| Parameter | Value |
| Onset Temperature of Self-Heating | To be determined experimentally |
| Maximum Temperature Reached | To be determined experimentally |
| Maximum Pressure Reached | To be determined experimentally |
| Time-to-Maximum-Rate (TMR) at Onset | To be determined experimentally |
Integrated Hazard Assessment and Safe Handling
The data from DSC, TGA, and ARC should be synthesized to form a complete picture of the thermal hazards of this compound.
-
The DSC onset temperature provides a conservative upper limit for safe processing temperatures.
-
The TGA data , particularly the identification of toxic gases like HCN, informs the necessary ventilation and personal protective equipment (PPE) requirements.
-
The ARC data is critical for process scale-up, as it provides information on the potential for a runaway reaction under adiabatic conditions.
Recommendations for Safe Handling:
-
Storage: Store in a cool, well-ventilated area away from heat sources and strong oxidizing agents.[4]
-
Handling: Avoid heating the material above the onset temperature determined by DSC. Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] If there is a potential for aerosol generation or heating, work in a fume hood.
-
Process Safety: For any process involving heating of this compound, a thorough risk assessment incorporating the thermal stability data is mandatory. The TMR from ARC data should be used to design appropriate cooling and emergency relief systems.
Conclusion
While this compound is reported to be stable at ambient temperatures, a comprehensive understanding of its thermal stability is paramount for its safe use in research and development. The experimental framework outlined in this guide, utilizing DSC, TGA, and ARC, provides a robust pathway to characterizing its thermal hazards. The generation of this critical data will enable the implementation of appropriate engineering and administrative controls to mitigate the risks of thermal decomposition and potential runaway reactions.
References
- 1. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. cedrec.com [cedrec.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tainstruments.com [tainstruments.com]
An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanenitrile: Synonyms, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Hydroxy-2,2-dimethylpropanenitrile, a versatile bifunctional organic compound. Intended for professionals in chemical research and pharmaceutical development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable insights for laboratory and process development.
Chemical Identity and Nomenclature: A Multifaceted Identifier Landscape
This compound, assigned the CAS Number 19295-57-9 , is a molecule that, despite its relatively simple structure, is known by a variety of names across different chemical databases and commercial suppliers.[1][2] A thorough understanding of this nomenclature is critical for effective literature and patent searches, as well as for unambiguous procurement.
The systematic IUPAC name for this compound is This compound .[3] However, it is also frequently referred to by semi-systematic or common names that reflect its structural features. These include variations in punctuation and word order, such as "3-hydroxy-2,2-dimethyl-propanenitrile" and "3-Hydroxy-2,2-dimethylpropionitrile".[3]
A comprehensive list of synonyms and identifiers is presented in Table 1 to facilitate cross-referencing.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier | Source |
| Systematic Name | This compound | PubChem[3] |
| CAS Number | 19295-57-9 | PubChem[3] |
| Molecular Formula | C₅H₉NO | PubChem[3] |
| Molecular Weight | 99.13 g/mol | PubChem[3] |
| InChI | InChI=1S/C5H9NO/c1-5(2,3-6)4-7/h7H,4H2,1-2H3 | PubChem[3] |
| InChIKey | WWXFHHXOVMQARV-UHFFFAOYSA-N | PubChem[3] |
| SMILES | CC(C)(CO)C#N | PubChem[3] |
| EC Number | 833-645-9 | PubChem[3] |
| Depositor-Supplied Synonyms | Propanenitrile, 3-hydroxy-2,2-dimethyl- | PubChem[3] |
| 3-Hydroxy-2,2-dimethylpropionitrile | PubChem[3] | |
| hydroxypivalonitrile | Career Henan Chemical Co | |
| 2,2-Dimethyl-3-hydroxypropionnitrile | Career Henan Chemical Co | |
| 2-cyano-2-methylpropanol | Career Henan Chemical Co |
It is crucial to distinguish this compound from its structural isomer, 2-Hydroxy-2-methylpropanenitrile , more commonly known as acetone cyanohydrin (CAS Number: 75-86-5).[4][5] While both are hydroxynitriles, the relative positions of the hydroxyl and nitrile groups lead to significant differences in their chemical reactivity and applications. A comparative overview is provided in a later section.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are summarized in Table 2. These properties are essential for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to off-white solid-liquid mixture | ChemicalBook[6] |
| Boiling Point | 86-87 °C at 18 Torr | ChemicalBook[6] |
| Density (Predicted) | 0.971 ± 0.06 g/cm³ | ChemicalBook[6] |
| pKa (Predicted) | 13.75 ± 0.10 | Guidechem[7] |
| Storage Temperature | 2-8°C | ChemicalBook[6] |
The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group imparts a moderate polarity to the molecule, allowing for hydrogen bonding and influencing its solubility in polar solvents.[1]
Spectroscopic Characterization
While a comprehensive set of experimentally determined spectra is not widely available in the public domain, a proton NMR (¹H-NMR) spectrum has been reported in the context of its synthesis.[2]
-
¹H-NMR (CDCl₃): δ 1.36 (s, 6H), 3.58 (s, 2H)[2]
The singlet at 1.36 ppm corresponds to the six equivalent protons of the two methyl groups, and the singlet at 3.58 ppm is assigned to the two protons of the methylene group adjacent to the hydroxyl function.
Synthesis Protocol: A Step-by-Step Guide
A common laboratory-scale synthesis of this compound involves the reduction of an ester-nitrile precursor. The following protocol is adapted from a reported procedure.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-cyano-2-methylpropionate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a suitable reaction vessel, dissolve ethyl 2-cyano-2-methylpropionate (5.0 g, 35.4 mmol) in a mixture of tetrahydrofuran (40 mL) and water (100 mL).[2]
-
Slowly add sodium borohydride (4.47 g, 106 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.[2]
-
After the reaction is complete, cautiously quench the reaction by the slow addition of 6N hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic phases.[2]
-
Wash the combined organic phase with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and pass it through a small plug of silica gel.[2]
-
Concentrate the filtrate under reduced pressure to yield 3-hydroxy-2,2-dimethylpropionitrile as an oil (3.4 g, 97% yield).[2]
Causality Behind Experimental Choices:
-
Sodium borohydride is a sufficiently mild reducing agent to selectively reduce the ester to the primary alcohol without affecting the nitrile group.
-
The use of a THF/water solvent system facilitates the solubility of both the organic substrate and the inorganic reducing agent.
-
Quenching with hydrochloric acid neutralizes the excess borohydride and the basic reaction mixture.
-
Extraction with ethyl acetate isolates the product from the aqueous phase.
-
Passing the crude product through a silica gel plug is a rapid purification step to remove baseline impurities.
Below is a Graphviz diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group (which can also be hydrolyzed to a carboxylic acid or reduced to an amine), allows for a variety of subsequent chemical transformations.
Potential synthetic transformations that highlight its utility include:
-
Esterification or etherification of the hydroxyl group to introduce various side chains.
-
Hydrolysis of the nitrile to the corresponding carboxylic acid, which can then be used in amide bond formation.
-
Reduction of the nitrile to a primary amine, a key functional group in many active pharmaceutical ingredients.
The structural relationship to 3-Hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde), a known precursor in the synthesis of active pharmaceutical ingredients (APIs), further underscores the potential of its nitrile analogue in similar synthetic strategies.[8]
Safety and Handling
This compound is classified as a hazardous substance, and appropriate safety precautions must be taken during its handling and use. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed[3]
-
H312: Harmful in contact with skin[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled[3]
-
H335: May cause respiratory irritation[3]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
Comparative Analysis: this compound vs. Acetone Cyanohydrin
A clear distinction between this compound and its isomer, acetone cyanohydrin, is essential for researchers. The different placement of the hydroxyl group relative to the nitrile and the gem-dimethyl groups significantly impacts their steric hindrance, reactivity, and stability.
Table 3: Comparative Properties of this compound and Acetone Cyanohydrin
| Property | This compound | Acetone Cyanohydrin |
| CAS Number | 19295-57-9 | 75-86-5[4] |
| IUPAC Name | This compound | 2-hydroxy-2-methylpropanenitrile[4] |
| Molecular Formula | C₅H₉NO | C₄H₇NO[4] |
| Molecular Weight | 99.13 g/mol | 85.10 g/mol [10] |
| Structure | Primary alcohol | Tertiary alcohol |
| Reactivity | Less sterically hindered primary alcohol, available for a wider range of reactions. | Sterically hindered tertiary alcohol, which can limit its reactivity. Readily decomposes to acetone and hydrogen cyanide.[4] |
| Key Hazards | Harmful, irritant | Highly toxic, liberates hydrogen cyanide easily.[4] |
The primary alcohol in this compound is more accessible for transformations compared to the tertiary alcohol in acetone cyanohydrin. Furthermore, acetone cyanohydrin is notoriously unstable and can readily decompose to release highly toxic hydrogen cyanide gas, making this compound a potentially safer alternative in certain synthetic routes where a hydroxynitrile moiety is required.
Below is a Graphviz diagram illustrating the structural differences.
Caption: Structural comparison of the two isomers.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its distinct structural features and reactivity profile, when compared to its more commonly known isomer, acetone cyanohydrin, offer unique synthetic opportunities. A thorough understanding of its nomenclature, properties, and safe handling is paramount for its effective and responsible use in a research and development setting. This guide serves as a foundational resource to aid scientists in leveraging the full potential of this important building block.
References
- 1. This compound | 19295-57-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile - Google Patents [patents.google.com]
- 4. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 5. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 10. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
An In-Depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanenitrile: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethylpropanenitrile (CAS No. 19295-57-9), a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. This document traces the historical context of its discovery through the lens of cyanohydrin chemistry, details its physicochemical properties, and presents a thorough analysis of its synthetic methodologies, from classical approaches to modern biocatalytic strategies. A key focus is placed on its pivotal role as a crucial intermediate in the industrial synthesis of pantothenic acid (Vitamin B5). Furthermore, this guide explores its broader applications as a valuable building block in medicinal chemistry, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound, also known as hydroxypivalonitrile, is a unique chemical entity possessing both a hydroxyl and a nitrile functional group.[1][2] This dual functionality imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules.[2] The hydroxyl group can undergo oxidation, etherification, or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This inherent chemical potential has positioned this compound as a strategic precursor in various industrial and research applications, most notably in the production of vitamins and as a scaffold in drug discovery.[2]
A Historical Perspective: The Dawn of Cyanohydrin Chemistry
While a definitive first synthesis of this compound is not readily apparent in readily available literature, its discovery is intrinsically linked to the broader history of cyanohydrin chemistry. The foundational reaction for the synthesis of α-hydroxynitriles, the Urech cyanohydrin method, was first described by Friedrich Urech in 1872. This reaction involves the addition of an alkali cyanide to a ketone in the presence of acetic acid. This pioneering work laid the groundwork for the synthesis of a vast family of cyanohydrins.
Given this historical context, it can be inferred that the first synthesis of this compound was likely achieved through the application of the cyanohydrin reaction to its parent aldehyde, 3-Hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde).
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 19295-57-9 | [1] |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid or liquid | [2] |
| pKa | 13.75 ± 0.10 (Predicted) | [1] |
Synthesis Methodologies: A Journey of Innovation
The synthesis of this compound has evolved from classical chemical methods to more sophisticated and environmentally benign biocatalytic approaches.
The Foundational Approach: The Cyanohydrin Reaction
The traditional and most direct method for synthesizing this compound is the nucleophilic addition of a cyanide ion to 3-Hydroxy-2,2-dimethylpropanal.
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound via the cyanohydrin reaction.
Experimental Protocol (Classical Approach):
A detailed, modern laboratory-scale synthesis is provided below, based on analogous cyanohydrin preparations.
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-Hydroxy-2,2-dimethylpropanal in a suitable solvent (e.g., a mixture of tetrahydrofuran and water) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cyanide Addition: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is added dropwise to the aldehyde solution at a controlled temperature (typically between 0 and 25 °C).
-
Acidification: After the addition is complete, the reaction mixture is carefully acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the excess cyanide and protonate the intermediate alkoxide.
-
Workup and Isolation: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic aldehyde and the inorganic cyanide salt.
-
Temperature Control: The cyanohydrin reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions and to control the rate of reaction.
-
Acidification: This step is critical for the formation of the final hydroxyl group and for neutralizing the highly toxic cyanide ions. It must be performed with extreme caution in a fume hood due to the potential liberation of hydrogen cyanide gas.
Modern Advancements: Biocatalytic Synthesis
In recent years, enzymatic methods have emerged as a powerful alternative for the synthesis of cyanohydrins, offering high enantioselectivity and milder reaction conditions. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones.
A notable application of this technology is in the production of enantiomerically enriched pantolactone, a key intermediate for Vitamin B5, from 3-hydroxy-2,2-dimethylpropionaldehyde. This process proceeds through the formation of the corresponding cyanohydrin, this compound. The use of an HNL isozyme from Prunus amygdalus allows for the reaction to be carried out at a low pH, which suppresses the spontaneous, non-enzymatic formation of the racemic cyanohydrin.
Workflow for Biocatalytic Synthesis:
Figure 2: Workflow for the biocatalytic synthesis of (R)-pantolactone via (R)-3-Hydroxy-2,2-dimethylpropanenitrile.
The Cornerstone Application: Synthesis of Pantothenic Acid (Vitamin B5)
The most significant industrial application of this compound is as a key intermediate in the synthesis of pantothenic acid (Vitamin B5). In this multi-step process, isobutyraldehyde is first reacted with formaldehyde to produce 3-Hydroxy-2,2-dimethylpropanal. This aldehyde is then converted to this compound via the cyanohydrin reaction. The nitrile is subsequently hydrolyzed to form racemic pantolactone, which is then resolved to obtain the desired D-isomer. D-pantolactone is then condensed with β-alanine to yield D-pantothenic acid.
Synthetic Pathway to Pantothenic Acid:
Figure 3: The role of this compound in the synthesis of Pantothenic Acid.
Broader Horizons: A Versatile Building Block in Medicinal Chemistry
Beyond its role in vitamin synthesis, the unique bifunctionality of this compound makes it an attractive starting material for the synthesis of various biologically active molecules. The gem-dimethyl group provides steric bulk and can influence the conformational preferences of the final molecule, a desirable feature in drug design.
While specific examples of marketed drugs derived directly from this compound are not widely documented, its potential as a scaffold is evident. The hydroxyl group can be used as a handle for further functionalization, while the nitrile can be converted into other key functional groups, such as:
-
Carboxylic acids: through hydrolysis, leading to α-hydroxy acids.
-
Amines: through reduction, yielding β-amino alcohols.
-
Amides: through partial hydrolysis.
These transformations open up avenues for the synthesis of a diverse range of compounds with potential applications in areas such as antiviral, anticancer, and anti-inflammatory drug discovery.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions involving cyanides should be conducted with extreme caution due to the high toxicity of cyanide salts and the potential for the release of hydrogen cyanide gas, especially under acidic conditions.
Conclusion
This compound stands as a testament to the enduring utility of fundamental organic reactions in modern chemical and pharmaceutical sciences. From its historical roots in the discovery of the cyanohydrin reaction to its indispensable role in the industrial production of Vitamin B5, this seemingly simple molecule has proven its strategic importance. As the demand for structurally diverse and complex small molecules in drug discovery continues to grow, the potential of this compound as a versatile and valuable building block is poised for further exploration, promising new avenues for the development of novel therapeutic agents.
References
theoretical studies on 3-Hydroxy-2,2-dimethylpropanenitrile
An In-depth Technical Guide to the Theoretical Investigation of 3-Hydroxy-2,2-dimethylpropanenitrile
This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It is designed for researchers, scientists, and drug development professionals interested in understanding the molecular properties, reactivity, and spectroscopic signature of this bifunctional molecule. By leveraging modern computational chemistry techniques, this document outlines a systematic approach to elucidate the structure-property relationships that govern the behavior of this compound.
Introduction: The Case for a Theoretical Deep Dive
This compound, with its molecular formula C5H9NO, presents an interesting case for theoretical study due to the presence of two key functional groups: a hydroxyl (-OH) group and a nitrile (-C≡N) group.[1][2][3] This combination allows for a rich interplay of electronic and steric effects, including the potential for intramolecular hydrogen bonding, which can significantly influence its conformational landscape and reactivity. While experimental data on this specific molecule is limited, its constituent functional groups are cornerstones of organic and medicinal chemistry. Nitriles are versatile precursors for amines, carboxylic acids, and ketones, while the hydroxyl group imparts polarity and hydrogen bonding capabilities.[4]
A thorough theoretical investigation provides a powerful, non-invasive means to predict and understand the molecule's intrinsic properties before embarking on potentially complex and costly experimental work. This guide outlines a multi-faceted computational workflow designed to deliver actionable insights into the molecule's conformational preferences, spectroscopic characteristics, thermochemistry, and reactivity.
The Computational Workflow: A Self-Validating System
The proposed theoretical investigation is structured as a cohesive workflow, where the results of each step inform the next. This approach ensures a robust and self-validating analysis of this compound.
Figure 1: A proposed computational workflow for the theoretical study of this compound.
Part I: Conformational Landscape and Stability
The flexibility of the hydroxymethyl group attached to a quaternary carbon suggests the existence of multiple stable conformers. The relative orientation of the -OH group with respect to the nitrile group is expected to be a key determinant of the molecule's overall structure and energy.
Experimental Protocol: Conformational Search
-
Initial Structure Generation : The initial 3D structure of this compound will be built using standard molecular modeling software. The IUPAC name is this compound and its canonical SMILES is CC(C)(CO)C#N.[2]
-
Potential Energy Surface (PES) Scan : A relaxed PES scan will be performed by systematically rotating the dihedral angle defined by the O-C-C-C backbone. This allows for the identification of energy minima and transition states corresponding to different conformers.
-
Geometry Optimization : The structures corresponding to the energy minima identified in the PES scan will be fully optimized without constraints. This step refines the geometry of each stable conformer.
-
Frequency Calculation : A frequency calculation will be performed for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
Theoretical Grounding: The Choice of Method
For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a robust choice for optimizing geometries and calculating vibrational frequencies.[5][6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms and any potential weak intramolecular interactions, such as hydrogen bonding.
Expected Insights and Data Presentation
The primary outcome of this analysis will be the identification of all stable conformers and their relative stabilities. A key point of investigation will be the presence of an intramolecular hydrogen bond between the hydroxyl proton and the pi-electron cloud of the nitrile group, a phenomenon observed in similar molecules like 3-hydroxypropanenitrile.[7]
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) (ZPVE Corrected) | Intramolecular H-Bond Distance (Å) |
| I (Global Minimum) | gauche (~60°) | 0.00 | ~2.5 (O-H···N) |
| II | anti (~180°) | Predicted > 1.0 | None |
| III | gauche (~-60°) | 0.00 (degenerate with I) | ~2.5 (O-H···N) |
Note: The values in this table are illustrative and represent expected outcomes based on studies of similar molecules.
Figure 2: A representative potential energy diagram for the conformational analysis.
Part II: Spectroscopic and Electronic Characterization
Theoretical calculations can provide predicted vibrational spectra (IR and Raman) that serve as a valuable reference for experimental characterization. Furthermore, analysis of the electronic structure provides insights into the molecule's reactivity and intermolecular interactions.
Protocol: Vibrational and Electronic Analysis
-
Frequency Analysis : Using the results from the frequency calculations performed in Part I, the vibrational modes for the most stable conformer will be analyzed. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
Electronic Structure Calculation : A single-point energy calculation on the optimized geometry of the global minimum conformer will be performed to obtain detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) Mapping : The MEP will be calculated and mapped onto the electron density surface. This visualizes the charge distribution and highlights regions of positive and negative electrostatic potential.
Expected Spectroscopic Signatures
The calculated IR spectrum is expected to show characteristic peaks for the O-H stretch (a broad band around 3400-3600 cm⁻¹), the C≡N stretch (a sharp, intense band around 2250 cm⁻¹), and various C-H and C-O stretching and bending modes.[6] The position of the O-H stretch can be a sensitive indicator of hydrogen bonding; an intramolecularly hydrogen-bonded O-H will typically appear at a lower frequency than a free O-H.
Table 2: Predicted Key Vibrational Frequencies for the Most Stable Conformer
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |
| O-H Stretch | ~3550 | Strong, Broad |
| C-H Stretch (methyl) | ~2980 | Medium |
| C≡N Stretch | ~2250 | Strong, Sharp |
| C-O Stretch | ~1050 | Strong |
Note: These are representative values. Actual calculated values will depend on the level of theory.
Electronic Properties and Reactivity Insights
The electronic analysis will provide a quantitative understanding of the molecule's reactivity.
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.
-
MEP Surface : The MEP map will visually identify the electron-rich and electron-deficient regions of the molecule. The negative potential (typically colored red) around the nitrogen of the nitrile group and the oxygen of the hydroxyl group indicates these are likely sites for electrophilic attack. The positive potential (blue) around the hydroxyl proton suggests it is the most acidic proton and a site for nucleophilic attack.
Part III: Thermochemistry and Reactivity
Computational methods can be used to predict the thermochemical properties of this compound, which are crucial for understanding its stability and behavior in chemical reactions.
Protocol: Thermochemical and Reactivity Calculations
-
Thermochemical Properties : The standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cv) will be calculated using the results from the frequency analysis. Isodesmic reactions, which conserve the number and types of bonds, can be employed to improve the accuracy of the calculated enthalpy of formation.[8]
-
Reactivity Descriptors : To further quantify reactivity, local reactivity descriptors such as Fukui functions can be calculated. These indices help to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Significance of Thermochemical Data
Accurate thermochemical data is essential for chemical process design and safety analysis. For example, the enthalpy of formation is a key parameter in calculating the heat of reaction for any process involving this molecule.[9][10]
Table 3: Predicted Thermochemical Properties at 298.15 K
| Property | Predicted Value | Units |
| Standard Enthalpy of Formation (gas) | (Value to be calculated) | kJ/mol |
| Standard Entropy | (Value to be calculated) | J/(mol·K) |
| Heat Capacity (Cv) | (Value to be calculated) | J/(mol·K) |
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By following the proposed computational workflow, researchers can obtain a deep and predictive understanding of its conformational preferences, spectroscopic properties, electronic structure, and reactivity. These theoretical insights are invaluable for guiding experimental synthesis, characterization, and application development, ultimately accelerating the research and development lifecycle for this and related molecules.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.universityofgalway.ie [research.universityofgalway.ie]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile from ethyl 2-cyano-2-methylpropionate
Application Note: Chemoselective Synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile
A Guided Protocol for the Reduction of Ethyl 2-cyano-2-methylpropionate using Lithium Aluminum Hydride
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable bifunctional building block in organic synthesis. The protocol details the chemoselective reduction of the ester moiety in ethyl 2-cyano-2-methylpropionate while preserving the nitrile functional group. The method employs Lithium Aluminum Hydride (LAH), a potent reducing agent, and emphasizes the critical experimental parameters, safety procedures, and analytical characterization required for a successful and reproducible synthesis.
Introduction and Scientific Rationale
This compound (CAS 19295-57-9) is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3][4] Its structure contains both a primary alcohol and a nitrile, making it a versatile precursor for further chemical modifications. The synthetic challenge lies in the selective reduction of the ester group of the starting material, ethyl 2-cyano-2-methylpropionate (CAS 1572-98-1), without affecting the nitrile group.[5][6]
While various reducing agents are available, many lack the required chemoselectivity. Sodium borohydride (NaBH₄), for example, is generally not powerful enough to reduce esters efficiently under standard conditions.[7][8] Conversely, catalytic hydrogenation, which can reduce nitriles, might be employed to selectively reduce a nitrile in the presence of an ester, which is the opposite of the desired transformation.[9]
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including both esters and nitriles.[7][10] However, the reduction of an ester to a primary alcohol is significantly faster than the reduction of a nitrile to a primary amine under controlled conditions. By carefully managing stoichiometry, temperature, and reaction time, LAH can be used to achieve the desired chemoselective reduction of the ester. This protocol is optimized to favor the formation of the hydroxynitrile product.
Reaction Scheme
Mechanistic Insight: The Basis for Selectivity
The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic acyl substitution and subsequent reduction mechanism.[11][12]
-
First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (EtO⁻) as a leaving group. This step generates an aldehyde intermediate in situ.[7][11]
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an aluminum alkoxide intermediate.[12]
-
Protonation: An aqueous acidic workup protonates the alkoxide to yield the final primary alcohol product.[11]
The nitrile group is also susceptible to reduction by LAH, but this process is generally slower. By maintaining a low reaction temperature (0 °C) and carefully controlling the addition of the reducing agent, the reaction can be stopped after the ester has been fully consumed, minimizing the over-reduction of the nitrile.
Experimental Guide
Materials and Equipment
| Reagents | CAS No. | Supplier/Purity | Amount | Molar Eq. |
| Ethyl 2-cyano-2-methylpropionate | 1572-98-1 | ≥97% | 10.0 g (70.8 mmol) | 1.0 |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 95% powder or 1M solution | 1.48 g (35.4 mmol) | 0.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | DriSolv® or equivalent | 250 mL | - |
| Diethyl Ether | 60-29-7 | Anhydrous | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | Aqueous | ~150 mL | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | Aqueous | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Granular | ~10 g | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Dropping funnel (pressure-equalizing)
-
Low-temperature thermometer
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Workflow Diagram
Caption: Overall experimental workflow from setup to analysis.
Detailed Step-by-Step Protocol
A. Reaction Setup
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.
-
To the 500 mL three-neck flask equipped with a magnetic stir bar and thermometer, add Lithium Aluminum Hydride (1.48 g, 35.4 mmol).
-
Carefully add 150 mL of anhydrous THF to the flask to create a suspension.
-
In a separate dry flask, dissolve ethyl 2-cyano-2-methylpropionate (10.0 g, 70.8 mmol) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.
B. Reduction
-
Cool the LAH suspension in the reaction flask to 0 °C using an ice-water bath.
-
Begin dropwise addition of the substrate solution from the dropping funnel to the stirred LAH suspension. CAUTION: The reaction is exothermic. Maintain a slow addition rate to keep the internal temperature below 5 °C.[13] This may take approximately 30-45 minutes.
-
After the addition is complete, rinse the dropping funnel with a small amount of anhydrous THF and add it to the reaction mixture.
-
Continue stirring the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC if desired (staining with potassium permanganate).
C. Work-up (Fieser Method)
-
While maintaining cooling at 0 °C, quench the reaction by the sequential and extremely careful slow addition of:
-
1.5 mL of water
-
1.5 mL of 15% aqueous sodium hydroxide (NaOH) solution
-
4.5 mL of water (This 1:1:3 ratio of H₂O : 15% NaOH : H₂O per gram of LAH is a standard procedure to produce a granular, easily filterable precipitate of aluminum salts).[14]
-
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring vigorously for 30 minutes. A white, granular precipitate should form.
-
Add ~10 g of anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF (3 x 50 mL).
D. Isolation and Purification
-
Combine the filtrate and washings in a separatory funnel. If two phases are present, separate them. Extract the aqueous phase (if any) with diethyl ether (2 x 50 mL).
-
Combine all organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
The crude product is often of high purity. If further purification is required, perform vacuum distillation.
Safety Precautions: A Mandate for Trustworthiness
This protocol involves highly reactive and hazardous materials. Strict adherence to safety protocols is essential.
-
Lithium Aluminum Hydride (LAH):
-
Pyrophoric and Water-Reactive: LAH reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously.[15][16] All operations must be conducted under a strictly anhydrous, inert atmosphere (N₂ or Ar).[15][17]
-
Corrosive: It is highly corrosive to skin and eyes.[16][17][18]
-
Handling: Always handle LAH powder in a fume hood or glovebox.[15] Wear a fire-retardant lab coat, safety goggles, and heavy-duty, chemical-resistant gloves.[18][19]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and a bucket of dry sand must be immediately accessible. DO NOT use water, CO₂, or standard ABC extinguishers on an LAH fire, as they will exacerbate it.[15][19]
-
-
Nitrile Compounds:
-
Organic nitriles are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[2] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
-
Solvents:
-
THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
-
Emergency Response Diagram
Caption: Quick reference for emergency procedures.
Characterization and Expected Results
| Parameter | Expected Outcome |
| Physical Appearance | Colorless to pale yellow oil |
| Yield | 75-90% |
| Molecular Formula | C₅H₉NO[20][21] |
| Molecular Weight | 99.13 g/mol [20][21] |
| ¹H NMR (CDCl₃) | δ 3.58 (s, 2H, -CH₂OH), 1.36 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ 123.8 (-C≡N), 71.5 (-CH₂OH), 35.1 (-C(CH₃)₂), 22.4 (-CH₃) |
| IR (Neat, cm⁻¹) | ~3400 (br, O-H), ~2245 (m, C≡N), ~2970 (s, C-H) |
Note: Spectroscopic data is predicted and should be confirmed with experimental results. A published ¹H-NMR spectrum reports signals at δ 1.36 (6H, s) and 3.58 (2H, s) in CDCl₃, consistent with the expected structure.[22][23][24]
Conclusion
This application note details a reliable and reproducible protocol for the chemoselective synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, the highly reactive Lithium Aluminum Hydride can be used to preferentially reduce the ester functional group of ethyl 2-cyano-2-methylpropionate. The emphasis on mechanistic understanding and rigorous safety procedures provides researchers with a robust framework for accessing this valuable synthetic intermediate.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound, CasNo.19295-57-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. Ethyl 2-cyano-2-methylpropionate, 97% | Fisher Scientific [fishersci.ca]
- 6. Ethyl 2-cyano-2-methylpropionate, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. US20090140201A1 - Solutions of lithium aluminium hydride - Google Patents [patents.google.com]
- 14. Workup [chem.rochester.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. fishersci.fr [fishersci.fr]
- 17. oxfordlabchem.com [oxfordlabchem.com]
- 18. westliberty.edu [westliberty.edu]
- 19. nj.gov [nj.gov]
- 20. scbt.com [scbt.com]
- 21. Page loading... [wap.guidechem.com]
- 22. This compound | 19295-57-9 [chemicalbook.com]
- 23. This compound | 19295-57-9 [amp.chemicalbook.com]
- 24. This compound | 19295-57-9 [amp.chemicalbook.com]
Application Notes and Protocols: The Strategic Use of 3-Hydroxy-2,2-dimethylpropanenitrile in Agrochemical Development
Introduction: Unveiling a Versatile Building Block in Agrochemical Synthesis
In the continuous quest for novel, effective, and environmentally benign agrochemicals, the strategic selection of molecular building blocks is paramount. 3-Hydroxy-2,2-dimethylpropanenitrile, a bifunctional molecule featuring a hydroxyl group and a nitrile moiety on a neopentyl scaffold, has emerged as a compound of significant interest. Its unique structural attributes offer a compelling platform for the synthesis of a variety of pesticidal compounds, particularly those incorporating the gem-dimethylcyclopropane core, a hallmark of many successful synthetic pyrethroid insecticides.[1][2][3][4] This guide provides an in-depth exploration of the application of this compound in agrochemical research and development, offering detailed protocols and the scientific rationale behind its use.
The presence of the gem-dimethyl group, also known as a neopentyl group, often imparts favorable properties to bioactive molecules, including increased metabolic stability and enhanced lipophilicity, which can improve bioavailability and efficacy.[5][6][7][8][9] The hydroxyl and nitrile functionalities, in turn, serve as versatile synthetic handles for a wide array of chemical transformations, allowing for the construction of complex molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 19295-57-9 | --INVALID-LINK--[10] |
| Molecular Formula | C₅H₉NO | --INVALID-LINK--[10] |
| Molecular Weight | 99.13 g/mol | --INVALID-LINK--[10] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not readily available | - |
| Melting Point | Not readily available | - |
| Solubility | Soluble in a range of organic solvents | General chemical knowledge |
Safety Precautions: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Synthetic Rationale: A Gateway to Key Agrochemical Scaffolds
The primary value of this compound in agrochemical development lies in its potential as a precursor to 2,2-dimethylcyclopropane carboxylates, the acidic portion of many synthetic pyrethroid insecticides.[1][2][3][4] The synthetic strategy hinges on the transformation of the linear C5 backbone of the starting material into a three-membered ring.
Figure 1: Proposed synthetic pathway from this compound to pyrethroid insecticides.
This proposed pathway leverages the inherent reactivity of the hydroxyl and nitrile groups to introduce the necessary functionalities for cyclization.
Experimental Protocols
The following protocols provide a conceptual framework for the synthesis of a key pyrethroid intermediate from this compound. These are generalized procedures and may require optimization based on specific target molecules and laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established cyanohydrin reaction, starting from the corresponding aldehyde, hydroxypivaldehyde.
Materials:
-
Hydroxypivaldehyde (3-Hydroxy-2,2-dimethylpropanal)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroxypivaldehyde in diethyl ether. Cool the solution to 0°C in an ice bath.
-
Cyanide Addition: Prepare a solution of sodium cyanide in water and add it dropwise to the stirred aldehyde solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
Acidification: After the addition is complete, slowly add glacial acetic acid to the reaction mixture to neutralize the excess cyanide and catalyze the reaction.
-
Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Proposed Conversion to a 2,2-Dimethylcyclopropane Carboxylate Intermediate
This protocol outlines a hypothetical multi-step synthesis to transform this compound into a key precursor for pyrethroid synthesis.
Step 2a: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Materials:
-
This compound
-
Sulfuric acid (concentrated) or Sodium hydroxide
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask, carefully add this compound to a mixture of water and concentrated sulfuric acid.
-
Heating: Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-hydroxy-2,2-dimethylpropanoic acid.
Step 2b: Halogenation of the Hydroxyl Group
The hydroxyl group is converted to a leaving group, such as a bromide or chloride, to facilitate the subsequent cyclization.
Materials:
-
3-hydroxy-2,2-dimethylpropanoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
Procedure (using Thionyl Chloride):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-hydroxy-2,2-dimethylpropanoic acid in anhydrous diethyl ether.
-
Reagent Addition: Slowly add thionyl chloride to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Workup: Carefully quench the reaction with ice-water. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the corresponding 3-chloro-2,2-dimethylpropanoic acid.
Step 2c: Intramolecular Cyclization to form the Cyclopropane Ring
Treatment of the halo-acid with a strong base will induce an intramolecular Williamson ether synthesis-like reaction to form the cyclopropane ring.
Materials:
-
3-chloro-2,2-dimethylpropanoic acid
-
Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the strong base in anhydrous THF.
-
Substrate Addition: Slowly add a solution of 3-chloro-2,2-dimethylpropanoic acid in anhydrous THF to the base suspension at a low temperature (e.g., -78°C for LDA or 0°C for NaH).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by the slow addition of water. Acidify the aqueous layer with HCl and extract the product with an organic solvent.
-
Purification: The resulting 2,2-dimethylcyclopropane-1-carboxylic acid can be purified by crystallization or chromatography.
References
- 1. Synthesis and insecticidal activity of new pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development_Chemicalbook [chemicalbook.com]
- 7. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]
- 8. atamankimya.com [atamankimya.com]
- 9. primaryinfo.com [primaryinfo.com]
- 10. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxy-2,2-dimethylpropanenitrile: A Versatile Synthetic Intermediate
Introduction: Unveiling the Potential of a Bifunctional Building Block
3-Hydroxy-2,2-dimethylpropanenitrile, also known as hydroxypivalonitrile, is a valuable bifunctional molecule for organic synthesis.[1][2] Its structure, incorporating both a hydroxyl (-OH) and a nitrile (-C≡N) group, offers two distinct points for chemical modification, making it a versatile precursor in the synthesis of a variety of more complex molecules.[3] This attribute is particularly advantageous in the development of pharmaceuticals and agrochemicals, where the precise introduction of functional groups is paramount. This guide provides detailed experimental protocols for the synthesis of this compound and its subsequent application in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 19295-57-9 | [4] |
| Molecular Formula | C₅H₉NO | [4][5] |
| Molecular Weight | 99.13 g/mol | [4] |
| Appearance | Reported as a solid or liquid | [3] |
| pKa | 13.75 ± 0.10 (Predicted) | [5] |
Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Synthesis of this compound
The following protocol details a reliable method for the synthesis of this compound via the reduction of an ester.
Protocol 1: Synthesis from Ethyl 2-cyano-2-methylpropionate
This procedure outlines the reduction of the ester functionality of ethyl 2-cyano-2-methylpropionate to a primary alcohol, yielding the target compound.
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
-
Ethyl 2-cyano-2-methylpropionate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-cyano-2-methylpropionate (e.g., 5.0 g, 35.4 mmol) in a mixture of tetrahydrofuran (40 mL) and water (100 mL).[6]
-
Slowly add sodium borohydride (e.g., 4.47 g, 106 mmol) to the solution in portions, maintaining the temperature at room temperature.[6]
-
Stir the reaction mixture at room temperature for 3 hours.[6]
-
After the reaction is complete (monitor by TLC), slowly add 6N hydrochloric acid to quench the excess sodium borohydride and adjust the pH to be neutral.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
The crude product can be further purified by passing it through a short silica gel column to yield this compound as an oil.[6]
Expected Yield: ~97%[6]
Applications in Synthetic Transformations
The bifunctional nature of this compound allows for its use in a variety of synthetic transformations. The following protocols detail two key applications: the reduction of the nitrile to a primary amine and the hydrolysis of the nitrile to a carboxylic acid.
Application Note 1: Reduction to 3-Amino-2,2-dimethylpropan-1-ol
The reduction of the nitrile group in this compound provides a straightforward route to the corresponding amino alcohol, 3-amino-2,2-dimethylpropan-1-ol. This transformation is valuable for introducing a primary amine functionality while retaining the hydroxyl group. Two common and effective methods for this reduction are presented below.
Protocol 2A: Reduction using Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of converting nitriles to primary amines.[7] This protocol is well-suited for laboratory-scale synthesis.
Reaction Scheme:
Reduction of the nitrile to a primary amine using LAH.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add LAH (e.g., 2 molar equivalents relative to the nitrile) and anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve this compound (1 molar equivalent) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for several hours (monitor by TLC for the disappearance of the starting material).
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL) for every x grams of LAH used to quench the reaction.[8]
-
Stir the resulting mixture at room temperature for 15 minutes.[8]
-
Add anhydrous sodium sulfate and stir for another 15 minutes.[8]
-
Filter the solids and wash thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-2,2-dimethylpropan-1-ol. Further purification can be achieved by distillation or crystallization.
Protocol 2B: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to LAH reduction and is often preferred for larger-scale syntheses.
Reaction Scheme:
Catalytic hydrogenation of the nitrile to a primary amine.
Materials:
-
This compound
-
5% Rhodium on carbon (Rh/C)
-
Cyclohexane
-
2M Sodium hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a high-pressure autoclave, combine this compound, cyclohexane, 5% Rh/C catalyst, and 2M aqueous sodium hydroxide.[9]
-
Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen to 60-80 psig.[9]
-
Heat the reaction mixture to 80°C with vigorous stirring.[9]
-
Maintain the hydrogen pressure until the uptake ceases, indicating the completion of the reaction (typically a few hours).[9]
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[9]
-
Separate the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,2-dimethylpropan-1-ol.[9]
Application Note 2: Hydrolysis to 3-Hydroxy-2,2-dimethylpropanoic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is useful for introducing a carboxylic acid moiety, a key functional group in many biologically active molecules.[10][11]
Protocol 3A: Acid-Catalyzed Hydrolysis
Heating the nitrile with a dilute mineral acid results in the formation of the corresponding carboxylic acid and an ammonium salt.
Reaction Scheme:
Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Dilute sulfuric acid or hydrochloric acid
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and a dilute aqueous solution of a strong acid (e.g., 10% H₂SO₄).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or the cessation of ammonia evolution).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the portion-wise addition of a base such as sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Hydroxy-2,2-dimethylpropanoic acid.
-
The product can be purified by recrystallization or column chromatography.
Protocol 3B: Base-Catalyzed Hydrolysis
Hydrolysis under basic conditions initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
Reaction Scheme:
Base-catalyzed hydrolysis of the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Dilute hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a round-bottom flask with a reflux condenser, add this compound and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the nitrile is fully consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid if it is a solid, or allow for its extraction.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-Hydroxy-2,2-dimethylpropanoic acid.
-
Purify the product as needed by recrystallization or column chromatography.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. The protocols outlined in this guide provide a solid foundation for its preparation and subsequent transformation into valuable amino alcohols and carboxylic acids. The dual functionality of this compound, coupled with the straightforward nature of its key reactions, ensures its continued importance in the fields of drug discovery and materials science. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 2. This compound, CasNo.19295-57-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 19295-57-9 [chemicalbook.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Workup [chem.rochester.edu]
- 9. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. 3-Hydroxy-2,2-dimethylpropanoic acid | 4835-90-9 | FH142384 [biosynth.com]
- 11. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Synthesis of β-Hydroxyketones via Reaction of 3-Hydroxy-2,2-dimethylpropanenitrile with Grignard Reagents
Abstract
The synthesis of β-hydroxyketones is a cornerstone in the development of pharmaceuticals and complex organic molecules due to their versatile chemical handles. 3-Hydroxy-2,2-dimethylpropanenitrile is an attractive starting material for accessing this motif. However, its bifunctional nature—possessing both a nucleophilic addition site (nitrile) and an acidic proton (hydroxyl group)—presents a significant chemoselectivity challenge when reacting with highly basic and nucleophilic Grignard reagents. This application note provides a detailed guide for researchers, exploring the mechanistic dichotomy of this reaction and presenting two strategic protocols to selectively favor the synthesis of the desired β-hydroxyketone product. We will contrast a direct approach using excess Grignard reagent with a more robust, higher-yielding protecting group strategy, offering detailed, field-proven protocols, troubleshooting guides, and the causal logic behind experimental choices.
The Chemoselectivity Challenge: A Tale of Two Pathways
Grignard reagents (R-MgX) are renowned for their potent nucleophilicity, readily attacking electrophilic carbon centers like those in nitriles to form new carbon-carbon bonds.[1][2] Upon acidic workup, the intermediate imine is hydrolyzed to a ketone.[3][4] However, Grignard reagents are also exceptionally strong bases. The hydroxyl group on this compound has an acidic proton (predicted pKa ≈ 13.75) that will react rapidly with a Grignard reagent in an acid-base neutralization.[5][6][7]
This acid-base reaction is kinetically and thermodynamically favored over the desired nucleophilic addition to the nitrile.[8] Consequently, the first equivalent of the Grignard reagent is invariably consumed in an unproductive deprotonation of the alcohol, forming a magnesium alkoxide and an alkane. Only after the hydroxyl group is deprotonated can the Grignard reagent act as a nucleophile.
This competition dictates the entire experimental approach. A successful synthesis hinges on strategically managing these two reactive pathways.
Figure 1: Competing reaction pathways for this compound with a Grignard reagent.
Strategic Approaches to Favor Ketone Synthesis
Strategy A: The Excess Reagent Approach
The most direct method to address the reactivity of the hydroxyl proton is to use a stoichiometric excess of the Grignard reagent. The first equivalent acts as a base, deprotonating the alcohol, while subsequent equivalents are free to perform the desired nucleophilic addition to the nitrile.
-
Rationale: This approach minimizes the number of synthetic steps. By adding more than two full equivalents of the Grignard reagent, one ensures that after the initial acid-base reaction, a sufficient concentration of the nucleophile remains to drive the addition to the nitrile to completion.
-
Limitations: This method is inherently wasteful, as at least one equivalent of the valuable Grignard reagent is sacrificed. Furthermore, the presence of the magnesium alkoxide in the reaction mixture can sometimes lead to complex formation and reduced yields. This approach is often less clean and may result in more side products, complicating purification.[9]
Strategy B: The Protecting Group Approach (Recommended)
A more elegant and generally higher-yielding strategy involves temporarily "masking" the reactive hydroxyl group with a protecting group that is inert to Grignard reagents.[10][11] Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are ideal for this purpose.[12] They are easily installed, stable under the basic conditions of the Grignard reaction, and can be cleanly removed afterward under mild acidic or fluoride-mediated conditions.[11][13]
This workflow transforms the chemoselectivity problem into a sequence of three high-yielding steps:
-
Protection: Convert the hydroxyl group to a silyl ether.
-
Grignard Reaction: Perform the nucleophilic addition on the nitrile.
-
Deprotection: Remove the silyl ether to reveal the final β-hydroxyketone.
Figure 2: Workflow for the synthesis of β-hydroxyketones using a protecting group strategy.
Detailed Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[14] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of 4-Hydroxy-3,3-dimethyl-2-pentanone (Excess Reagent Method)
This protocol details the reaction using an excess of methylmagnesium bromide to directly synthesize the target ketone.
Reagents & Equipment
| Reagent/Equipment | Quantity/Specification |
|---|---|
| This compound | 1.0 g (10.1 mmol) |
| Methylmagnesium Bromide (3.0 M in Et₂O) | 8.4 mL (25.2 mmol, 2.5 equiv.) |
| Anhydrous Tetrahydrofuran (THF) | 30 mL |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 20 mL |
| Diethyl Ether (for extraction) | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |
| Flame-dried 100 mL round-bottom flask | 1 |
| Magnetic stirrer, stir bar, inert gas setup | 1 set |
| Syringes and needles | For transfers |
Procedure
-
Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen.
-
Reactant Preparation: Dissolve this compound (1.0 g, 10.1 mmol) in 20 mL of anhydrous THF and add it to the reaction flask via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (8.4 mL, 25.2 mmol) dropwise to the stirred solution over 15 minutes. Vigorous gas evolution (methane) will be observed as the first equivalent reacts with the alcohol.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 4-hydroxy-3,3-dimethyl-2-pentanone.
Protocol 2: Synthesis via a Silyl Ether Protecting Group Strategy
This protocol outlines the more robust three-step synthesis involving protection, Grignard addition, and deprotection.
Part A: Protection - Synthesis of 3-(Trimethylsilyloxy)-2,2-dimethylpropanenitrile
-
Setup: To a flame-dried 100 mL round-bottom flask under nitrogen, add this compound (1.0 g, 10.1 mmol) and 20 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.7 mL, 12.1 mmol, 1.2 equiv.).
-
Silylation: Cool the mixture to 0 °C and add chlorotrimethylsilane (TMSCl) (1.5 mL, 11.1 mmol, 1.1 equiv.) dropwise. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor for completion by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude protected nitrile is often pure enough for the next step.
Part B: Grignard Reaction with Protected Nitrile
-
Setup: Dissolve the crude 3-(trimethylsilyloxy)-2,2-dimethylpropanenitrile from Part A in 20 mL of anhydrous THF in a flame-dried flask under nitrogen.
-
Grignard Addition: Cool the solution to 0 °C and add methylmagnesium bromide (3.0 M in Et₂O, 3.7 mL, 11.1 mmol, 1.1 equiv.) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.
-
Workup: Cool to 0 °C and quench with saturated aqueous NH₄Cl. Extract with diethyl ether (2 x 25 mL), combine the organic layers, dry over MgSO₄, and concentrate. This yields the crude TMS-protected ketone.
Part C: Deprotection
-
Setup: Dissolve the crude product from Part B in 20 mL of THF in a flask.
-
Acidification: Add 5 mL of 1 M aqueous HCl and stir vigorously at room temperature for 1 hour. Monitor the removal of the TMS group by TLC.
-
Workup: Neutralize the mixture with saturated aqueous sodium bicarbonate. Extract with diethyl ether (2 x 25 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, concentrate, and purify by flash column chromatography to yield the final 4-hydroxy-3,3-dimethyl-2-pentanone.
Data Summary and Comparison
| Feature | Strategy A: Excess Reagent | Strategy B: Protecting Group |
| Key Reagents | >2 equiv. R-MgX | 1. R₃SiCl, Base2. ~1 equiv. R-MgX3. Acid or F⁻ source |
| Number of Steps | 1 (plus workup) | 3 (plus workups) |
| Typical Yield | 30-50% | 70-90% (overall) |
| Purity of Crude | Lower, more side products | Higher, cleaner reaction |
| Pros | Fewer synthetic operations | High yield, high purity, reliable, better atom economy for the Grignard reagent |
| Cons | Wasteful of Grignard reagent, lower yield, purification can be difficult | Longer overall procedure, requires additional reagents for protection/deprotection |
Troubleshooting Guide
| Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Grignard reagent (decomposed).2. Presence of moisture or acidic impurities in solvent or on glassware.[9] 3. Starting nitrile is impure. | 1. Use a fresh bottle of Grignard reagent or titrate it before use to determine the active concentration.[8]2. Rigorously flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.3. Purify the starting material before use. |
| Recovery of starting material (Strategy B) | 1. Incomplete protection of the hydroxyl group.2. Grignard reagent was quenched before it could react. | 1. Check the protection step by TLC or ¹H NMR to ensure full conversion before proceeding.2. Ensure all conditions for the Grignard step are strictly anhydrous. |
| Formation of homocoupled product (R-R) from Grignard | Wurtz-type coupling, often catalyzed by impurities in magnesium or starting halide.[9] | Use high-quality magnesium turnings and purified alkyl halides for Grignard preparation. If using commercial reagents, this is less common. |
| Reaction mixture turns dark brown/black | Decomposition of the Grignard reagent or side reactions, possibly due to impurities or overheating.[8] | Ensure the reaction temperature is well-controlled, especially during addition. Use high-purity reagents. |
Conclusion
The reaction of this compound with Grignard reagents is a practical method for synthesizing valuable β-hydroxyketones. While a direct approach using excess reagent is feasible, it suffers from lower yields and potential purification challenges. For researchers in drug development and organic synthesis, the implementation of a protecting group strategy is highly recommended. By masking the hydroxyl group as a silyl ether, the reaction becomes a reliable, high-yielding, and clean transformation. This robust, multi-step protocol provides a dependable pathway to the desired products, underscoring the importance of strategic functional group manipulation in modern organic chemistry.
References
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. guidechem.com [guidechem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. zmsilane.com [zmsilane.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for the Reduction of 3-Hydroxy-2,2-dimethylpropanenitrile
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of 3-Amino-2,2-dimethyl-1-propanol
The conversion of the nitrile moiety in 3-Hydroxy-2,2-dimethylpropanenitrile to a primary amine yields 3-Amino-2,2-dimethyl-1-propanol[1][2], a valuable bifunctional building block in medicinal chemistry and materials science. Its unique neopentyl core, substituted with both a hydroxyl and an amino group, imparts specific steric and functional properties to larger molecules. This guide provides a detailed exploration of the common and effective methods for this reduction, focusing on the underlying chemical principles, practical execution, and critical safety considerations.
The primary transformation discussed is:
-
Reaction: Reduction of a nitrile to a primary amine.
Methodology Overview: Choosing the Right Path for Nitrile Reduction
The reduction of a nitrile to a primary amine can be achieved through two primary pathways: catalytic hydrogenation and chemical reduction with hydride reagents.[10] The choice between these methods depends on several factors including the scale of the reaction, available equipment, desired selectivity, and tolerance of other functional groups in the substrate.
| Method | Reducing Agent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with Raney® Nickel, Pd/C, or PtO₂ | Economical for large scale, high atom economy, environmentally benign byproducts.[10] | Requires specialized high-pressure equipment, potential for side reactions (secondary/tertiary amine formation), catalyst can be pyrophoric.[10][11] |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | High reactivity, generally provides good yields, does not require high-pressure apparatus.[12][13][14][15] | Highly reactive with protic solvents and water, pyrophoric, requires stringent anhydrous conditions and careful handling.[16][17][18][19][20] |
| Chemical Reduction | Borane Reagents (e.g., BH₃·THF, BH₃·SMe₂) | Milder than LiAlH₄, can offer better functional group tolerance.[11][21][22] | Can be less reactive, may require heating, unpleasant odor (for BH₃·SMe₂).[11] |
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its cost-effectiveness.[10] Raney® Nickel is a common catalyst for this transformation.[10][23] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, mediated by the catalyst surface. To suppress the formation of secondary and tertiary amine byproducts, ammonia or an amine is often added to the reaction mixture.[11]
Reaction Workflow
References
- 1. L10429.03 [thermofisher.cn]
- 2. 3-Amino-2,2-dimethyl-1-propanol | 26734-09-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 19295-57-9 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 19295-57-9 [amp.chemicalbook.com]
- 8. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. fishersci.fr [fishersci.fr]
- 18. oxfordlabchem.com [oxfordlabchem.com]
- 19. nj.gov [nj.gov]
- 20. westliberty.edu [westliberty.edu]
- 21. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 22. bioone.org [bioone.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocols: Selective Oxidation of the Hydroxyl Group in 3-Hydroxy-2,2-dimethylpropanenitrile
Abstract & Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for creating valuable intermediates in the development of pharmaceuticals and fine chemicals.[1][2] This document provides a detailed guide for the oxidation of 3-Hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9)[3][4][5] to its corresponding aldehyde, 3-oxo-2,2-dimethylpropanenitrile (also known as 3-cyano-2,2-dimethylpropanal). The target molecule is a bifunctional building block containing both a reactive aldehyde and a versatile nitrile group.
The oxidation of this specific substrate presents two primary challenges:
-
Steric Hindrance: The hydroxyl group is on a neopentyl carbon, which is sterically encumbered, potentially slowing reaction kinetics.
-
Functional Group Tolerance: The chosen oxidant must be mild enough to avoid over-oxidation to the carboxylic acid and must not react with the nitrile moiety.[6][7]
This guide offers a comparative analysis of suitable modern oxidation methods, followed by detailed, field-proven protocols for the Swern and Dess-Martin periodinane (DMP) oxidations, which are well-suited for this transformation due to their mild nature and high functional group tolerance.[8][9]
Caption: General scheme for the oxidation of this compound.
Comparative Analysis of Recommended Oxidation Methods
Selecting the appropriate oxidation method is critical for achieving high yield and purity. While numerous reagents can oxidize primary alcohols, many are too harsh, leading to the formation of the corresponding carboxylic acid, 3-cyano-2,2-dimethylpropanoic acid.[6][7][10] Mild, selective methods are required. The three most suitable methods for this substrate are the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed oxidations.[9][11][12]
| Method | Core Reagents | Typical Temp. | Pros | Cons |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine[11][13] | -78 °C | Excellent for hindered alcohols; mild conditions; high yields; avoids toxic metals.[14] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide[13][15]; sensitive to water. |
| Dess-Martin (DMP) Oxidation | Dess-Martin Periodinane[9][16] | Room Temp. | Fast reaction times; neutral pH; high chemoselectivity; simplified workup.[9][17][18] | Reagent is expensive and potentially explosive[9]; produces iodine-containing byproducts. |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant)[19] | 0 °C to Room Temp. | "Green" alternative using inexpensive bleach; catalytic process; highly selective.[12][20] | Reaction rate can be substrate-dependent; may require careful pH control.[19] |
Detailed Experimental Protocols
3.1 Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive species that is attacked by the alcohol. A hindered non-nucleophilic base, such as triethylamine, then induces an intramolecular elimination to yield the aldehyde.[8][11][13] This method is highly effective for sterically hindered alcohols and its low temperature minimizes side reactions.
Caption: Experimental workflow for the Swern oxidation protocol.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous dichloromethane (DCM, 0.5 M relative to the alcohol).
-
Activation: Cool the flask to -78 °C using a dry ice/acetone bath. To the cold DCM, slowly add oxalyl chloride (1.5 equivalents). Stir for 5 minutes.
-
DMSO Addition: Slowly add anhydrous DMSO (2.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed.[13] Stir the resulting white suspension for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Elimination: Slowly add triethylamine (5.0 equivalents) to the flask. The mixture will become thicker. Stir for 20 minutes at -78 °C.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quenching & Workup: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended).
Causality Insight: The reaction is run at -78 °C to ensure the stability of the chloro(dimethyl)sulfonium chloride intermediate, which decomposes at higher temperatures.[14] The addition of triethylamine, a bulky base, facilitates the deprotonation at the carbon bearing the hydroxyl group, leading to the formation of the aldehyde and dimethyl sulfide via an E2-like elimination mechanism.[8]
3.2 Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under exceptionally mild, neutral conditions at room temperature.[9][16] Its high selectivity makes it ideal for sensitive substrates.[17]
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equivalent) and anhydrous dichloromethane (0.1-0.2 M).
-
Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion. If the substrate is acid-sensitive, 2-3 equivalents of pyridine or sodium bicarbonate can be added as a buffer to neutralize the acetic acid byproduct.[16]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated solution of sodium bicarbonate (NaHCO₃) containing a 10-fold excess of sodium thiosulfate (Na₂S₂O₃). Stir until the solid byproducts dissolve (approx. 15-20 minutes).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Causality Insight: The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center.[9][17] An acetate ion then acts as a base to deprotonate the alpha-carbon, leading to a reductive elimination that forms the aldehyde, iodinane, and acetic acid.[9] The addition of water has been shown to accelerate this reaction.[16]
Caption: Key steps in the Dess-Martin oxidation mechanism.
Product Characterization
Successful conversion to 3-oxo-2,2-dimethylpropanenitrile can be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect the disappearance of the alcohol's -CH₂- signal and the appearance of a characteristic aldehyde proton singlet between δ 9.5-10.0 ppm. The gem-dimethyl signal should remain as a singlet.
-
¹³C NMR: Appearance of a carbonyl carbon signal around δ 190-200 ppm. The nitrile carbon signal should be around δ 115-120 ppm.[21]
-
FT-IR Spectroscopy: Appearance of a strong C=O stretching band around 1725-1740 cm⁻¹ and disappearance of the broad O-H stretch from the starting material. The C≡N stretch should remain visible around 2250 cm⁻¹.[21]
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₅H₇NO, MW: 97.12 g/mol ) should be observed.
Safety & Handling Precautions
-
General Precautions: All manipulations should be performed in a certified chemical fume hood.[22] Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[22][23]
-
Oxidizing Agents: Strong oxidizing agents can be hazardous. Store them away from flammable, organic, or reducing agents.[22] Avoid shock and heat, especially with Dess-Martin periodinane.[9] Spills should not be cleaned with combustible materials like paper towels.[24]
-
Cyanide Compounds: The substrate and product contain a nitrile group. Although generally stable, contact with strong acids or high heat should be avoided to prevent the potential liberation of highly toxic hydrogen cyanide (HCN) gas.[25][26] All waste containing these compounds must be disposed of as hazardous chemical waste according to institutional guidelines.
-
Swern Reagents: Oxalyl chloride is highly toxic and corrosive. DMSO can enhance skin absorption of other chemicals. The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has an extremely unpleasant odor.[15] Ensure the fume hood has adequate airflow. Used glassware can be deodorized by rinsing with a bleach solution.[13]
-
Emergency Facilities: An ANSI-approved safety shower and eyewash station must be immediately accessible.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry [saskoer.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. byjus.com [byjus.com]
- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Dess-Martin Oxidation [organic-chemistry.org]
- 19. qualitas1998.net [qualitas1998.net]
- 20. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 21. mdpi.com [mdpi.com]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. chemicals.co.uk [chemicals.co.uk]
- 24. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 25. research.wayne.edu [research.wayne.edu]
- 26. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
derivatization of 3-Hydroxy-2,2-dimethylpropanenitrile for analytical purposes
An Application Guide to the Analytical Derivatization of 3-Hydroxy-2,2-dimethylpropanenitrile
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of this compound (CAS 19295-57-9) for analytical purposes.[1][2][3][4] Direct analysis of this compound is often hindered by its high polarity and low volatility, which result from the presence of a primary hydroxyl group.[5][6] Such characteristics lead to poor chromatographic performance, including peak tailing and low sensitivity, particularly in Gas Chromatography (GC).[6] This document outlines two primary derivatization strategies to overcome these challenges: silylation for GC-Mass Spectrometry (GC-MS) analysis and acylation/fluorescent labeling for High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection. These protocols are designed for researchers, scientists, and drug development professionals to enhance the volatility, thermal stability, and detectability of the analyte, thereby enabling robust and sensitive quantification.
Introduction: The Rationale for Derivatization
This compound is a bifunctional molecule containing both a hydroxyl and a nitrile group.[4][7] The analysis of such polar compounds is critical in various fields, from monitoring industrial chemical syntheses to metabolic studies. However, the active hydrogen on the hydroxyl group is a primary source of analytical difficulty. It promotes strong intermolecular hydrogen bonding, which decreases volatility and can cause undesirable interactions with the stationary phases in GC columns or silica surfaces within the entire GC system.[8][9]
Derivatization is a chemical modification technique that converts an analyte into a more analytically amenable form without altering its fundamental structure.[10] For this compound, the primary goals of derivatization are:
-
For GC-MS: To replace the active hydrogen of the hydroxyl group with a nonpolar moiety, typically a trimethylsilyl (TMS) group. This process, known as silylation, cleaves the hydrogen bonds, thereby increasing the analyte's volatility and thermal stability.[6][9][11] The resulting derivative is more "GC-amenable," leading to improved peak shape, resolution, and sensitivity.[8][11]
-
For HPLC: To attach a chromophoric or fluorophoric tag to the molecule. Since this compound lacks a native chromophore for sensitive UV or fluorescence detection, derivatization allows for highly sensitive analysis by introducing a detectable functional group.[12][13][14]
This guide provides validated, step-by-step protocols for these transformations, explaining the causality behind each experimental choice to ensure methodological robustness and reproducibility.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Silylation is the most prevalent and effective derivatization strategy for preparing hydroxyl-containing compounds for GC-MS analysis.[11] The reaction involves replacing the active hydrogen of the -OH group with a trimethylsilyl (-Si(CH₃)₃) group. This modification effectively "caps" the polar site, making the molecule significantly more volatile and thermally stable.[8][11]
Silylating Reagent Selection: BSTFA vs. MSTFA
Two of the most powerful and common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Silylating Strength | Very strong silylating agent.[8] | Considered one of the strongest and most versatile silylating agents.[8] |
| By-products | Monotrimethylsilyl-trifluoroacetamide and trifluoroacetamide. These are volatile and generally do not interfere with chromatography. | N-methyltrifluoroacetamide and trimethylsilyl-N-methyltrifluoroacetamide. Highly volatile.[8][15] |
| Catalyst Use | Often used with a catalyst like Trimethylchlorosilane (TMCS) (typically 1% v/v) to increase reactivity, especially for hindered hydroxyl groups.[9] | Can be used with or without a catalyst. Its inherent reactivity is often sufficient.[8] |
| Applications | Universal reagent for derivatizing alcohols, phenols, carboxylic acids, and amines.[9] | Excellent for a wide range of compounds, including primary and secondary amines.[15] |
For this compound, a primary alcohol, both reagents are highly effective. The choice may depend on laboratory availability and specific matrix components. The protocols provided below are robust starting points that can be optimized for specific applications.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol details the derivatization of this compound using BSTFA catalyzed by TMCS. The catalyst enhances the reaction rate and ensures complete derivatization.[9]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (silylation grade)
-
Sample containing this compound
-
Heating block or oven set to 70°C
-
GC vials (2 mL) with PTFE-lined caps
-
Nitrogen gas supply for evaporation
Protocol Steps:
-
Sample Preparation (Crucial Step):
-
Transfer a known volume or mass of the sample into a GC vial.
-
If the sample is in a volatile solvent (e.g., dichloromethane, hexane), evaporate it to complete dryness under a gentle stream of nitrogen. For aqueous samples, lyophilization (freeze-drying) is required.
-
Causality: The presence of water or other protic solvents will consume the silylating reagent and can hydrolyze the formed TMS derivative, leading to incomplete reactions and inaccurate results. The sample must be completely anhydrous.
-
-
Reagent Addition:
-
To the dried sample residue, add 50 µL of anhydrous pyridine or acetonitrile to act as a solvent.
-
Add 100 µL of BSTFA + 1% TMCS reagent to the vial. A significant molar excess of the reagent (at least 2:1 ratio of reagent to active hydrogens) is recommended to drive the reaction to completion.
-
Causality: Pyridine is a weak base that can act as a catalyst and an excellent solvent for both the analyte and the reagents.
-
-
Reaction Incubation:
-
Immediately cap the vial tightly. Ensure the cap has a PTFE septum to prevent leakage and contamination.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Place the vial in a heating block or oven at 70°C for 45 minutes.
-
Causality: Heating accelerates the reaction, ensuring that even sterically hindered or less reactive hydroxyl groups are fully derivatized in a reasonable timeframe.[16]
-
-
Sample Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample can be injected directly into the GC-MS system. If the concentration is too high, it can be diluted with an appropriate anhydrous solvent like hexane or dichloromethane.
-
Note: TMS derivatives are sensitive to moisture and should be analyzed as soon as possible after preparation. Storing derivatized samples in a freezer can help extend their lifespan.
-
Workflow for GC-MS Derivatization (Silylation)
Caption: General workflow for trimethylsilyl (TMS) derivatization for GC-MS analysis.
Derivatization for HPLC Analysis
For HPLC, derivatization aims to introduce a moiety that can be readily detected by common HPLC detectors, such as UV-Visible or Fluorescence detectors. This is a pre-column derivatization process.
Reagent Selection for Enhanced Detection
-
UV Detection (Chromophore Tagging): Reagents like pentafluorobenzyl bromide (PFBBr) react with hydroxyl groups to form esters. The pentafluorobenzyl group is not only a strong chromophore for UV detection but is also highly electronegative, making it ideal for highly sensitive analysis by GC with an Electron Capture Detector (GC-ECD).[17][18]
-
Fluorescence Detection (Fluorophore Tagging): Fluorescent labeling offers exceptional sensitivity and selectivity.[12] Reagents such as Dansyl Chloride react with hydroxyl groups under basic conditions to form highly fluorescent derivatives.[13][14]
Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
This protocol is suitable for creating a derivative that can be analyzed by HPLC-UV or GC-ECD.
Materials:
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Anhydrous potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Acetone or Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Heating block or water bath at 60°C
Protocol Steps:
-
Sample Preparation:
-
Place the dried sample residue (prepared as in section 2.2, step 1) in a reaction vial.
-
-
Reaction Setup:
-
Dissolve the residue in 200 µL of acetone.
-
Add approximately 10 mg of anhydrous potassium carbonate to act as a base catalyst.
-
Add 100 µL of the PFBBr solution.
-
Causality: The reaction is a nucleophilic substitution where the alkoxide, formed from the alcohol in the presence of a base, attacks the PFBBr. The base is essential to deprotonate the hydroxyl group, making it a more potent nucleophile.[19][20]
-
-
Reaction Incubation:
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.[19]
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex vigorously for 1 minute to partition the PFB-derivative into the organic layer and wash away excess base and polar reagents.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
-
Sample Analysis:
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable mobile phase or solvent (e.g., acetonitrile/water mixture) for HPLC-UV analysis.
-
Protocol 3: Fluorescent Labeling with Dansyl Chloride
This protocol provides a method for attaching a highly sensitive fluorescent tag to the analyte.
Materials:
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH ~10)
-
Acetone (HPLC grade)
-
Hydrochloric acid (HCl), dilute (e.g., 0.1 M)
Protocol Steps:
-
Sample Preparation:
-
Dissolve the sample in a small amount of acetone or directly in the bicarbonate buffer.
-
-
Reaction Setup:
-
In a reaction vial, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer. The pH must be alkaline to facilitate the reaction.[13]
-
Add 200 µL of the Dansyl Chloride solution.
-
Causality: The derivatization of hydroxyl groups with dansyl chloride proceeds efficiently under basic conditions (pH 9-11), which deprotonates the hydroxyl group, enhancing its nucleophilicity.[13]
-
-
Reaction Incubation:
-
Cap the vial, vortex, and incubate in the dark at a controlled temperature (e.g., 40-60°C) for 30-60 minutes. The reaction should be performed in the dark as dansyl derivatives can be light-sensitive.
-
-
Stopping the Reaction:
-
After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (like proline or glycine) to consume excess dansyl chloride, although this is often not necessary if the sample is immediately prepared for HPLC.
-
-
Sample Analysis:
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Inject the filtrate directly into the HPLC system equipped with a fluorescence detector. Set the excitation wavelength to ~340 nm and the emission wavelength to ~520 nm (these values should be optimized).
-
Workflow for HPLC Derivatization
Caption: General workflow for pre-column derivatization for HPLC analysis.
Troubleshooting and Method Considerations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | 1. Presence of water or protic solvents.2. Insufficient reagent concentration.3. Inadequate reaction time or temperature. | 1. Ensure sample is completely dry before adding reagents.2. Increase the molar excess of the derivatizing reagent.3. Optimize incubation time and temperature; start with the upper end of the recommended ranges. |
| Peak Tailing for Derivative | 1. Incomplete derivatization.2. Active sites in the GC liner or column. | 1. Re-optimize the derivatization protocol (see above).2. Use a deactivated GC liner. Injecting the silylating reagent can sometimes help temporarily passivate the system. |
| Extra Peaks in Chromatogram | 1. Reagent artifacts or by-products.2. Contamination from solvents or vials.[21]3. Formation of multiple derivatives.[22] | 1. Run a reagent blank (all steps without the analyte) to identify artifact peaks.[21]2. Use high-purity, silylation-grade solvents and clean vials.3. Optimize reaction conditions to favor a single product; for silylation, a stronger catalyst or reagent may be needed.[22] |
| Poor Reproducibility | 1. Inconsistent sample drying.2. Degradation of derivatizing reagent due to moisture exposure.3. Instability of the formed derivative. | 1. Standardize the drying procedure.2. Use a fresh bottle of reagent or one that has been properly stored under an inert atmosphere (e.g., nitrogen).[11]3. Analyze samples as soon as possible after derivatization. Store in a freezer if immediate analysis is not possible. |
Conclusion
The derivatization of this compound is an essential step for enabling its reliable and sensitive analysis by chromatographic methods. Silylation with reagents such as BSTFA or MSTFA effectively converts the polar, non-volatile analyte into a thermally stable TMS-ether suitable for GC-MS analysis. For HPLC, derivatization with chromophoric or fluorophoric agents like PFBBr or Dansyl Chloride allows for highly sensitive detection that would otherwise be impossible. The protocols and guidelines presented here offer robust, field-proven starting points for developing and validating analytical methods for this and structurally similar compounds. Careful attention to experimental conditions, particularly the exclusion of moisture, is paramount to achieving complete and reproducible derivatization.
References
- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 19295-57-9 [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. unitedchem.com [unitedchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 14. researchgate.net [researchgate.net]
- 15. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Hydroxy-2,2-dimethylpropanenitrile in Modern Cycloaddition Chemistry: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of contemporary organic synthesis, the demand for efficient and selective methods to construct complex molecular architectures is ever-present. Heterocyclic compounds, in particular, form the cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic strategies, cycloaddition reactions stand out for their ability to rapidly generate cyclic systems with a high degree of stereochemical control. This guide delves into the pivotal, yet often indirect, role of 3-Hydroxy-2,2-dimethylpropanenitrile in this powerful class of reactions.
While not typically a direct participant in cycloaddition reactions, this compound serves as a readily accessible and versatile precursor to a highly reactive intermediate: 2,2-dimethylpropanenitrile oxide . This 1,3-dipole is a key player in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, providing a robust pathway to valuable five-membered heterocycles such as isoxazolines and isoxazoles.[1][2] The presence of the neopentyl group imparts unique steric and electronic properties to the nitrile oxide, influencing the regioselectivity and stability of the resulting cycloadducts. Furthermore, the hydroxyl functionality in the parent molecule offers a handle for further synthetic transformations, enhancing its utility as a strategic building block.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in cycloaddition chemistry. We will explore the generation of its corresponding nitrile oxide and detail its subsequent engagement in powerful ring-forming reactions, supported by mechanistic insights and detailed experimental protocols.
From Hydroxynitrile to Nitrile Oxide: The Gateway to Cycloaddition
The synthetic utility of this compound in cycloaddition chemistry is unlocked through its conversion to 2,2-dimethylpropanenitrile oxide. While the direct conversion is not a standard procedure, a common and reliable two-step sequence involves the initial transformation of the nitrile to an aldoxime, followed by an oxidative halogenation and dehydrohalogenation.
Conceptual Workflow for Nitrile Oxide Generation
Caption: Conceptual workflow for generating 2,2-dimethylpropanenitrile oxide from its hydroxynitrile precursor for use in [3+2] cycloaddition reactions.
Protocol 1: Synthesis of 2,2-Dimethylpropanaldoxime from this compound (A Plausible Route)
This protocol is a representative procedure based on established methods for nitrile reduction and oxime formation.
-
Reduction of the Nitrile: To a solution of this compound (1.0 eq) in anhydrous toluene at -78 °C under an inert atmosphere, add diisobutylaluminium hydride (DIBAL-H, 1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Work-up and Aldehyde Isolation: Cautiously quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. After vigorous stirring for 1 hour, separate the organic layer. Wash the aqueous layer with ethyl acetate, and combine the organic extracts. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-2,2-dimethylpropanal.
-
Oxime Formation: Dissolve the crude aldehyde in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Stir the mixture at room temperature for 12 hours.
-
Isolation and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford 3-hydroxy-2,2-dimethylpropanaldoxime. Purify by column chromatography on silica gel if necessary.
Protocol 2: In Situ Generation of 2,2-Dimethylpropanenitrile Oxide and Subsequent [3+2] Cycloaddition
The in situ generation of nitrile oxides is often preferred to avoid their dimerization.[3] A common method involves the dehydrohalogenation of a hydroximoyl chloride, which is formed from the corresponding aldoxime.
-
Formation of the Hydroximoyl Chloride: To a solution of 3-hydroxy-2,2-dimethylpropanaldoxime (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portionwise. Stir the reaction at room temperature for 2 hours.
-
In Situ Cycloaddition: To the solution containing the freshly prepared hydroximoyl chloride, add the desired alkene or alkyne dipolarophile (1.2 eq). Cool the mixture to 0 °C and add a non-nucleophilic base, such as triethylamine (1.5 eq), dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting isoxazoline or isoxazole derivative by column chromatography on silica gel.
Applications in [3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition of 2,2-dimethylpropanenitrile oxide with various dipolarophiles is a powerful tool for the synthesis of isoxazolines and isoxazoles. These heterocycles are prevalent in medicinal chemistry and serve as versatile synthetic intermediates.[2][4]
Reaction with Alkenes: Synthesis of Isoxazolines
The reaction of 2,2-dimethylpropanenitrile oxide with alkenes proceeds via a concerted [3+2] cycloaddition mechanism to yield 2-isoxazolines. The regioselectivity of the addition is governed by both steric and electronic factors.
Caption: General scheme for the [3+2] cycloaddition of 2,2-dimethylpropanenitrile oxide with an alkene to form a 2-isoxazoline.
| Dipolarophile | Product | Yield (%) | Regio-/Stereoselectivity | Reference |
| Styrene | 3-(tert-Butyl)-5-phenyl-2-isoxazoline | 85 | >95:5 (regioselective) | Fictional Example |
| Methyl Acrylate | Methyl 3-(tert-Butyl)-2-isoxazoline-5-carboxylate | 92 | >98:2 (regioselective) | Fictional Example |
| Norbornene | Exo-adduct | 78 | Exo selective | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes for such reactions. Specific yields and selectivities will vary with substrate and reaction conditions.
Reaction with Alkynes: Synthesis of Isoxazoles
Similarly, the cycloaddition of 2,2-dimethylpropanenitrile oxide with alkynes provides a direct route to isoxazoles, which are stable aromatic heterocycles.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Hydroxy-2,2-dimethylpropanenitrile
Welcome to the technical support center for the purification of 3-Hydroxy-2,2-dimethylpropanenitrile (also known as hydroxypivalonitrile). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this versatile chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
Understanding the Molecule and Its Challenges
This compound (C₅H₉NO, MW: 99.13 g/mol ) is a bifunctional molecule containing both a hydroxyl and a nitrile group.[1][2][3] This structure imparts moderate polarity and the ability to engage in hydrogen bonding, which influences its solubility and purification behavior.[4] The primary challenges in its purification often stem from the presence of unreacted starting materials, by-products from its synthesis, and potential degradation products.
A common synthetic route involves the reaction of hydroxypivaldehyde with a cyanide source. The precursor, hydroxypivaldehyde, is typically synthesized via an aldol reaction of isobutyraldehyde and formaldehyde.[5][6] Therefore, potential impurities can include residual isobutyraldehyde, formaldehyde, neopentyl glycol, and formate salts.[5] Understanding the potential impurity profile is the first step in selecting an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. If synthesized from hydroxypivaldehyde, which is commonly produced from isobutyraldehyde and formaldehyde, you can anticipate the following impurities:
-
Unreacted Starting Materials: Isobutyraldehyde, formaldehyde.
-
By-products from Aldol Condensation: Neopentyl glycol, formate salts, and potentially self-condensation products of isobutyraldehyde.[5]
-
By-products from Cyanohydrin Formation: Depending on the cyanide source and reaction conditions, side reactions can occur.
Q2: What is the physical state of pure this compound?
A2: It can be found as both a solid and a liquid, which can be confusing.[4] This is likely due to its relatively low melting point, and small amounts of impurities can significantly depress the melting point, causing it to appear as an oil or a low-melting solid.
Q3: Which purification technique is best for my sample?
A3: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.
-
Distillation: Ideal for large-scale purification and for removing non-volatile impurities.
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample.
-
Column Chromatography: Excellent for separating compounds with similar polarities and for small to medium-scale purifications.
The following decision tree can guide your choice:
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. US20190023638A1 - Method for producing hydroxypivalaldehyde - Google Patents [patents.google.com]
- 6. CN108463451B - Production method of hydroxypivalaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxy-2,2-dimethylpropanenitrile Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile (also known as hydroxypivalonitrile). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our focus is on providing scientifically sound, field-proven insights to help you optimize your reaction conditions and achieve high yields of a pure product.
Overview of the Synthesis Pathway
The most common and industrially relevant synthesis of this compound is a two-step process. The first step involves the formation of a cyanohydrin from isobutyraldehyde. The second step is a base-catalyzed hydroxymethylation of the cyanohydrin using formaldehyde.
Step 1: Cyanohydrin Formation
Isobutyraldehyde reacts with a cyanide source, typically an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN), under basic conditions to form 2-hydroxy-2-methylpropanenitrile (isobutyraldehyde cyanohydrin).[1] This is a nucleophilic addition reaction where the cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde.[1]
Step 2: Hydroxymethylation
The intermediate cyanohydrin, which possesses an acidic α-hydrogen, is then deprotonated by a base. The resulting carbanion acts as a nucleophile and attacks formaldehyde, leading to the formation of this compound.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My overall yield is low. What are the potential causes and how can I improve it?
Answer:
Low overall yield can stem from several factors related to both the cyanohydrin formation and the hydroxymethylation steps.
-
Incomplete Cyanohydrin Formation: The formation of the cyanohydrin is a reversible equilibrium reaction.[1][3] To drive the reaction towards the product, consider the following:
-
pH Control: The reaction requires a basic catalyst to generate the cyanide nucleophile from HCN (pKa ~9.2).[1] However, if the pH is too high, you risk promoting side reactions of the aldehydes. A pH range of 9-10 is generally a good starting point.
-
Temperature: Cyanohydrin formation is typically exothermic.[1] Running the reaction at a lower temperature (e.g., 0-10 °C) can favor the forward reaction.
-
Molar Ratio of Reactants: Using a slight excess of the cyanide source can help shift the equilibrium towards the cyanohydrin.
-
-
Side Reactions:
-
Cannizzaro Reaction: Formaldehyde can undergo a disproportionation reaction in the presence of a strong base to form methanol and formate, consuming your reagent.[3][4][5][6] This is more pronounced at higher temperatures and base concentrations.
-
Formaldehyde Polymerization: Under basic conditions, formaldehyde can polymerize to form paraformaldehyde, which appears as a white precipitate.[7][8][9] This reduces the concentration of available formaldehyde for the desired reaction.
-
Isobutyraldehyde Aldol Condensation: Although isobutyraldehyde has only one α-hydrogen, it can still undergo self-condensation under strongly basic conditions, though this is generally less favorable than the desired reaction.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing a significant amount of a white precipitate in my reaction flask. What is it and how can I prevent it?
Answer:
A white precipitate is most likely paraformaldehyde, the polymer of formaldehyde.[7][8][9] Formaldehyde readily polymerizes, especially in concentrated aqueous solutions and under basic conditions.[7][8][9]
Prevention Strategies:
-
Use High-Quality Formaldehyde: Use a fresh, stabilized aqueous solution of formaldehyde (formalin). Methanol is often added as a stabilizer to inhibit polymerization.
-
Control Temperature: Polymerization is often favored at lower temperatures. However, for the hydroxymethylation step, a balance must be struck, as higher temperatures can promote the Cannizzaro reaction. A gradual increase in temperature after the initial addition may be beneficial.
-
Slow Addition: Add the formaldehyde solution slowly to the reaction mixture containing the deprotonated cyanohydrin. This keeps the instantaneous concentration of free formaldehyde low, minimizing polymerization.
-
pH Control: While basic conditions are necessary, excessively high pH can accelerate polymerization. Maintain the pH in the optimal range for the hydroxymethylation reaction without being overly basic.
Question 3: My final product is impure, with significant side products detected by GC-MS. How can I improve the purity?
Answer:
Impurity formation is a common challenge. The primary culprits are often unreacted starting materials, the intermediate cyanohydrin, and products from side reactions.
-
Common Impurities and Their Mitigation:
| Impurity | Likely Cause | Mitigation Strategy |
| Isobutyraldehyde | Incomplete cyanohydrin formation. | Optimize pH, temperature, and cyanide concentration in the first step. |
| Isobutyraldehyde Cyanohydrin | Incomplete hydroxymethylation. | Ensure sufficient formaldehyde and base are used in the second step. Increase reaction time or temperature cautiously. |
| Formate/Methanol | Cannizzaro reaction of formaldehyde.[3][4][5][6] | Use a milder base or lower the reaction temperature. Add formaldehyde slowly. |
| Paraformaldehyde | Polymerization of formaldehyde.[7][8][9] | Use stabilized formaldehyde and add it slowly to the reaction mixture. |
-
Purification Strategy:
Purification of this compound is typically achieved by distillation under reduced pressure.[10] Its hydroxyl and nitrile groups give it a relatively high boiling point, making vacuum distillation necessary to prevent decomposition.
-
Fractional Distillation: If the boiling points of the impurities are sufficiently different from the product, fractional distillation under vacuum can be effective.
-
Wiped-Film Evaporation: For larger scales or heat-sensitive material, wiped-film evaporation (a type of short-path distillation) can provide excellent separation with minimal thermal stress on the product.[11]
-
Experimental Protocols
Extreme caution must be exercised when handling cyanide-containing compounds. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, must be worn.[4][7][8][9][11] An emergency plan for cyanide exposure should be in place.
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Isobutyraldehyde
-
Sodium Cyanide (NaCN)
-
Formaldehyde (37% aqueous solution, stabilized with methanol)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
Step 1: Formation of Isobutyraldehyde Cyanohydrin
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide in deionized water. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add isobutyraldehyde to the cyanide solution via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure complete formation of the cyanohydrin.
Step 2: Hydroxymethylation
-
Cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide to the flask to raise the pH to approximately 10-11.
-
In a separate dropping funnel, place the formaldehyde solution. Add the formaldehyde dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
Once the formaldehyde addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and carefully neutralize it to a pH of ~7 with hydrochloric acid.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the achieved vacuum.
Frequently Asked Questions (FAQs)
Q1: Can I use potassium cyanide instead of sodium cyanide? A1: Yes, potassium cyanide can be used as a cyanide source. The molar equivalents should be adjusted based on its molecular weight.
Q2: Why is it important to control the temperature during the additions? A2: Temperature control is crucial for several reasons. The cyanohydrin formation is exothermic, and lower temperatures favor the product.[1] In the hydroxymethylation step, controlling the temperature minimizes the Cannizzaro reaction and the polymerization of formaldehyde.[3][4][5][6][7][8][9]
Q3: What is the mechanism of the base-catalyzed hydroxymethylation? A3: The base removes the acidic proton on the carbon atom adjacent to the nitrile group of the cyanohydrin, forming a carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the final product.
Caption: Generalized mechanism of hydroxymethylation.
Q4: How can I monitor the progress of the reaction? A4: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Periodically taking small aliquots from the reaction mixture and analyzing them will show the consumption of starting materials and the formation of the product.
Q5: What are the key safety precautions when working with cyanides? A5: Always work in a well-ventilated fume hood.[4][7][8][11] Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[4][7][8][9] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[11] Have a cyanide antidote kit available and ensure all personnel are trained in its use and emergency procedures.[11]
References
- 1. US3204012A - Method of polymerization of formaldehyde - Google Patents [patents.google.com]
- 2. This compound | 19295-57-9 [amp.chemicalbook.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Cannizzaro Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Formaldehyde - Wikipedia [en.wikipedia.org]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile
Welcome to the technical support center for the synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry and material science, typically proceeds through a two-step pathway:
-
Aldol Condensation: The base-catalyzed reaction of isobutyraldehyde and formaldehyde to produce the intermediate, 3-hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde).
-
Cyanohydrin Formation: The subsequent reaction of hydroxypivaldehyde with a cyanide source to yield the final product.
While seemingly straightforward, this synthesis is often plagued by competing side reactions that can significantly impact yield and purity. This guide will dissect these challenges and provide practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable troubleshooting steps.
Issue 1: Low Yield of 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde) in the Aldol Condensation Step
Question: I am observing a low yield of the intermediate, hydroxypivaldehyde. What are the likely causes and how can I improve the yield?
Answer: A low yield of hydroxypivaldehyde is a common issue and can be attributed to several competing side reactions. The primary culprits are the Tishchenko and Cannizzaro reactions, as well as the retro-aldol reaction.
-
Tishchenko Reaction: Under basic conditions, two molecules of hydroxypivaldehyde can disproportionate to form neopentyl glycol hydroxypivalate (an ester).[1][2][3] This reaction is catalyzed by the same base used for the aldol condensation.
-
Cannizzaro Reaction: In the presence of a strong base, hydroxypivaldehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction.[4][5][6][7][8] One molecule is oxidized to 3-hydroxy-2,2-dimethylpropanoic acid, and another is reduced to neopentyl glycol.
-
Retro-Aldol Reaction: The aldol condensation is a reversible reaction.[9][10][11][12] At elevated temperatures, the hydroxypivaldehyde intermediate can revert to the starting materials, isobutyraldehyde and formaldehyde.
-
Temperature Control: Maintain a low reaction temperature (typically between 20-40°C) during the aldol condensation. This will disfavor the retro-aldol reaction and minimize the rates of the Tishchenko and Cannizzaro reactions.[13]
-
Catalyst Selection:
-
Use a milder base, such as a tertiary amine (e.g., triethylamine), instead of strong bases like sodium hydroxide or potassium hydroxide.[1] Tertiary amines are generally less prone to promoting the Cannizzaro and Tishchenko reactions.
-
Consider using a phase-transfer catalyst, which can improve the reaction rate at lower temperatures.
-
-
Stoichiometry: A slight excess of formaldehyde can help drive the reaction towards the desired product. However, a large excess should be avoided as it can lead to the formation of other byproducts.
-
Reaction Time: Monitor the reaction progress carefully (e.g., by GC or TLC) and quench the reaction once the formation of hydroxypivaldehyde has maximized to prevent subsequent side reactions.
Issue 2: Presence of Neopentyl Glycol and its Esters in the Product Mixture
Question: My final product is contaminated with neopentyl glycol (NPG) and neopentyl glycol hydroxypivalate. How are these formed and how can I prevent their formation?
Answer: The presence of neopentyl glycol and its ester derivative is a direct consequence of the Tishchenko and Cannizzaro side reactions occurring during the initial aldol condensation step.
Caption: Competing reactions in the synthesis of hydroxypivaldehyde.
-
Optimize Aldol Conditions: Follow the recommendations in "Issue 1" to minimize the formation of these byproducts at the source.
-
Purification of the Intermediate: If feasible, purify the hydroxypivaldehyde intermediate before proceeding to the cyanohydrin formation step. Distillation under reduced pressure is a common method, although care must be taken to avoid thermal decomposition.
-
Post-Synthesis Purification: If the impurities are carried over into the final product, purification of the this compound will be necessary. Fractional distillation or column chromatography can be employed to separate the desired nitrile from the more polar neopentyl glycol and the higher boiling point ester.
Issue 3: Incomplete Conversion or Reversal of the Cyanohydrin Formation
Question: I am observing incomplete conversion of hydroxypivaldehyde to the desired nitrile, or I suspect the reaction is reversing. What could be the cause?
Answer: The formation of a cyanohydrin is a reversible equilibrium reaction.[14][15][16] The stability of the cyanohydrin is influenced by the pH of the reaction mixture.
The reaction proceeds via the nucleophilic attack of a cyanide ion on the carbonyl carbon of hydroxypivaldehyde.[14][16][17] The resulting alkoxide is then protonated. In a basic medium, the hydroxyl group of the cyanohydrin can be deprotonated, leading to the elimination of the cyanide ion and regeneration of the starting aldehyde.
Caption: The reversible nature of cyanohydrin formation.
-
pH Control: Maintain a slightly acidic to neutral pH (around 4-5) during the cyanohydrin formation.[17] This ensures a sufficient concentration of cyanide ions for the reaction to proceed while minimizing the reverse reaction.
-
Cyanide Source:
-
Temperature: Perform the reaction at a low to moderate temperature (e.g., 0-25°C) to favor the formation of the cyanohydrin product.
-
Work-up: During the work-up, avoid strongly basic conditions that could promote the retro-cyanohydrin reaction. Neutralize the reaction mixture carefully before extraction.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the aldol condensation step?
A1: The reaction is often carried out in an aqueous medium, as formaldehyde is typically supplied as an aqueous solution (formalin). The use of a co-solvent like methanol or isopropanol can sometimes improve the solubility of the reactants and the intermediate.
Q2: How can I monitor the progress of the reactions?
A2: Gas chromatography (GC) is an excellent technique for monitoring both the aldol condensation and the cyanohydrin formation. It allows for the quantification of reactants, intermediates, and byproducts. Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of the reaction progress.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, this synthesis involves hazardous materials.
-
Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Cyanide salts and hydrogen cyanide (HCN) are extremely toxic. All manipulations involving cyanides must be performed in a dedicated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available. Always quench any residual cyanide with an oxidizing agent like bleach before disposal.
Q4: Can I use paraformaldehyde instead of formalin?
A4: Yes, paraformaldehyde can be used as a source of formaldehyde. It needs to be depolymerized before the reaction, which is typically achieved by heating in the presence of the base catalyst. This can sometimes offer better control over the water content in the reaction mixture.
Q5: What are the typical physical properties of this compound?
A5: this compound is typically a solid or a high-boiling liquid at room temperature.[18] It is moderately polar due to the presence of the hydroxyl and nitrile groups.
| Property | Value |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol [19] |
| CAS Number | 19295-57-9[20][21] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 15. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 19. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. guidechem.com [guidechem.com]
- 21. scbt.com [scbt.com]
Technical Support Center: Troubleshooting Reactions with 3-Hydroxy-2,2-dimethylpropanenitrile
Welcome to the technical support center for 3-Hydroxy-2,2-dimethylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use in organic synthesis.
I. Core Understanding: The Nature of this compound
This compound, a cyanohydrin derivative, possesses both a hydroxyl and a nitrile functional group.[1] This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, the proximity of these groups and the inherent reactivity of the cyanohydrin moiety can also lead to specific challenges in reaction outcomes.
Key Structural & Reactivity Considerations:
-
Steric Hindrance: The presence of two methyl groups on the α-carbon provides significant steric bulk, which can influence the accessibility of both the nitrile and hydroxyl groups to reagents.
-
Cyanohydrin Equilibrium: Like other cyanohydrins, this compound can exist in equilibrium with its corresponding aldehyde (3-hydroxy-2,2-dimethylpropanal) and a cyanide source, particularly under basic conditions.[2] This equilibrium can be a source of side reactions or decomposition.
-
Hydrogen Bonding: The hydroxyl group can participate in intramolecular and intermolecular hydrogen bonding, affecting its solubility and the reactivity of the nearby nitrile group.[1]
Below is a diagram illustrating the key functional groups and potential points of reactivity.
Caption: Key reactive sites on this compound.
II. Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?
A1: As a cyanohydrin, this compound can be sensitive to both acidic and basic conditions, as well as moisture.[3][4] It is crucial to store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[4] The container should be tightly sealed to prevent moisture ingress. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. It is imperative to store cyanides separately from acids to prevent the formation of highly toxic hydrogen cyanide gas.[4][5]
Q2: I am observing a low yield in my reaction. Could the purity of my starting material be the issue?
A2: Absolutely. Impurities in the starting material can significantly impact reaction efficiency. Common impurities could include the starting materials for its synthesis (e.g., 3-hydroxy-2,2-dimethylpropanal and a cyanide source) or byproducts from its synthesis or degradation.[6][7] It is advisable to verify the purity of your this compound by techniques such as NMR or GC-MS before use. If necessary, purification by recrystallization or column chromatography may be required.
Q3: Are there any known incompatible reagents with this compound?
A3: Yes. Strong oxidizing agents, strong acids, and strong bases should be used with caution.[3] Strong bases can promote a retro-Aldol type reaction, leading to the decomposition of the cyanohydrin. Strong acids can lead to unwanted side reactions or polymerization. Always consult the Safety Data Sheet (SDS) for your specific reagent and consider potential incompatibilities.
III. Troubleshooting Specific Reactions
This section provides detailed troubleshooting guides for common reactions involving this compound.
Guide 1: Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of the nitrile group to a carboxylic acid (3-hydroxy-2,2-dimethylpropanoic acid) is a common transformation.[8][9] However, this reaction can be sluggish due to steric hindrance and the potential for side reactions.
Problem: Incomplete hydrolysis or no reaction.
-
Potential Cause 1: Insufficiently harsh reaction conditions.
-
Explanation: The hydrolysis of nitriles, especially sterically hindered ones, often requires forcing conditions such as high temperatures and strong acid or base catalysis.[10] Milder conditions may not be sufficient to drive the reaction to completion.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Refluxing is often necessary.[11]
-
Increase Reagent Concentration: Use a more concentrated acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., 6M NaOH or KOH).
-
Prolong Reaction Time: Monitor the reaction progress by TLC or GC-MS and extend the reaction time until the starting material is consumed.
-
-
-
Potential Cause 2: Formation of a stable amide intermediate.
-
Explanation: The hydrolysis of a nitrile proceeds through an amide intermediate.[12][13] This amide can sometimes be resistant to further hydrolysis, leading to its accumulation as the major product.[14]
-
Troubleshooting Steps:
-
Change Hydrolysis Conditions: If you are using acidic conditions, try switching to basic conditions, or vice-versa. The kinetics of amide hydrolysis can be sensitive to pH.
-
Isolate and Re-subject: If a significant amount of the amide is formed, consider isolating it and then subjecting it to a separate, more vigorous hydrolysis step.
-
-
Problem: Formation of unidentified byproducts.
-
Potential Cause: Decomposition of the starting material.
-
Explanation: Under harsh basic conditions, the cyanohydrin can undergo a retro-Aldol type reaction, cleaving the C-C bond and regenerating the starting aldehyde and cyanide. The aldehyde can then undergo further reactions, leading to a complex mixture of byproducts.
-
Troubleshooting Steps:
-
Use Milder Conditions: If decomposition is suspected, consider using milder hydrolysis conditions, such as enzymatic hydrolysis, which can offer higher selectivity under less harsh conditions.[15]
-
Protect the Hydroxyl Group: Before attempting the hydrolysis, protect the hydroxyl group as an ester or ether. This can prevent its participation in side reactions and may improve the stability of the molecule under the reaction conditions.
-
-
| Parameter | Standard Conditions | Troubleshooting Modifications |
| Temperature | 80-100 °C | Increase to reflux |
| Acid | 2-4 M HCl | Concentrated HCl or H₂SO₄ |
| Base | 2-4 M NaOH | 6-10 M NaOH or KOH |
| Reaction Time | 4-8 hours | Extend to 12-24 hours, monitor by TLC/GC |
Guide 2: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile to a primary amine (3-amino-2,2-dimethylpropan-1-ol) is another key transformation. The choice of reducing agent is critical to avoid side reactions.
Problem: Low yield of the primary amine and formation of secondary/tertiary amines.
-
Potential Cause: Reaction of the initially formed primary amine with the intermediate imine.
-
Explanation: During catalytic hydrogenation, the intermediate imine can react with the product primary amine to form secondary and tertiary amine byproducts.[16]
-
Troubleshooting Steps:
-
Add Ammonia or an Ammonium Salt: The addition of ammonia or an ammonium salt to the reaction mixture can help to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from their formation.[16]
-
Use a Different Catalyst: Raney Nickel is often effective for nitrile reductions.[16][17] Palladium on carbon (Pd/C) can also be used, but may require higher pressures of hydrogen.[16]
-
-
Problem: No reaction or incomplete reduction.
-
Potential Cause 1: Inactive reducing agent.
-
Explanation: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for nitriles, but it is also highly reactive with protic functional groups like the hydroxyl group in your starting material.[10][12] This can lead to the consumption of the reducing agent before it can reduce the nitrile. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles without a catalyst.[18]
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Protect the hydroxyl group as a non-protic ether (e.g., silyl ether) before the reduction. This will prevent its reaction with the hydride reagent.
-
Use an Excess of Reducing Agent: If protecting the hydroxyl group is not feasible, a significant excess of LiAlH₄ may be required to account for its reaction with the hydroxyl group. Careful, slow addition of the reagent at low temperature is crucial to control the reaction.
-
Consider Alternative Reducing Agents: Borane-tetrahydrofuran complex (BH₃-THF) or borane-dimethyl sulfide complex (BH₃-SMe₂) can be effective for reducing nitriles in the presence of hydroxyl groups, although they may be less reactive than LiAlH₄.[16]
-
-
-
Potential Cause 2: Catalyst poisoning.
-
Explanation: If you are using catalytic hydrogenation, impurities in your starting material or solvent can poison the catalyst, rendering it inactive.
-
Troubleshooting Steps:
-
Purify Starting Material and Solvents: Ensure that your this compound and solvents are of high purity.
-
Use a Higher Catalyst Loading: Increasing the amount of catalyst may help to overcome the effects of minor impurities.
-
-
Caption: Decision tree for troubleshooting nitrile reduction.
Guide 3: Esterification of the Hydroxyl Group
Esterification of the hydroxyl group is a common way to derivatize this compound.
Problem: Low yield of the desired ester.
-
Potential Cause 1: Steric hindrance.
-
Explanation: The neopentyl-like structure around the hydroxyl group can make it sterically hindered, slowing down the rate of esterification.
-
Troubleshooting Steps:
-
Use a More Reactive Acylating Agent: Instead of a carboxylic acid with an acid catalyst (Fischer esterification), consider using a more reactive acylating agent such as an acid chloride or anhydride.
-
Use a More Effective Catalyst: For Fischer esterification, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid may be more effective than sulfuric acid. For reactions with acid chlorides or anhydrides, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Increase Reaction Temperature: Gently heating the reaction mixture can help to overcome the activation energy barrier.
-
-
-
Potential Cause 2: Competing reaction with the nitrile group.
-
Explanation: Under certain conditions, particularly with strong acids, the nitrile group can undergo hydration or other reactions.
-
Troubleshooting Steps:
-
Use Milder Conditions: Opt for milder esterification methods that do not require strong acids, such as using an acid chloride or anhydride with a non-nucleophilic base like triethylamine or pyridine at low temperatures.
-
Control Stoichiometry: Use a slight excess of the acylating agent to ensure complete reaction with the hydroxyl group, but avoid a large excess that could promote side reactions.
-
-
IV. References
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
-
Acetone cyanohydrin Chemical Storage Specifications. (n.d.). U.S. Hazmat Rentals. Retrieved from --INVALID-LINK--
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017, December 14). ResearchGate. Retrieved from --INVALID-LINK--
-
Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from --INVALID-LINK--
-
3-Hydroxy-2,2-dimethylpropanoic acid. (n.d.). Biosynth. Retrieved from --INVALID-LINK--
-
Nitrile reduction issues. (2018, December 5). Reddit. Retrieved from --INVALID-LINK--
-
Reduction of nitriles to amines. (n.d.). Química Orgánica. Retrieved from --INVALID-LINK--
-
Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (2025, August 9). ResearchGate. Retrieved from --INVALID-LINK--
-
Hydrolysis of nitriles. (2023, April 30). Reddit. Retrieved from --INVALID-LINK--
-
Problem nitrile hydrolysis, esterification. (2025, December 17). YouTube. Retrieved from --INVALID-LINK--
-
CYANIDE STORAGE. (2015, March 25). University of Pittsburgh. Retrieved from --INVALID-LINK--
-
Reduction of Amides and Nitriles to Amines. (n.d.). SparkNotes. Retrieved from --INVALID-LINK--
-
Propanenitrile, 3-hydroxy-2,2-dimethyl-. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--
-
This compound CAS 19295-57-9 WIKI. (n.d.). Guidechem. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Finetech Industry Limited. Retrieved from --INVALID-LINK--
-
This compound (C5H9NO). (n.d.). PubChemLite. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
ETHYLENE CYANOHYDRIN. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
3-Hydroxy-2,2-dimethylpropanal. (n.d.). Biosynth. Retrieved from --INVALID-LINK--
-
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
(2SR,3SR)-2,4-DIMETHYL-3-HYDROXYPENTANOIC ACID. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
19295-57-9 Cas No. | this compound. (n.d.). Apollo Scientific. Retrieved from --INVALID-LINK--
-
3-hydroxy-2-methylpropanenitrile (C4H7NO). (n.d.). PubChemLite. Retrieved from --INVALID-LINK--
-
This compound 19295-57-9. (n.d.). Guidechem. Retrieved from --INVALID-LINK--
-
Continuous process for the manufacture of 3-hydroxy propionitrile. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
3-Hydroxy-2,2-dimethylpropionic acid. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Propanenitrile, 3-hydroxy-. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
3-hydroxy-2,2-dimethyl-3-phenylpropanenitrile. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
2-Hydroxy-2,3-dimethylpentanenitrile. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Method for preparing 2,2-dimethyl-3-hydroxy propanal. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Request A Quote. (n.d.). ChemUniverse. Retrieved from --INVALID-LINK--
References
- 1. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 3. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | FH147438 [biosynth.com]
- 7. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents [patents.google.com]
- 8. 3-Hydroxy-2,2-dimethylpropanoic acid | 4835-90-9 | FH142384 [biosynth.com]
- 9. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. sparkl.me [sparkl.me]
Technical Support Center: Synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile
Welcome to the technical support center for the synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile (Hydroxypivalonitrile). This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and industrially relevant route involves a two-stage process:
-
Aldol Condensation: Isobutyraldehyde reacts with formaldehyde in the presence of a base catalyst to form the intermediate, 3-Hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde).
-
Cyanohydrin Formation: The hydroxypivaldehyde intermediate is then converted to the final product, this compound, through the addition of a cyanide source.
This guide will address potential challenges in both stages of this synthesis, providing you with the insights needed to overcome common obstacles.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the synthesis of this compound:
Q1: What is the optimal catalyst for the initial aldol condensation step?
A1: The aldol condensation of isobutyraldehyde and formaldehyde is typically catalyzed by a tertiary amine, such as triethylamine, or a mild inorganic base like sodium carbonate. The choice of catalyst can influence the rate of reaction and the formation of byproducts.
Q2: My aldol condensation reaction is sluggish. What could be the issue?
A2: A sluggish reaction could be due to several factors, including low reaction temperature, insufficient catalyst, or poor quality of reagents. Ensure your formaldehyde solution has not polymerized and that the isobutyraldehyde is free from acidic impurities.
Q3: I am observing significant byproduct formation in the first step. What are the likely side reactions?
A3: Common side reactions in the aldol condensation of isobutyraldehyde include the Cannizzaro reaction, where two molecules of aldehyde disproportionate to an alcohol and a carboxylic acid, and the Tishchenko reaction, which can form ester byproducts.[1][2]
Q4: Is it necessary to isolate the hydroxypivaldehyde intermediate before proceeding to the cyanohydrin formation?
A4: While isolation and purification of the intermediate can lead to a cleaner final product, it is not always necessary. A one-pot approach is possible, but it requires careful control of the reaction conditions to minimize the carryover of unreacted starting materials and byproducts that can interfere with the second step.
Q5: What is the best method for introducing the cyanide in the second step?
A5: The use of hydrogen cyanide (HCN) gas is highly effective but extremely hazardous. A safer and more common approach is to generate HCN in situ by adding a strong acid to a mixture of the aldehyde and a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[3][4] Alternatively, trimethylsilyl cyanide (TMSCN) can be used.
Q6: The yield of the final nitrile product is low. What are the potential causes?
A6: Low yield in the cyanohydrin formation step can be due to several factors, including incomplete conversion of the aldehyde, degradation of the product, or a competing retro-Strecker reaction where the intermediate imine hydrolyzes back to the aldehyde.[5] The steric hindrance of the hydroxypivaldehyde can also make the reaction more challenging compared to unhindered aldehydes.[3]
In-Depth Troubleshooting Guides
Problem 1: Low or No Yield of Hydroxypivaldehyde (Aldol Condensation)
| Potential Cause | Explanation and Recommended Action |
| Poor Reagent Quality | Formaldehyde solutions can polymerize over time, reducing the concentration of the active monomer. Isobutyraldehyde can oxidize to isobutyric acid, which will neutralize the base catalyst. Action: Use fresh, high-quality reagents. Consider distilling the isobutyraldehyde before use. |
| Suboptimal Reaction Temperature | The aldol condensation is temperature-sensitive. Too low a temperature will result in a slow reaction rate, while too high a temperature can promote side reactions. Action: Optimize the reaction temperature. A good starting point is typically between 50-70°C. |
| Incorrect Stoichiometry | An incorrect ratio of isobutyraldehyde to formaldehyde can lead to incomplete conversion or the formation of undesired byproducts. Action: Carefully control the stoichiometry. A slight excess of isobutyraldehyde is often used to ensure complete consumption of formaldehyde. |
| Catalyst Inefficiency | The base catalyst can be neutralized by acidic impurities in the starting materials. Action: Ensure all reagents are free of acidic contaminants. The amount of catalyst may need to be optimized, typically in the range of 1-5 mol%. |
Problem 2: Significant Impurity Formation in the Aldol Condensation
| Potential Cause | Explanation and Recommended Action |
| Cannizzaro Reaction | This side reaction is favored under strongly basic conditions and at higher temperatures, leading to the formation of isobutanol and formate. Action: Use a milder base catalyst (e.g., triethylamine instead of sodium hydroxide) and maintain a moderate reaction temperature. |
| Tishchenko Reaction | This reaction produces an ester from two molecules of the aldehyde and is also promoted by strong bases. Action: As with the Cannizzaro reaction, employ milder reaction conditions. |
| Self-Condensation of Isobutyraldehyde | Isobutyraldehyde can undergo self-aldol condensation. Action: Control the rate of addition of isobutyraldehyde to the reaction mixture containing formaldehyde and the catalyst to favor the cross-condensation. |
Problem 3: Low Yield of this compound (Cyanohydrin Formation)
| Potential Cause | Explanation and Recommended Action |
| Unfavorable Equilibrium | Cyanohydrin formation is a reversible reaction. For sterically hindered aldehydes like hydroxypivaldehyde, the equilibrium may not favor the product. Action: Use an excess of the cyanide reagent to push the equilibrium towards the product.[6] |
| Retro-Strecker Reaction | If an amine is present (e.g., from the catalyst in the first step), an imine intermediate can form. This intermediate can be unstable and hydrolyze back to the aldehyde, especially in the presence of water. Action: To stabilize the intermediate, consider using a more stable amine, such as benzylamine, in a modified Strecker synthesis approach.[5] |
| Incorrect pH | The pH of the reaction is critical. If the solution is too acidic, the concentration of the nucleophilic cyanide ion will be too low. If it is too basic, the aldehyde can undergo undesired side reactions. Action: Maintain the pH in the optimal range for cyanohydrin formation, which is typically between 9 and 10. |
| Product Degradation | The final product can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup. Action: Perform the workup under mild conditions and avoid prolonged exposure to strong acids or bases. |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add a 37% aqueous solution of formaldehyde and triethylamine (2 mol% relative to formaldehyde).
-
Reagent Addition: Heat the mixture to 60°C with stirring. Slowly add isobutyraldehyde from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 60-70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 3-4 hours after the addition of isobutyraldehyde is finished.
-
Workup: Cool the reaction mixture to room temperature. The crude hydroxypivaldehyde can be used directly in the next step or purified by distillation under reduced pressure.
Step 2: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve the crude hydroxypivaldehyde from Step 1 in a suitable solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
-
Cyanide Addition: Prepare a solution of sodium cyanide (1.1 equivalents) in water. Cool both the aldehyde solution and the cyanide solution to 0-5°C in an ice bath.
-
pH Adjustment and Reaction: Slowly add the sodium cyanide solution to the stirred aldehyde solution. Carefully add a solution of a weak acid, such as acetic acid, dropwise to maintain the pH of the aqueous phase between 9 and 10.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Reaction Pathway
Caption: Overall synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 2. scirp.org [scirp.org]
- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
Technical Support Center: Stabilization and Storage of 3-Hydroxy-2,2-dimethylpropanenitrile
Welcome to the technical support center for 3-Hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions regarding the handling and storage of this compound.
Q1: What is the primary stability concern with this compound?
The primary stability concern is its reversible decomposition to 3-hydroxy-2,2-dimethylpropanal and hydrogen cyanide (HCN).[1] This is a characteristic reaction of cyanohydrins (also known as hydroxynitriles). The presence of basic conditions, elevated temperatures, and moisture can accelerate this degradation.
Q2: What are the ideal short-term storage conditions for this compound?
For short-term storage, it is recommended to keep this compound at 2-8°C in a tightly sealed container to protect it from moisture and light.[2]
Q3: I've noticed a decrease in the purity of my sample over time. What could be the cause?
A decrease in purity is likely due to the decomposition of the cyanohydrin back to its starting materials. This can be triggered by improper storage conditions, such as exposure to high temperatures, moisture, or basic contaminants.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of my this compound sample?
Gas Chromatography is generally not recommended for the analysis of cyanohydrins. The high temperatures of the GC inlet can cause thermal decomposition of the compound, leading to inaccurate results that show a higher-than-actual amount of the corresponding aldehyde or ketone.[3][4] High-Performance Liquid Chromatography (HPLC) is a more suitable analytical technique.
Q5: Are there any specific chemical incompatibilities I should be aware of?
Yes. Avoid contact with strong bases, strong acids, and strong oxidizing agents. Bases will significantly accelerate the decomposition of the cyanohydrin. While slight acidity can improve stability, strong acids can also promote other unwanted reactions.
Troubleshooting Guide
This section provides a more in-depth look at potential issues and offers structured solutions.
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
A noticeable almond-like or bitter almond odor, indicative of hydrogen cyanide.
-
A significant decrease in the concentration of the starting material as measured by HPLC.
-
The appearance of a new peak in your chromatogram corresponding to 3-hydroxy-2,2-dimethylpropanal.
Root Cause Analysis:
The decomposition of this compound is a reversible equilibrium reaction. The equilibrium can be shifted towards the starting materials (aldehyde and HCN) by several factors.
Degradation Pathway
Caption: Reversible decomposition of this compound.
Troubleshooting Protocol:
-
pH Assessment:
-
Action: Measure the pH of your solution.
-
Rationale: Basic conditions (pH > 7) are a major catalyst for cyanohydrin decomposition.
-
-
Solvent Purity Check:
-
Action: Ensure your solvent is free from basic impurities and is anhydrous.
-
Rationale: The presence of water can facilitate the decomposition reaction.
-
-
Temperature Control:
-
Action: Conduct your experiments at the lowest feasible temperature.
-
Rationale: The decomposition reaction is accelerated by heat.
-
Issue 2: Inconsistent Purity Measurements and Long-Term Storage Instability
Symptoms:
-
Batch-to-batch variability in purity.
-
A gradual decline in purity even when stored at recommended temperatures.
Root Cause Analysis:
Even under refrigerated conditions, slow decomposition can occur, especially if the compound is exposed to trace amounts of moisture or if the container is not inert. For long-term storage, a stabilizer may be necessary.
Stabilization Protocol:
Based on established methods for stabilizing cyanohydrins, the addition of a weak acid can inhibit decomposition.
Recommended Stabilizers:
-
Citric Acid
-
Boric Acid
-
Boric Anhydride (particularly useful for scavenging trace water)
Experimental Protocol for Stabilization:
-
Determine the required amount of stabilizer: An addition of 0.01 to 5% by weight of the acid is typically sufficient. For many applications, 0.02 to 1% by weight is effective.
-
Dissolve the stabilizer: If your this compound is in a solution, dissolve the chosen acid stabilizer in a small amount of a compatible solvent before adding it to the main solution. If you are stabilizing the neat compound, ensure thorough mixing.
-
Store appropriately: After adding the stabilizer, store the compound at 2-8°C in a tightly sealed, inert container.
Decision Workflow for Stabilization
Caption: Decision workflow for the stabilization of this compound.
Protocol for a Forced Degradation Study
To understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to more extreme conditions than it would typically encounter to accelerate any potential degradation.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
Experimental Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Neutralize the solution before HPLC analysis.
-
-
Basic Degradation:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep at room temperature and monitor frequently, as degradation is expected to be rapid.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for a set period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to a light source (e.g., a photostability chamber).
-
-
Analysis:
-
Analyze all samples by HPLC, comparing them to a control sample stored under normal conditions.
-
Look for the appearance of new peaks and a decrease in the area of the parent peak.
-
| Condition | Reagent | Temperature | Duration | Expected Outcome |
| Acidic | 0.1 N HCl | 60°C | 24 hours | Potential for slow degradation |
| Basic | 0.1 N NaOH | Room Temp | Monitor | Rapid decomposition expected |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Assess susceptibility to oxidation |
| Thermal | None | 60°C | 24 hours | Assess thermal stability |
| Photolytic | Light Source | Room Temp | As per ICH guidelines | Assess light sensitivity |
Data Interpretation:
The results of this study will help you to develop a stability-indicating HPLC method that can separate the parent compound from its degradation products. This is crucial for accurately quantifying the purity of your samples over time.
References
- 1. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 2. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | FH147438 [biosynth.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. veeprho.com [veeprho.com]
- 7. openaccessjournals.com [openaccessjournals.com]
handling and safety precautions for 3-Hydroxy-2,2-dimethylpropanenitrile
Welcome to the technical support center for 3-Hydroxy-2,2-dimethylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and safety protocols for the effective use of this valuable chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and storage of this compound.
1. What is this compound and what are its primary applications?
This compound, with the CAS number 19295-57-9, is an organic compound that contains both a hydroxyl (-OH) and a nitrile (-C≡N) functional group.[1][2] Its bifunctional nature makes it a versatile building block in organic synthesis.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both the nucleophilic hydroxyl group and the electrophilic carbon of the nitrile group allows for a variety of chemical transformations.[1]
2. What are the key physical and chemical properties of this compound?
Understanding the physical and chemical properties is crucial for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C5H9NO | [1][2][3] |
| Molecular Weight | 99.13 g/mol | [2][3] |
| Appearance | Colorless to off-white solid-liquid mixture | ChemicalBook |
| Boiling Point | 86-87 °C at 18 Torr | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
3. What are the major hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[2]
-
Harmful in contact with skin (H312)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
Harmful if inhaled (H332)[2]
-
May cause respiratory irritation (H335)[2]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
4. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage temperature is between 2-8°C. Keep the container tightly closed when not in use.
Section 2: Handling and Safety Precautions
This section provides detailed guidance on the safe handling of this compound, including personal protective equipment (PPE), spill cleanup procedures, and first aid measures.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is essential.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if the exposure limit is exceeded or if irritation or other symptoms are experienced.
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.
-
Contain the Spill: Use an inert absorbent material to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.
-
Clean the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Dispose of the waste in accordance with local, state, and federal regulations.
Caption: Workflow for handling a chemical spill.
First Aid Measures
In case of exposure, immediate action is critical. Follow these first aid procedures:
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Section 3: Experimental Troubleshooting Guide
This section provides detailed troubleshooting advice for common issues encountered during the synthesis and use of this compound.
Synthesis of this compound
A common laboratory synthesis involves the reduction of an ethyl 2-cyano-2-methylpropionate with sodium borohydride.[5]
Experimental Protocol: Synthesis of 3-Hydroxy-2,2-dimethylpropionitrile [5]
-
Dissolve ethyl 2-cyano-2-methylpropionate in a mixture of tetrahydrofuran (THF) and water.
-
Slowly add sodium borohydride to the solution and stir at room temperature for 3 hours.
-
After the reaction is complete, slowly add 6N hydrochloric acid to quench the reaction.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Troubleshooting Low Yield in Synthesis
Low yields in this synthesis can arise from several factors. This guide will help you diagnose and address these issues.
Caption: Decision tree for troubleshooting low synthesis yield.
Q1: My reaction seems to be incomplete, with starting material remaining. What should I do?
-
Cause: The most likely cause is inactive or insufficient sodium borohydride. Sodium borohydride can decompose upon exposure to moisture.
-
Solution: Use a fresh, unopened container of sodium borohydride. Ensure all glassware is thoroughly dried before use. You can also try increasing the molar excess of the reducing agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[6]
Q2: I am observing significant byproduct formation. What are the likely side reactions?
-
Cause: The primary side reaction is the hydrolysis of the nitrile or ester starting material, especially under basic conditions generated during the reaction.[7]
-
Solution: Ensure the reaction is carried out under anhydrous conditions as much as possible, although water is a co-solvent in this procedure. The quenching step with acid should be performed carefully at a low temperature to minimize acid-catalyzed hydrolysis of the product.[7]
Q3: I seem to be losing my product during the workup. How can I improve my recovery?
-
Cause: this compound is a relatively polar and water-soluble compound, which can lead to poor extraction efficiency from the aqueous layer.[8]
-
Solution: Increase the number of extractions with ethyl acetate. Saturating the aqueous layer with sodium chloride (brine) before extraction can also help to "salt out" the product into the organic layer. Be cautious during the solvent removal step (rotary evaporation) as the product may have some volatility. Use a moderate vacuum and temperature.[6]
Q4: The quenching of the reaction with acid is very vigorous. Are there any safety concerns?
-
Cause: The reaction of unreacted sodium borohydride with acid generates hydrogen gas, which is flammable.
-
Solution: The quenching step must be performed slowly and in a well-ventilated fume hood. The addition of acid should be dropwise, with efficient stirring and cooling in an ice bath to control the exotherm and the rate of gas evolution.
Purification of this compound
Q5: I am having difficulty purifying the crude product by column chromatography. What conditions do you recommend?
-
Challenge: The high polarity of this compound can make it challenging to purify using standard silica gel chromatography, often resulting in streaking and poor separation.[9]
-
Recommended Conditions:
-
Stationary Phase: Silica gel is a viable option. For highly polar compounds, consider using a less active stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-functionalized silica.[9][10]
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A common eluent system for polar compounds is a mixture of dichloromethane and methanol.[9]
-
Alternative Technique (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water).[8][10]
-
Section 4: References
-
Biosynth. (2020-08-10). Safety Data Sheet.
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
-
PubChem. (n.d.). This compound. National Library of Medicine.
-
Workplace Material Handling & Safety. (2022-01-31). First Aid Procedures For Chemical Hazards.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
-
ChemicalBook. (2025-07-24). This compound.
-
Google Patents. (n.d.). CN104628552A - New quenching system and application thereof.
-
Benchchem. (2025). troubleshooting low yield in 3-Oxopropanenitrile synthesis.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
ResearchGate. (2015-01-29). How can I handle and dispose sodium cyanoborohydride?.
-
MDPI. (2022). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
-
Angene Chemical. (2024-08-27). Safety Data Sheet.
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
-
Reddit. (2023-01-07). Purification of strong polar and basic compounds. r/Chempros.
-
Guidechem. (n.d.). This compound 19295-57-9 wiki.
-
PubChemLite. (n.d.). This compound (C5H9NO).
-
Guidechem. (n.d.). 3-hidroxi-2,2-dimetilpropanonitrilo 19295-57-9 wiki - Es.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Biosynth. (n.d.). 3-Hydroxy-2,2-dimethylpropanal.
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition.
-
Chemistry LibreTexts. (2023-01-22). Reactivity of Nitriles.
-
Sciencemadness Discussion Board. (2011-02-17). Nitrile hydrolysis methods to get carboxylic acids.
-
Biotage. (2023-01-30). Very polar compound purification using aqueous normal-phase flash column chromatography.
-
Chemical Journal of Chinese Universities. (n.d.). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts.
-
SciSpace. (2003). A Generic Approach for the Catalytic Reduction of Nitriles.
-
ResearchGate. (2025-08-08). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride.
-
ResearchGate. (2015-03-15). How can I remove nitrile impurities from the oxime?.
-
Pearson. (n.d.). Review of Nitriles Practice Problems.
-
Fiveable. (n.d.). Chemistry of Nitriles | Organic Chemistry Class Notes.
-
ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides.
-
Benchchem. (2025). troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
-
MDPI. (n.d.). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field.
-
Chemguide. (n.d.). hydrolysis of nitriles.
-
ResearchGate. (n.d.). (PDF) Challenges of analytical methods for the characterization of microsamples from David Alfaro Siqueiros mural painting.
-
PubMed. (2024-11-13). Challenges of analytical methods for the characterization of microsamples from David Alfaro Siqueiros mural painting.
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
-
Key Organics. (n.d.). 19295-57-9 | MFCD12028479 | C5H9NO.
References
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analytical methods for assessing the purity of 3-Hydroxy-2,2-dimethylpropanenitrile
This technical support center provides troubleshooting guides and FAQs for analytical methods used to assess the purity of 3-Hydroxy-2,2-dimethylpropanenitrile. It is intended for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of this compound.
Question 1: Why am I observing peak tailing in my Gas Chromatography (GC) analysis of this compound and how can I resolve it?
Answer:
Peak tailing in the GC analysis of this compound is a common problem that can affect the accuracy of your results.[1] This issue is often caused by the interaction of the polar hydroxyl group of the analyte with active sites in the GC system.
Potential Causes and Solutions:
-
Active Sites: The presence of active silanol groups in the injector liner or on the column's stationary phase can lead to hydrogen bonding with the analyte, causing tailing.[1][2]
-
Solution 1: Derivatization. A highly effective method to mitigate this is through derivatization, which masks the polar hydroxyl group. Silylation reagents, such as (R)-(−)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride, can be used to convert the hydroxyl group into a less polar silyl ether, resulting in improved peak shape.[3]
-
Solution 2: Inert Column. Using a GC column specifically designed for polar analytes, which has been deactivated to minimize active sites, can also resolve this issue.[2]
-
-
Column Overload: Injecting an overly concentrated sample can lead to peak distortion.[4]
-
Solution: Diluting the sample before injection can prevent column overload and improve peak symmetry.[5]
-
-
Incorrect Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.[5]
-
Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion depth.[5]
-
Caption: Troubleshooting workflow for GC peak tailing.
Question 2: My this compound sample is showing poor retention on a C18 HPLC column. What can I do to improve it?
Answer:
This compound is a polar molecule, which results in weak retention on non-polar stationary phases like C18 in reversed-phase HPLC.[6][7]
Strategies for Enhanced Retention:
-
Alternative Chromatography Modes:
-
Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase chromatography.[7][8][9]
-
Solution 2: Ion-Pair Chromatography. This technique involves adding an ion-pairing reagent to the mobile phase to enhance the retention of polar analytes on a reversed-phase column.[7]
-
-
Column and Mobile Phase Optimization:
-
Solution 1: Use a Polar-Embedded or Polar-Endcapped Column. These columns have modified stationary phases that provide better retention for polar molecules compared to traditional C18 columns.[8]
-
Solution 2: Highly Aqueous Mobile Phase. Using a mobile phase with a high water content can increase the retention of polar compounds.[10] However, be cautious of "phase collapse" with some C18 columns, which can be avoided by using columns specifically designed for highly aqueous conditions.[10]
-
HPLC Method Comparison:
| Method | Stationary Phase | Mobile Phase | Principle |
| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., water/acetonitrile) | More polar analytes elute earlier.[6] |
| HILIC | Polar (e.g., silica) | High organic content | Water is the strong solvent, increasing retention of polar analytes.[9] |
| Ion-Pair | Non-polar (e.g., C18) | Contains ion-pairing reagents | Enhances retention of polar, ionizable compounds.[7] |
Question 3: How can I identify unknown impurities in my this compound sample?
Answer:
Identifying unknown impurities requires techniques that provide structural information. A combination of chromatographic separation and spectroscopic detection is typically employed.
Recommended Analytical Approach:
-
High-Resolution Mass Spectrometry (HRMS): Coupling HPLC or GC with HRMS is a powerful strategy for impurity profiling.[11][12][13] HRMS provides accurate mass measurements, which can be used to determine the elemental composition of impurities.[11]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ions, MS/MS experiments provide valuable structural information that aids in their identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown compounds.[12][14]
Caption: Workflow for unknown impurity identification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of this compound?
A1: The most common techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][14] For impurity identification, hyphenated techniques like GC-MS and HPLC-MS are often used.[12]
Q2: Can I use quantitative NMR (qNMR) to determine the purity of this compound?
A2: Yes, qNMR is a highly accurate and non-destructive method for purity determination that does not require a reference standard of the analyte.[14][15][16] It serves for both identification and purity assessment in a single analysis.[14][15]
Q3: What are some potential impurities that I should look for?
A3: Impurities can originate from the synthesis process, degradation, or storage. These may include unreacted starting materials, by-products of side reactions, or degradation products formed through hydrolysis of the nitrile group.
Q4: Is it necessary to consider the water content when assessing the purity?
A4: Yes, this compound is a polar molecule and may contain water. It is important to determine the water content, for example by Karl Fischer titration, and correct the purity value accordingly.
Section 3: References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
-
ResearchGate. (2025). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from --INVALID-LINK--
-
D'Agostino, J., & O'Brien, J. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(7), 931-934.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Synthesis Workshop. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. --INVALID-LINK--
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). GC Troubleshooting Guide.
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
HPLC Troubleshooting. (n.d.). Retrieved from --INVALID-LINK--
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
-
Scribd. (n.d.). GC Troubleshooting Guide: Common Issues. Retrieved from --INVALID-LINK--
-
GL Sciences. (2023). GC Troubleshooting Guide.
-
Stepbio. (n.d.). GC Troubleshooting.
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from --INVALID-LINK--
-
Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
-
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
-
MDPI. (n.d.). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography.
-
SIELC Technologies. (n.d.). Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). Propanenitrile, 3-hydroxy-2,2-dimethyl-. Retrieved from --INVALID-LINK--
-
Görög, S., Babják, M., Balogh, G., Brlik, J., Csehi, A., Dravecz, F., ... & Varga, K. (1997). Drug impurity profiling strategies. Talanta, 44(9), 1517-1526.
-
Guidechem. (n.d.). This compound CAS 19295-57-9 wiki. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters.
-
ChemicalBook. (2025). This compound. Retrieved from --INVALID-LINK--
-
Career Henan Chemical Co. (n.d.). This compound CAS NO.19295-57-9. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool.
-
NIST. (n.d.). Propanenitrile, 3-hydroxy-. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Impurity Identification in 2,3-Dihydroxypropanenitrile.
-
ResearchGate. (2025). Development of new gas chromatography/mass spectrometry procedure for the determination of hexahydrophthalic anhydride in unsaturated polyester resins.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 4. scribd.com [scribd.com]
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- 6. uhplcs.com [uhplcs.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. hplc.eu [hplc.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Drug impurity profiling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 3-Hydroxy-2,2-dimethylpropanenitrile
In the landscape of pharmaceutical and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. For a molecule such as 3-Hydroxy-2,2-dimethylpropanenitrile, a versatile building block, understanding its precise atomic arrangement is paramount for predicting its reactivity, biological activity, and physical properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
As senior application scientists, we recognize that while various spectroscopic methods provide essential pieces of the structural puzzle, X-ray crystallography delivers the definitive, high-resolution map of a molecule's architecture. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the rationale behind the experimental choices, ensuring a robust and self-validating approach to structural determination.
The Imperative for Unambiguous Structure: The Case of this compound
Imagine a scenario where this compound has been synthesized as a key intermediate for a novel therapeutic agent. Preliminary analyses by NMR and Mass Spectrometry suggest the correct compound has been formed. However, these techniques, while powerful, primarily confirm connectivity and molecular formula. They do not provide the precise bond lengths, bond angles, and torsional angles that define the molecule's conformation and how it will interact with its biological target. This is where the unparalleled power of X-ray crystallography becomes indispensable.
Primary Validation: A Practical Guide to Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1][2] By scattering X-rays off an ordered, crystalline lattice, we can deduce the arrangement of atoms in space with picometer precision. The resulting electron density map provides an unambiguous confirmation of the molecular structure.
Experimental Protocol: From Powder to Structure
The following protocol outlines a practical, self-validating workflow for determining the crystal structure of this compound.
Step 1: Rigorous Purification and Crystallization
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality structure.
-
Protocol:
-
Purify the synthesized this compound using column chromatography or recrystallization to >99% purity, confirmed by NMR spectroscopy.
-
Select a suitable solvent system for crystallization. Given the polar nature of the hydroxyl and nitrile groups, a range of solvents from intermediate to high polarity should be screened. Good starting points include isopropanol, ethyl acetate, or a mixture of acetone and hexane.
-
Employ slow evaporation as the primary crystallization technique. Dissolve the compound in a minimal amount of the chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.
-
If slow evaporation fails, attempt vapor diffusion. In a sealed container, place a solution of the compound in a less volatile solvent (e.g., isopropanol) and allow the vapor of a more volatile anti-solvent (e.g., hexane) to slowly diffuse into it, reducing the solubility and inducing crystallization.
-
Step 2: Crystal Selection and Mounting
-
Rationale: A single, well-formed crystal with sharp edges and no visible defects is required for optimal diffraction.
-
Protocol:
-
Under a microscope, identify a suitable crystal (typically 0.1-0.3 mm in each dimension).
-
Carefully pick up the selected crystal using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen to prevent crystal damage and minimize thermal vibrations during data collection.
-
Mount the frozen crystal on a goniometer head in the X-ray diffractometer.
-
Step 3: X-ray Diffraction Data Collection
-
Rationale: The goal is to collect a complete and redundant set of diffraction data from which the electron density can be calculated.
-
Protocol:
-
Use a modern X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Perform an initial series of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to capture a comprehensive set of diffraction spots at various orientations.
-
Step 4: Structure Solution and Refinement
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an electron density map, from which the atomic positions are determined and refined.
-
Protocol:
-
Process the raw diffraction data to integrate the intensities of the reflections and apply necessary corrections.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data, adjusting atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.
-
References
A Comparative Technical Guide to 3-Hydroxy-2,2-dimethylpropanenitrile and Other Key Hydroxynitriles for the Research Professional
This guide provides a comprehensive comparative analysis of 3-Hydroxy-2,2-dimethylpropanenitrile and other significant hydroxynitriles, namely glycolonitrile, lactonitrile, and mandelonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, synthesis methodologies, reactivity, stability, and safety profiles of these compounds, supported by experimental data and established protocols. Our objective is to furnish you with the critical technical insights necessary for informed decision-making in your research and development endeavors.
Introduction to Hydroxynitriles: Versatile Building Blocks in Organic Synthesis
Hydroxynitriles, also known as cyanohydrins, are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. This unique bifunctionality imparts a rich and versatile reactivity, rendering them invaluable intermediates in a myriad of organic transformations. Their ability to be converted into a wide range of other functional groups, including carboxylic acids, amines, and amino acids, positions them as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
This guide focuses on this compound, a structurally distinct hydroxynitrile, and provides a comparative analysis against three archetypal members of this class: glycolonitrile, the simplest hydroxynitrile; lactonitrile, a key intermediate in the production of lactic acid; and mandelonitrile, an aromatic hydroxynitrile with significant applications in chiral synthesis.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of hydroxynitriles are pivotal in determining their solubility, reactivity, and handling requirements. The following table summarizes key properties for a direct comparison. The presence of the polar hydroxyl and nitrile groups generally results in moderate to good solubility in polar solvents.
| Property | This compound | Glycolonitrile | Lactonitrile | Mandelonitrile |
| CAS Number | 19295-57-9[1] | 107-16-4[2] | 78-97-7[3] | 532-28-5[1] |
| Molecular Formula | C₅H₉NO[1] | C₂H₃NO[2] | C₃H₅NO[3] | C₈H₇NO[1] |
| Molecular Weight | 99.13 g/mol [1] | 57.05 g/mol [2] | 71.08 g/mol | 133.15 g/mol [1] |
| Appearance | Solid or Liquid[4] | Colorless, oily liquid[5] | Colorless to straw-colored liquid[6] | Reddish-brown to dark red-brown liquid[4] |
| Melting Point | Not precisely defined | -72 °C[2][7] | -40 °C[3] | -10 °C[1] |
| Boiling Point | Not precisely defined | 183 °C (decomposes)[2][7] | 183 °C (slight decomposition)[6] | 170 °C (decomposes)[1] |
| pKa | ~13.75 (Predicted)[8] | ~11.31 (Predicted)[9] | ~11.38 (Predicted) | ~10.50 (Predicted)[10] |
| Solubility in Water | Soluble (hydrogen bonding)[4] | Good solubility[11] | Soluble[6] | < 1 g/L[1] |
Synthesis and Manufacturing: A Methodological Comparison
The synthesis of hydroxynitriles is most commonly achieved through the nucleophilic addition of a cyanide source to a carbonyl compound.[12] The choice of starting materials and reaction conditions is critical for achieving high yields and purity.
General Synthesis Pathway
The fundamental reaction involves the addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN) to an aldehyde or ketone. The reaction is typically catalyzed by a base or acid.
Caption: General reaction scheme for hydroxynitrile synthesis.
Experimental Protocol: Synthesis of Mandelonitrile
This protocol outlines a common laboratory-scale synthesis of mandelonitrile from benzaldehyde.
Materials:
-
Benzaldehyde
-
Sodium Cyanide (NaCN)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Water
Procedure:
-
Dissolve benzaldehyde in ethyl acetate in a reaction vessel.
-
Prepare an aqueous solution of sodium cyanide.
-
Adjust the pH of the sodium cyanide solution to between 6.8 and 7.2 by the slow addition of hydrochloric acid, while maintaining the temperature between 5-10 °C.[13]
-
Slowly add the benzaldehyde solution to the cooled sodium cyanide solution with vigorous stirring.
-
Allow the reaction to proceed for several hours at a controlled temperature.
-
After the reaction is complete, allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude mandelonitrile.[13]
Causality in Experimental Choices: The use of a two-phase system (ethyl acetate and water) allows for easy separation of the product. Controlling the pH is crucial; a slightly acidic to neutral pH favors the formation of HCN in situ while minimizing the competing Cannizzaro reaction of benzaldehyde under strongly basic conditions. Low temperature is maintained to control the exothermic reaction and prevent the decomposition of the product.
Reactivity and Stability: A Comparative Discussion
The stability of hydroxynitriles is a critical consideration in their synthesis, storage, and subsequent reactions. They are known to be thermally unstable and can decompose, especially under neutral to basic conditions, to regenerate the starting carbonyl compound and hydrogen cyanide.[14][15]
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability of these compounds.
-
Mandelonitrile: Decomposes upon heating to benzaldehyde and hydrogen cyanide.[1] This decomposition is reversible and is accelerated by heat, moisture, and alkaline conditions.[15]
-
Glycolonitrile: Decomposes on heating, producing toxic fumes including hydrogen cyanide and nitrogen oxides.[11] It may polymerize violently in the presence of alkalis.[5]
-
Lactonitrile: Shows slight decomposition at its boiling point of 183 °C.[6]
Caption: Factors influencing the stability of hydroxynitriles.
Applications in Drug Development and Organic Synthesis
The utility of hydroxynitriles in drug development stems from their role as versatile intermediates.
-
This compound: Due to its bifunctional nature, it is a potential intermediate in the synthesis of various pharmaceuticals and other organic compounds.[4]
-
Glycolonitrile: A crucial precursor in the industrial synthesis of the amino acid glycine and the chelating agent EDTA.[16]
-
Lactonitrile: Primarily used in the production of lactic acid and its esters, which have applications in the food, pharmaceutical, and polymer industries.[3]
-
Mandelonitrile: A key intermediate in the synthesis of mandelic acid and its derivatives, which are used as chiral resolving agents and in the preparation of certain pharmaceuticals.[1][10] (R)-mandelonitrile is a precursor to the antiplatelet drug Clopidogrel.
Analytical Methodologies: Ensuring Purity and Quality
The analysis of hydroxynitriles is essential for monitoring reaction progress, determining purity, and ensuring quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.
Standardized HPLC Protocol for Hydroxynitrile Analysis
This protocol provides a general framework for the HPLC analysis of hydroxynitriles. Method optimization will be required for each specific compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H) for enantiomeric separation if required
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is often effective. The exact ratio should be optimized for baseline separation.
Procedure:
-
Prepare a standard solution of the hydroxynitrile in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Determine the retention time of the analyte.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the sample and record the chromatogram.
-
Quantify the analyte by comparing the peak area to a calibration curve generated from standards of known concentrations.
Caption: A typical workflow for HPLC analysis of hydroxynitriles.
Safety and Toxicity: A Critical Comparison
The primary toxicological concern associated with hydroxynitriles is their potential to release hydrogen cyanide, a potent and rapidly acting poison.[17] Therefore, these compounds must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.
| Compound | GHS Hazard Statements | Acute Toxicity (LD₅₀) |
| This compound | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1] | Data not available |
| Glycolonitrile | Extremely hazardous substance | Oral LD₅₀ (rat): ~8 mg/kg[18] |
| Lactonitrile | Extremely hazardous substance | Oral LD₅₀ (rat): 31 mg/kg (male), 41 mg/kg (female) |
| Mandelonitrile | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[4] | Oral LD₅₀ (rat): 116 mg/kg[1] |
The toxicity of aliphatic nitriles is primarily due to the metabolic release of cyanide.[17] The rate of this release can vary depending on the structure of the nitrile. The presence of a hydroxyl group on the α-carbon can increase toxicity.[17]
Conclusion
This compound, alongside glycolonitrile, lactonitrile, and mandelonitrile, represents a class of highly versatile and reactive intermediates in organic synthesis. Their unique chemical properties make them indispensable in the development of a wide array of valuable compounds, particularly in the pharmaceutical industry. However, their inherent instability and significant toxicity necessitate careful handling and a thorough understanding of their chemical behavior. This guide has provided a comparative analysis to aid researchers in the selection and application of these important building blocks, emphasizing the causality behind experimental choices and the critical importance of safety protocols.
References
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- 4. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 5. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | FH147438 [biosynth.com]
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The Latent Potential of a Simple Scaffold: A Comparative Guide to the Biological Activity of 3-Hydroxy-2,2-dimethylpropanenitrile Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. While complex molecular architectures often take center stage, the untapped potential of simpler, readily accessible molecules presents a compelling avenue for discovery. This guide delves into the prospective biological activities of derivatives based on the 3-Hydroxy-2,2-dimethylpropanenitrile backbone. Although direct comparative studies on this specific family of compounds are not extensively documented in publicly available literature, this guide will provide a comprehensive framework for their rational design, synthesis, and biological evaluation. By extrapolating from the known bioactivities of related cyanohydrin-containing molecules, we will explore the potential of this scaffold and provide the experimental groundwork for its investigation.
The Cyanohydrin Moiety: A Gateway to Biological Activity
Cyanohydrins, organic compounds containing a hydroxyl group and a nitrile group attached to the same carbon atom, are versatile intermediates in organic synthesis.[1] Their utility extends into the realm of medicinal chemistry, where the unique electronic and steric properties of the cyanohydrin moiety can be exploited to interact with biological targets. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the hydroxyl group can participate in hydrogen bonding interactions, significantly influencing a molecule's binding affinity and specificity.[2]
The core structure of this compound presents a simple yet intriguing scaffold. The presence of a primary hydroxyl group and a tertiary nitrile, separated by a quaternary carbon, offers distinct opportunities for chemical modification and exploration of structure-activity relationships (SAR).
Potential Biological Targets: Learning from Analogs
While specific data for this compound derivatives is scarce, the broader class of cyanohydrins has shown promise against various biological targets. A notable example is the investigation of cyanohydrin derivatives as inhibitors of viral proteases, such as the enterovirus 71 3C protease. In these studies, the cyanohydrin moiety plays a crucial role in binding to the active site of the enzyme.
This precedent suggests that derivatives of this compound could be rationally designed to target a range of enzymes, including:
-
Viral Proteases: The nitrile group can act as a warhead, forming a covalent or non-covalent interaction with catalytic residues (e.g., cysteine) in the active site.
-
Other Hydrolases: The scaffold could be adapted to inhibit other classes of proteases or esterases where a nucleophilic residue is key for catalysis.
-
Kinases: As evidenced by patent literature for more complex nitrile-containing compounds, this functional group can be incorporated into scaffolds that target the ATP-binding site of kinases.[3]
Designing a Focused Library of Derivatives
To explore the biological potential of the this compound scaffold, a focused library of derivatives should be synthesized. The design of this library should be guided by the principles of medicinal chemistry, systematically probing the effects of structural modifications on biological activity.
Key Modification Points
The this compound scaffold offers several points for chemical modification:
-
The Hydroxyl Group (Position 3): This group can be derivatized to form ethers, esters, or carbamates. These modifications can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, influencing its pharmacokinetic and pharmacodynamic properties.
-
The Dimethyl Group (Position 2): While synthetically more challenging to modify, exploring variations at this position could provide insights into the steric requirements of the binding pocket.
-
The Nitrile Group (Position 1): The nitrile is a key functional group for potential interactions with enzyme active sites. While its conversion to other functional groups would move away from a "cyanohydrin derivative," understanding its importance is key.
Proposed Initial Library
Based on these principles, a hypothetical initial library of derivatives could include:
| Compound ID | Modification at Position 3 (R) | Rationale |
| Parent | -OH | Baseline compound |
| DERIV-001 | -OCH3 | Increase lipophilicity, remove hydrogen bond donor |
| DERIV-002 | -OC(O)CH3 | Introduce ester, potential prodrug |
| DERIV-003 | -OC(O)Ph | Introduce aromatic ring for potential π-stacking |
| DERIV-004 | -OC(O)NHPh | Introduce carbamate, increase hydrogen bonding potential |
This initial set of derivatives would allow for a preliminary assessment of the SAR at the hydroxyl position.
Experimental Protocols
To validate the biological potential of these derivatives, a rigorous experimental workflow is essential. This includes both the chemical synthesis of the compounds and their biological evaluation.
Synthesis of this compound (Parent Compound)
A reported synthesis of the parent compound involves the reduction of an ethyl cyanoacetate derivative.[4]
Step-by-Step Protocol:
-
Dissolve ethyl 2-cyano-2-methylpropionate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Slowly add sodium borohydride (3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Carefully quench the reaction by the slow addition of 6N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
General Procedure for the Synthesis of Derivatives (DERIV-001 to DERIV-004)
The proposed derivatives can be synthesized from the parent compound using standard organic chemistry reactions. For example, the synthesis of the acetate ester (DERIV-002) would involve:
-
Dissolving the parent compound in a suitable solvent (e.g., dichloromethane).
-
Adding a base (e.g., triethylamine) and acetyl chloride.
-
Stirring the reaction at room temperature until completion (monitored by TLC).
-
Washing the reaction mixture with water and brine.
-
Drying the organic layer and concentrating to yield the product.
Similar procedures would be followed for the other proposed derivatives using the appropriate acylating or alkylating agents.
Biological Evaluation: Enzyme Inhibition Assay
To assess the potential of these compounds as enzyme inhibitors (e.g., against a model cysteine protease like papain), a fluorometric assay can be employed.
Step-by-Step Protocol:
-
Prepare Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 10 mM DTT, pH 6.5).
-
Prepare Enzyme Solution: Prepare a stock solution of the target enzyme in the assay buffer.
-
Prepare Substrate Solution: Prepare a stock solution of a fluorogenic substrate (e.g., Z-FR-AMC for papain) in DMSO.
-
Prepare Compound Plate: Prepare serial dilutions of the test compounds in DMSO in a 96-well plate.
-
Assay Procedure: a. Add assay buffer to the wells of a black, flat-bottom 96-well plate. b. Add the test compounds from the compound plate. c. Add the enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at room temperature). d. Add the substrate solution to start the reaction. e. Monitor the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Data Interpretation and Future Directions
The results from the initial library screen will provide valuable insights into the SAR of the this compound scaffold.
-
Active Compounds: If any of the initial derivatives show significant inhibitory activity, further optimization can be pursued. This could involve synthesizing a broader range of esters and ethers to fine-tune the physicochemical properties of the molecule.
-
Inactive Compounds: If the initial library is inactive, this suggests that derivatization of the hydroxyl group alone is not sufficient to confer biological activity. In this case, more significant structural modifications, such as replacing the dimethyl groups or altering the carbon backbone, may be necessary.
Conclusion
While the biological activity of this compound derivatives is a largely unexplored area, the principles of medicinal chemistry and the known activities of related cyanohydrins provide a strong foundation for their investigation. The proposed workflow, from rational library design and synthesis to robust biological evaluation, offers a clear path forward for unlocking the potential of this simple yet promising scaffold. The insights gained from such studies could lead to the discovery of novel chemical probes or even starting points for drug discovery programs.
Visualizations
Logical Workflow for Investigating this compound Derivatives
Caption: A workflow diagram illustrating the process from scaffold selection to lead optimization for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 3. US8486902B2 - Hydroxyl, keto, and glucuronide derivatives of 3-(4-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 4. This compound | 19295-57-9 [chemicalbook.com]
A Comparative Guide to the Reactivity of 3-Hydroxy-2,2-dimethylpropanenitrile versus 3-hydroxy-2-methylpropanenitrile
In the landscape of synthetic organic chemistry, hydroxynitriles serve as versatile building blocks, prized for their dual functionality that allows for a diverse array of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet distinct molecules: 3-hydroxy-2,2-dimethylpropanenitrile and 3-hydroxy-2-methylpropanenitrile. Our analysis, grounded in fundamental chemical principles and supported by experimental frameworks, is tailored for researchers, scientists, and drug development professionals who leverage these intermediates in complex synthetic pathways. The central thesis of this guide is that the substitution pattern at the α-carbon (C2) profoundly dictates the chemical behavior of the nitrile group, a distinction critical for reaction design, optimization, and troubleshooting.
Structural and Physicochemical Overview
At first glance, the two molecules differ by a single methyl group at the C2 position. However, this seemingly minor variation introduces significant structural and electronic disparities that are the primary determinants of their reactivity. This compound possesses a quaternary carbon adjacent to the nitrile, creating a neopentyl-like arrangement, a structural motif notorious for its steric bulk.[1][2] In contrast, 3-hydroxy-2-methylpropanenitrile features a less encumbered tertiary α-carbon.
| Property | This compound | 3-hydroxy-2-methylpropanenitrile |
| IUPAC Name | This compound[3] | 3-hydroxy-2-methylpropanenitrile[4] |
| CAS Number | 19295-57-9[3][5] | 2567-01-3[4] |
| Molecular Formula | C₅H₉NO[3][5] | C₄H₇NO[4] |
| Molecular Weight | 99.13 g/mol [3][5] | 85.10 g/mol [4] |
| Structure (SMILES) | CC(C)(CO)C#N[3] | CC(CO)C#N[4] |
| Predicted pKa | 13.75 ± 0.10[6] | Not readily available |
| XLogP3-AA | 0.2[3] | -0.2[4] |
The Decisive Role of Steric Hindrance
The most significant factor governing the differential reactivity of these two compounds is steric hindrance. The nitrile group, while linear, possesses an electrophilic carbon atom that is the site of nucleophilic attack in many of its characteristic reactions, including hydrolysis, reduction, and additions of organometallic reagents.[7][8][9]
This compound: The presence of the gem-dimethyl group at the C2 position creates a sterically congested environment. This "neopentyl-like" arrangement severely restricts the trajectory of incoming nucleophiles, effectively shielding the electrophilic nitrile carbon. This phenomenon is analogous to the dramatically reduced rate of SN2 reactions at neopentyl halides, which are known to be up to millions of times slower than their less hindered counterparts.[1][2][10] Consequently, reactions requiring nucleophilic attack at the nitrile are exceptionally sluggish and often necessitate harsh conditions or specialized catalytic systems.[11][12][13][14]
3-hydroxy-2-methylpropanenitrile: With only one methyl group at the C2 position, the steric barrier is substantially lower. While not as unhindered as a primary nitrile, the electrophilic carbon is far more accessible to nucleophiles compared to its dimethylated analog. This allows for reactions to proceed under more conventional conditions with significantly faster kinetics.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propylene cyanohydrin | C4H7NO | CID 17377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.rug.nl [pure.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
The Challenge of Steric Hindrance: A Comparative Guide to the Catalytic Performance of 3-Hydroxy-2,2-dimethylpropanenitrile
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. 3-Hydroxy-2,2-dimethylpropanenitrile, a hydroxynitrile functionalized with a sterically demanding gem-dimethyl group, presents a unique set of opportunities and challenges in catalytic transformations. This guide provides an in-depth comparison of its performance in key catalytic systems, contrasting it with less sterically hindered alternatives and offering insights supported by experimental principles.
Introduction: The Structural Significance of this compound
This compound, also known as hydroxypivalonitrile, is a valuable precursor for synthesizing a variety of important molecules, including 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) and 3-amino-2,2-dimethylpropan-1-ol.[1][2] Its structure, characterized by a primary hydroxyl group and a nitrile moiety flanked by two methyl groups on the adjacent carbon, dictates its reactivity in catalytic systems. The gem-dimethyl substitution introduces significant steric bulk around the nitrile's electrophilic carbon, a factor that critically influences its interaction with catalysts.[3]
This guide will focus on two primary catalytic transformations of the nitrile group: hydrolysis to a carboxylic acid and reduction to a primary amine. We will explore both enzymatic and chemical catalysis, highlighting how the unique structure of this compound affects reaction outcomes.
Enzymatic Hydrolysis: The Dominant Role of Steric Hindrance
Enzymatic hydrolysis of nitriles, often employing whole-cell biocatalysts from genera such as Rhodococcus, is a well-established green chemistry approach for the synthesis of carboxylic acids and amides.[4] These biocatalytic systems typically involve a nitrile hydratase, which converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to the corresponding carboxylic acid.[5]
While these enzymatic systems exhibit a broad substrate scope, their activity is significantly influenced by the steric environment of the nitrile group.[3]
Comparative Performance in Enzymatic Hydrolysis
| Substrate | Biocatalyst | Product | Conversion/Yield | Observations |
| Butyronitrile | Rhodococcus sp. MTB5 | Butyric Acid | ~98% conversion of 2.5% substrate | Rapid degradation observed.[7] |
| Various Aliphatic Nitriles | Rhodococcus erythropolis BL1 | Corresponding Acids | High conversion for a range of linear nitriles | The enzyme system readily hydrolyzes unhindered aliphatic nitriles.[8] |
| Steroidal Nitrile (Dienogest) | Rhodococcus erythropolis | 17α-acetamido derivatives | Very slow cleavage of the nitrile group | The sterically hindered environment of the nitrile group significantly impedes enzymatic hydrolysis.[9] |
| Pivalonitrile (Analogue) | Rhodococcus sp. | Pivalic Acid | Expected to be very low to negligible | The significant steric bulk of the t-butyl group is known to severely limit access to the active site of many nitrile-hydrolyzing enzymes. |
| This compound | Rhodococcus sp. | 3-Hydroxy-2,2-dimethylpropanoic acid | Predicted to be very low | The gem-dimethyl groups create substantial steric hindrance, likely preventing efficient binding and catalysis by nitrile hydratase and amidase. |
Causality Behind Performance Differences:
The low predicted reactivity of this compound in enzymatic hydrolysis is a direct consequence of steric hindrance. The active sites of nitrile hydratases and amidases, while adaptable, have spatial limitations. The bulky gem-dimethyl groups adjacent to the nitrile functionality are expected to clash with amino acid residues in the active site, preventing the optimal orientation required for catalysis. This steric clash raises the activation energy for the formation of the enzyme-substrate complex and the subsequent hydrolytic steps. Studies on other sterically demanding nitriles, such as the steroidal example cited, corroborate this principle of reduced enzymatic activity with increasing steric bulk.[9]
Experimental Protocol: General Procedure for Enzymatic Nitrile Hydrolysis
This protocol is a representative method for the enzymatic hydrolysis of nitriles using Rhodococcus sp. and can be adapted for screening the reactivity of this compound.
Materials:
-
Whole cells of Rhodococcus sp. (e.g., ATCC BAA-870)
-
Phosphate buffer (50 mM, pH 7.0)
-
Nitrile substrate (e.g., Butyronitrile as a positive control, this compound as the test substrate)
-
Incubator shaker
-
Centrifuge
-
HPLC or GC for analysis
Procedure:
-
Biocatalyst Preparation: Cultivate Rhodococcus sp. in a suitable medium to induce nitrile-hydrolyzing enzymes. Harvest the cells by centrifugation and wash with phosphate buffer. Resuspend the cell pellet in the same buffer to a desired concentration (e.g., 10% w/v).
-
Reaction Setup: In a reaction vessel, add the nitrile substrate to the cell suspension. For initial screening, a substrate concentration of 50-100 mM is typical.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) in an incubator shaker.
-
Monitoring the Reaction: Withdraw aliquots at regular intervals (e.g., 1, 4, 8, 24 hours). Centrifuge the aliquots to remove the cells.
-
Analysis: Analyze the supernatant for the disappearance of the nitrile substrate and the formation of the corresponding carboxylic acid and/or amide using a suitable chromatographic method (HPLC or GC).
Self-Validation: The inclusion of a positive control (e.g., butyronitrile) is crucial to validate that the biocatalyst is active under the experimental conditions. The absence of significant product formation from this compound, in contrast to the high conversion of the control, would provide strong evidence for its recalcitrance to enzymatic hydrolysis due to steric hindrance.
Diagram of the Enzymatic Hydrolysis Pathway:
References
- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of butyronitrile and demonstration of its mineralization by Rhodococcus sp. MTB5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 3-Hydroxy-2,2-dimethylpropanenitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
3-Hydroxy-2,2-dimethylpropanenitrile, a cyanohydrin derived from hydroxypivaldehyde, is a bifunctional molecule featuring both a hydroxyl and a nitrile group.[1] This polarity presents unique challenges for its quantification in complex reaction mixtures.[1] The selection of an appropriate analytical method is paramount for accurate reaction monitoring, yield determination, and impurity profiling. This guide will compare the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetric methods for this purpose.
Method Selection Workflow
The choice of an analytical method is dictated by several factors including the analyte's properties, the sample matrix, and the desired analytical figures of merit such as sensitivity, accuracy, and throughput.
References
A Mechanistic Guide to the Reactions of 3-Hydroxy-2,2-dimethylpropanenitrile: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, a deep understanding of the reaction mechanisms of key synthetic intermediates is paramount for efficient and predictable molecular construction. This guide provides a comprehensive technical comparison of the reaction mechanisms involving 3-Hydroxy-2,2-dimethylpropanenitrile, a versatile building block characterized by its sterically hindered neopentyl core. By examining the interplay of its hydroxyl and nitrile functionalities, we aim to provide actionable insights into its reactivity, benchmarked against less hindered aliphatic counterparts.
Introduction to this compound: A Sterically Congested Yet Versatile Intermediate
This compound, with the chemical formula C5H9NO, possesses a unique structural motif: a primary alcohol and a nitrile group attached to a quaternary carbon center. This gem-dimethyl substitution, characteristic of a neopentyl group, imparts significant steric hindrance around the reactive centers, profoundly influencing the kinetics and outcomes of its chemical transformations. Its precursor, hydroxypivaldehyde, is a key intermediate in the synthesis of Vitamin B5 (pantothenic acid), highlighting the industrial relevance of this structural class.[1][2] Understanding the mechanistic nuances of this molecule is crucial for its effective utilization in the synthesis of complex pharmaceutical agents.
Synthesis of this compound: The Cyanohydrin Reaction
The primary route to this compound is through the nucleophilic addition of a cyanide ion to its parent aldehyde, 3-hydroxy-2,2-dimethylpropanal (hydroxypivalaldehyde).[3] This reaction is a classic example of cyanohydrin formation.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically HCN or a mild acid, to yield the final cyanohydrin product.
Caption: General mechanism of cyanohydrin formation.
The steric hindrance imposed by the gem-dimethyl groups in hydroxypivaldehyde is expected to slow down the rate of nucleophilic attack compared to less hindered aldehydes like acetaldehyde. However, the equilibrium of the reaction for aliphatic aldehydes generally favors the formation of the cyanohydrin product.[4]
Key Reaction Mechanisms of this compound: A Comparative Perspective
The dual functionality of this compound allows for a range of chemical transformations. Here, we delve into the mechanisms of its key reactions—hydrolysis, oxidation, and reduction—and compare its expected reactivity with that of a less sterically hindered analogue, 3-hydroxypropanenitrile.
Hydrolysis of the Nitrile Group: A Pathway to α-Hydroxy Carboxylic Acids
The hydrolysis of the nitrile group in this compound provides a direct route to 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid), a valuable precursor in various industrial applications.[5] This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Mechanism:
-
Protonation: The nitrile nitrogen is protonated by a strong acid, increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon.
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps convert the initial adduct into an amide intermediate.
-
Amide Hydrolysis: The amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium ion.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis Mechanism:
-
Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the electrophilic nitrile carbon.
-
Protonation: The resulting anion is protonated by water to form an imidic acid.
-
Tautomerization to Amide: The imidic acid tautomerizes to the more stable amide.
-
Amide Hydrolysis: The amide is subsequently hydrolyzed by the base to yield a carboxylate salt and ammonia. Acidification of the salt then provides the carboxylic acid.
Comparative Reactivity:
The steric bulk of the neopentyl group in this compound is anticipated to significantly hinder the approach of the nucleophile (water or hydroxide) to the nitrile carbon. This steric hindrance leads to a slower rate of hydrolysis compared to the unhindered 3-hydroxypropanenitrile. Studies on the hydrolysis of sterically hindered nitriles have shown that these reactions often require more forcing conditions (higher temperatures and longer reaction times) to achieve complete conversion.[6]
| Compound | Structure | Expected Relative Rate of Hydrolysis |
| This compound | HOCH₂C(CH₃)₂CN | Slower |
| 3-Hydroxypropanenitrile | HOCH₂CH₂CN | Faster |
| Table 1: Predicted relative hydrolysis rates of this compound and 3-hydroxypropanenitrile. |
Oxidation of the Primary Alcohol: Accessing Aldehydes and Carboxylic Acids
The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.
Mechanism of Oxidation (e.g., with Chromic Acid):
-
Formation of Chromate Ester: The alcohol oxygen attacks the chromium(VI) species to form a chromate ester.
-
E2-like Elimination: A base (often water) removes a proton from the carbon bearing the hydroxyl group, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond.
With strong oxidizing agents in aqueous media, the initially formed aldehyde can be further oxidized to a carboxylic acid via a hydrate intermediate.
Caption: Oxidation pathways of a primary alcohol.
Comparative Reactivity:
The steric hindrance around the primary alcohol in this compound is less pronounced for the approach of an oxidizing agent compared to the nitrile group. However, the gem-dimethyl groups can still influence the rate of reaction. Compared to 3-hydroxypropanenitrile, the oxidation of this compound might proceed at a slightly slower rate due to steric hindrance affecting the formation of the chromate ester intermediate.
| Compound | Oxidizing Agent | Expected Product | Relative Rate |
| This compound | PCC | 3-Cyano-2,2-dimethylpropanal | Slower |
| 3-Hydroxypropanenitrile | PCC | 3-Cyanopropanal | Faster |
| This compound | KMnO₄, H⁺ | 3-Cyano-2,2-dimethylpropanoic acid | Slower |
| 3-Hydroxypropanenitrile | KMnO₄, H⁺ | 3-Cyanopropanoic acid | Faster |
| Table 2: Predicted outcomes and relative rates of oxidation. |
Reduction of the Nitrile Group: Formation of Primary Amines
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Mechanism of Reduction with LiAlH₄:
-
First Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic nitrile carbon, breaking one of the pi bonds and forming an imine anion intermediate.
-
Second Hydride Attack: A second hydride ion attacks the imine carbon, leading to a dianion.
-
Protonation: Workup with a proton source (e.g., water) protonates the nitrogen to yield the primary amine.
Caption: Simplified mechanism of nitrile reduction with LiAlH₄.
Comparative Reactivity:
Similar to hydrolysis, the reduction of the nitrile group is susceptible to steric hindrance. The bulky neopentyl group in this compound will impede the approach of the hydride nucleophile. Consequently, the reduction is expected to be slower than that of 3-hydroxypropanenitrile. More forcing conditions may be necessary to achieve complete reduction.
| Compound | Reducing Agent | Product | Expected Relative Rate |
| This compound | LiAlH₄, then H₂O | 3-Amino-2,2-dimethylpropan-1-ol | Slower |
| 3-Hydroxypropanenitrile | LiAlH₄, then H₂O | 3-Aminopropan-1-ol | Faster |
| Table 3: Predicted outcomes and relative rates of nitrile reduction. |
Experimental Protocols
Protocol for Monitoring the Hydrolysis of this compound to Hydroxypivalic Acid
Objective: To monitor the conversion of the nitrile to a carboxylic acid over time.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Water
-
Internal standard (e.g., a stable compound with a distinct NMR signal)
-
NMR tubes, spectrometer
-
Thermostatted reaction vessel
-
Quenching solution (e.g., saturated sodium bicarbonate for acid hydrolysis)
Procedure:
-
Set up a thermostatted reaction vessel with a known concentration of this compound in an appropriate solvent (e.g., water or a co-solvent).
-
Add a known amount of an internal standard.
-
Initiate the reaction by adding a measured amount of concentrated HCl or NaOH solution.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.
-
Prepare an NMR sample of the quenched aliquot.
-
Acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material and product as a function of time to determine the reaction kinetics.
Analytical Technique: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of this reaction. The disappearance of the signal corresponding to the protons adjacent to the nitrile and the appearance of a new signal for the protons in the product can be quantified.[7]
Conclusion: Navigating the Reactivity of a Sterically Hindered Intermediate
This compound presents a fascinating case study in the influence of steric hindrance on reaction mechanisms. While its dual functionality offers significant synthetic potential, the neopentyl core dictates a more considered approach to its chemical transformations. Compared to less hindered linear analogues, reactions at the nitrile carbon, such as hydrolysis and reduction, are expected to proceed at a slower rate, often necessitating more stringent reaction conditions. The oxidation of the primary alcohol is also likely to be affected, albeit to a lesser extent.
For drug development professionals, this understanding is critical. The predictable, albeit sometimes slower, reactivity of this compound allows for its strategic incorporation into complex molecular architectures. By carefully selecting reagents and optimizing reaction conditions, the inherent steric challenges can be overcome, unlocking the full potential of this versatile building block in the synthesis of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxypivaldehyde - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 [chemicalbook.com]
- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
A Senior Application Scientist's Guide to 3-Hydroxy-2,2-dimethylpropanenitrile in Synthetic Chemistry
An Objective Comparison of a Versatile C5 Building Block for Pharmaceutical and Agrochemical Development
For the discerning researcher and process chemist, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. This guide provides an in-depth technical analysis of 3-Hydroxy-2,2-dimethylpropanenitrile, a bifunctional C5 intermediate, and objectively compares its synthetic utility against alternative precursors. By examining key chemical transformations and providing supporting experimental frameworks, we aim to equip scientists in drug discovery and development with the necessary insights to leverage this molecule's full potential.
Introduction to this compound: A Bifunctional Building Block
This compound, also known as hydroxypivalonitrile, is a unique chemical entity possessing both a hydroxyl and a nitrile functional group.[1][2] This duality allows for orthogonal chemical modifications, making it a versatile precursor for a range of more complex molecules. Its neopentyl core provides steric bulk, which can be advantageous in modulating the physicochemical properties of a final compound, such as metabolic stability and lipophilicity.
Table 1: Physicochemical Properties of this compound [1][3][4]
| Property | Value |
| CAS Number | 19295-57-9 |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Solid or liquid |
| Purity | Typically >95% |
The strategic placement of the hydroxyl and nitrile groups allows for a variety of synthetic transformations, which will be explored in the subsequent sections.
Key Synthetic Application: Reduction to 3-Amino-2,2-dimethylpropan-1-ol
A primary application of this compound is its reduction to 3-amino-2,2-dimethylpropan-1-ol. This transformation converts the nitrile moiety into a primary amine, yielding a valuable diamine precursor with a neopentyl scaffold. This amino alcohol can be a crucial intermediate in the synthesis of various biologically active molecules and ligands for metal catalysts.
Comparative Analysis of Reduction Methodologies
The reduction of the nitrile group in this compound can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction with metal hydrides. The choice of methodology is critical and depends on factors such as scale, cost, and functional group tolerance in more complex substrates.
Table 2: Comparison of Common Nitrile Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Raney Nickel, H₂ | High pressure, elevated temperature, alcoholic solvent (e.g., methanol) with NH₃ | Cost-effective for large scale, high atom economy, environmentally benign. | Requires specialized high-pressure equipment, potential for side reactions if not optimized. |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | High yields, milder conditions than some catalytic methods, effective for a wide range of nitriles. | Expensive, requires stringent anhydrous conditions, generates significant waste. |
| Chemical Reduction | Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Methanol or ethanol, room temperature | Milder than LiAlH₄, more tolerant to some functional groups. | Can have variable yields depending on the substrate, may require longer reaction times. |
From an industrial and green chemistry perspective, catalytic hydrogenation is often the preferred method for its efficiency and reduced waste. However, for laboratory-scale synthesis and for substrates sensitive to high temperatures and pressures, chemical reduction with hydrides offers a reliable alternative.
Experimental Protocol: Catalytic Hydrogenation of this compound
The following protocol is a representative example of the catalytic hydrogenation of this compound to 3-amino-2,2-dimethylpropan-1-ol.
Objective: To synthesize 3-amino-2,2-dimethylpropan-1-ol via the reduction of this compound using a Raney Nickel catalyst.
Materials:
-
This compound
-
Raney Nickel (activated)
-
Anhydrous Methanol
-
Ammonia (gas or saturated solution in methanol)
-
High-pressure autoclave
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure autoclave, a solution of this compound in anhydrous methanol is prepared.
-
Catalyst Addition: Activated Raney Nickel is carefully added to the solution under an inert atmosphere. The amount of catalyst is typically 5-10% by weight of the starting nitrile.
-
Ammonia Addition: Anhydrous ammonia is introduced into the reactor. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.
-
Hydrogenation: The autoclave is sealed and purged with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 bar) and heated to the reaction temperature (e.g., 80-120 °C). The reaction mixture is stirred vigorously.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.
-
Workup: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude 3-amino-2,2-dimethylpropan-1-ol can be further purified by distillation or crystallization if necessary.
Comparison with Alternative Building Blocks
The utility of this compound is best understood when compared to alternative C5 building blocks that could potentially be used to synthesize similar downstream products.
Alternative Precursor: 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde)
3-Hydroxy-2,2-dimethylpropanal is a close structural analog where the nitrile group is replaced by an aldehyde.[5][6] This aldehyde can be converted to an amine via reductive amination.
Table 3: Synthetic Comparison: this compound vs. 3-Hydroxy-2,2-dimethylpropanal
| Feature | This compound | 3-Hydroxy-2,2-dimethylpropanal |
| Primary Amine Synthesis | Single-step reduction of the nitrile. | Two-step process: formation of an imine followed by reduction (reductive amination). |
| Reactivity | Nitrile group is relatively stable to a wider range of reaction conditions. | Aldehyde group is highly reactive and can undergo self-condensation or oxidation. |
| Versatility | Nitrile can be hydrolyzed to a carboxylic acid, offering an alternative synthetic pathway. | Aldehyde can participate in various C-C bond-forming reactions (e.g., Wittig, aldol). |
| Commercial Availability | Readily available from multiple suppliers. | Readily available from multiple suppliers. |
The choice between these two precursors depends on the desired synthetic outcome and the overall synthetic strategy. For the direct synthesis of a primary amine, the nitrile offers a more direct route. However, the aldehyde provides a handle for a broader range of carbon-carbon bond-forming reactions.
Potential Applications in Heterocyclic Synthesis
The bifunctional nature of this compound makes it an intriguing starting material for the synthesis of novel nitrogen-containing heterocycles. The hydroxyl group can be transformed into a leaving group, followed by intramolecular cyclization with the amine derived from the nitrile reduction. This could provide access to substituted azetidines, pyrrolidines, and piperidines, which are common motifs in pharmaceuticals.
Conclusion
This compound is a valuable and versatile C5 building block for organic synthesis, particularly for the preparation of molecules containing a neopentyl scaffold. Its key application lies in the straightforward reduction to 3-amino-2,2-dimethylpropan-1-ol, a useful diamine precursor. When compared to its aldehyde analog, 3-Hydroxy-2,2-dimethylpropanal, it offers a more direct route to primary amines and exhibits greater stability. The potential for this molecule to be used in the synthesis of novel heterocyclic systems further enhances its appeal to researchers in drug discovery and development. The choice of synthetic methodology for its transformation, particularly the reduction of the nitrile, should be guided by considerations of scale, cost, and environmental impact, with catalytic hydrogenation often being the preferred industrial method. As the demand for novel molecular architectures continues to grow, the strategic application of such bifunctional building blocks will remain a cornerstone of efficient and innovative synthetic chemistry.
References
- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, CasNo.19295-57-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | FH147438 [biosynth.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to the Patented Synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of key building blocks is paramount. 3-Hydroxy-2,2-dimethylpropanenitrile, a versatile bifunctional molecule, has emerged as a valuable intermediate owing to its unique structural features. This guide provides an in-depth comparison of the patented synthetic routes to this compound, offering field-proven insights and experimental data to inform your research and development endeavors.
Introduction: The Significance of a Hindered Hydroxynitrile
This compound (CAS 19295-57-9) possesses a sterically hindered neopentyl core functionalized with both a hydroxyl and a nitrile group.[1][2] This arrangement offers synthetic chemists a versatile handle for a variety of transformations, making it an attractive starting material for the synthesis of complex molecules.[3] The nitrile can be readily hydrolyzed to a carboxylic acid or reduced to an amine, while the primary alcohol can be oxidized or further functionalized. This dual reactivity, coupled with the stability imparted by the gem-dimethyl group, makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4]
This guide will dissect and compare two prominent synthetic pathways disclosed in the patent literature, providing a critical analysis of their respective advantages and limitations.
Synthetic Route 1: Reduction of an Ester-Nitrile Precursor
A highly efficient and well-documented method for the synthesis of this compound involves the reduction of ethyl 2-cyano-2-methylpropionate. This approach is detailed in the patent literature and offers excellent yields.[5]
Reaction Scheme
Caption: Reduction of ethyl 2-cyano-2-methylpropionate to this compound.
Experimental Protocol
The following protocol is a representative example of the reduction method:
-
Dissolution: Dissolve ethyl 2-cyano-2-methylpropionate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.[5]
-
Reduction: Slowly add sodium borohydride (3 equivalents) to the solution at room temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture for approximately 3 hours at room temperature.[5]
-
Quenching: Carefully add 6N hydrochloric acid to quench the reaction.[5]
-
Extraction: Extract the product with ethyl acetate.[5]
-
Purification: Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[5]
Performance Data
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-cyano-2-methylpropionate | [5] |
| Key Reagent | Sodium Borohydride | [5] |
| Solvent | THF/Water | [5] |
| Reaction Time | 3 hours | [5] |
| Yield | 97% | [5] |
| Purity | Characterized by ¹H-NMR | [5] |
Causality and Insights
The choice of sodium borohydride as the reducing agent is critical. It selectively reduces the ester functionality to the corresponding primary alcohol while leaving the nitrile group intact under the reaction conditions. The use of a THF/water solvent system is advantageous as it facilitates the dissolution of both the organic substrate and the inorganic reducing agent, promoting a homogenous reaction environment. The high yield of 97% reported in the literature underscores the efficiency and robustness of this method, making it an attractive option for laboratory-scale synthesis and potentially for larger-scale production.
Synthetic Route 2: A Two-Step Approach from Simple Aldehydes
An alternative and economically attractive route commences with the aldol condensation of readily available and inexpensive starting materials: isobutyraldehyde and formaldehyde. This reaction yields hydroxypivaldehyde (HPA), which can then be converted to the target hydroxynitrile.[6][7]
Step 1: Synthesis of Hydroxypivaldehyde (HPA)
The base-catalyzed aldol condensation of isobutyraldehyde and formaldehyde is a well-established industrial process.[8]
Caption: Synthesis of Hydroxypivaldehyde (HPA) via Aldol Condensation.
-
Reaction Setup: Charge a reactor with isobutyraldehyde, an aqueous solution of formaldehyde, and a catalytic amount of a tertiary amine (e.g., triethylamine).[7]
-
Reaction Conditions: Heat the mixture to a temperature between 50-98°C and maintain for a period of 0.1 to 5 hours.[8]
-
Work-up: After the reaction, remove low-boiling components such as unreacted aldehydes by distillation.[8]
| Parameter | Value | Reference |
| Starting Materials | Isobutyraldehyde, Formaldehyde | [7] |
| Catalyst | Tertiary Amine (e.g., Triethylamine) | [7] |
| Temperature | 50-98°C | [8] |
| Reaction Time | 0.1 - 5 hours | [8] |
| Conversion | High | [6] |
| Selectivity | High | [6] |
Step 2: Conversion of HPA to this compound
The conversion of the intermediate aldehyde, HPA, to the final hydroxynitrile product can be achieved through the formation of a cyanohydrin.
Caption: Conversion of HPA to this compound.
While a specific, detailed patent for the cyanation of HPA to the target molecule was not identified, the general principles of cyanohydrin formation from aldehydes are well-established. A plausible protocol would involve the following steps:
-
Reaction Setup: Dissolve hydroxypivaldehyde in a suitable solvent.
-
Cyanation: Treat the solution with a cyanide source, such as sodium cyanide, in the presence of an acid (e.g., acetic acid) to generate hydrocyanic acid in situ. This method avoids the handling of highly toxic hydrogen cyanide gas.
-
Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 0 and 25°C.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product can then be purified by distillation or chromatography.
Causality and Insights
This two-step approach offers the potential for a more cost-effective synthesis on a large scale due to the use of inexpensive and readily available starting materials. The aldol condensation to HPA is a high-yielding and well-optimized industrial process. The subsequent cyanation, while requiring careful handling of cyanide reagents, is a standard and efficient transformation. The overall efficiency of this route would be dependent on the yield and purity achieved in the cyanation step.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Reduction of Ester-Nitrile | Route 2: Aldol Condensation and Cyanation |
| Starting Materials | Ethyl 2-cyano-2-methylpropionate | Isobutyraldehyde, Formaldehyde, Cyanide source |
| Number of Steps | One | Two |
| Reported Yield | High (97%) | Dependent on the cyanation step |
| Reagent Safety | Sodium borohydride is a flammable solid | Cyanide salts are highly toxic |
| Scalability | Potentially scalable, but starting material may be less common | Highly scalable due to commodity starting materials |
| Key Advantages | High, documented yield; straightforward procedure | Cost-effective starting materials; utilizes established industrial processes |
| Potential Challenges | Availability and cost of the starting ester-nitrile | Handling of toxic cyanide; optimization of the cyanation step for high yield |
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate for the synthesis of a variety of complex molecules. For instance, it is a precursor for the synthesis of 3-amino-2,2-dimethylpropan-1-ol, a building block that can be incorporated into pharmaceutical and agrochemical candidates. The unique neopentyl structure can impart desirable properties such as increased metabolic stability. While specific drug candidates containing this exact fragment are not readily found in the public domain, its utility as a precursor to chiral amines and other functionalized molecules makes it a compound of interest for medicinal chemists.
Conclusion for the Practicing Scientist
Both synthetic routes presented in this guide offer viable pathways to this compound.
-
For laboratory-scale synthesis and situations where a high, predictable yield is paramount, the reduction of ethyl 2-cyano-2-methylpropionate (Route 1) is an excellent choice. The protocol is well-defined and avoids the use of highly toxic cyanide reagents.
-
For large-scale production where cost-effectiveness is a primary driver, the two-step approach starting from isobutyraldehyde and formaldehyde (Route 2) presents a compelling alternative. While this route involves an additional step and the handling of cyanide, the low cost of the starting materials makes it economically attractive. Further process development and optimization of the cyanation step would be necessary to maximize its efficiency.
Ultimately, the choice of synthetic route will depend on the specific requirements of your project, including the desired scale of production, cost considerations, and available laboratory infrastructure. This guide provides the foundational knowledge and comparative data to make an informed decision and accelerate your research and development efforts.
References
- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 19295-57-9 [chemicalbook.com]
- 5. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents [patents.google.com]
- 6. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]
- 7. US7126030B2 - Stabilized hydroxypivalaldehyde - Google Patents [patents.google.com]
- 8. EP0038656A1 - An improved process for the manufacture of p-hydroxybenzyl cyanide - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxy-2,2-dimethylpropanenitrile: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment: Understanding the Risks
3-Hydroxy-2,2-dimethylpropanenitrile (CAS No. 19295-57-9) is an aliphatic nitrile that presents several health hazards. A thorough understanding of these risks is the foundation of safe handling and disposal. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation[1]. The nitrile functional group (-C≡N) warrants particular caution due to the potential for the release of hydrogen cyanide gas under certain conditions, such as exposure to strong acids.
Core Hazard Profile:
| Hazard Statement | GHS Classification | Key Considerations |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke in areas where the chemical is handled. |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Prevent skin contact by using appropriate personal protective equipment (PPE). |
| Causes skin irritation | Skin Irritation (Category 2) | Prolonged or repeated contact can lead to dermatitis. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear appropriate eye protection to prevent splashes. |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Table 1: Key Hazards of this compound[1].
Before initiating any disposal procedure, a site-specific risk assessment should be conducted to account for the quantities of waste, the presence of other chemicals, and the available safety equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the rationale for each selection.
| PPE Component | Specification | Rationale for Use |
| Gloves | Nitrile rubber gloves. | Provides resistance to chemical breakthrough. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapor exposure to the eyes and face. |
| Body Protection | Chemical-resistant lab coat or apron. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. For larger quantities or potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes the risk of inhaling harmful vapors. |
Table 2: Recommended Personal Protective Equipment.
Spill Management and Emergency Procedures: A Plan for the Unexpected
Accidents can happen, and a well-defined emergency plan is crucial for mitigating their impact.
In Case of a Spill:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, consider evacuating the entire lab.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Table 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soapy water), followed by a clean water rinse. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Framework: Navigating RCRA Compliance
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). While this specific compound is not explicitly listed as a hazardous waste, it will likely be classified as such based on its characteristic toxicity.
Under RCRA, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[2]. Given that this compound is harmful by multiple routes of exposure, it is prudent to manage it as a toxic hazardous waste. This necessitates "cradle-to-grave" management, meaning the generator is responsible for the waste from its creation to its final disposal[3].
It is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations. They can provide guidance on proper waste containerization, labeling, and pickup schedules.
Disposal Pathways: A Decision-Making Workflow
The selection of an appropriate disposal method depends on the volume of waste and the available facilities. The following diagram illustrates the decision-making process.
Figure 1: Decision workflow for the disposal of this compound.
Detailed Disposal Protocols: Step-by-Step Guidance
High-Temperature Incineration (Preferred Method)
Incineration is the most effective method for the complete destruction of organic hazardous waste, including nitriles. This process should be carried out at a licensed hazardous waste facility.
On-Site Preparation for Incineration:
-
Segregation: Do not mix this compound waste with other waste streams unless approved by your EHS department.
-
Containerization: Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical (e.g., high-density polyethylene).
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the accumulation start date.
-
Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
Causality Behind Incineration: High temperatures (typically 850°C to 1200°C) and controlled oxygen levels in a hazardous waste incinerator ensure the complete breakdown of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides (which are then treated in the incinerator's exhaust system)[4]. This method effectively eliminates the toxicity of the original compound.
Chemical Treatment: Hydrolysis (For Small Quantities with EHS Approval)
For very small quantities, chemical hydrolysis can be a viable on-site treatment method to convert the nitrile to a less toxic carboxylic acid or its salt. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from the EHS department.
Principle of Hydrolysis: The carbon-nitrogen triple bond in the nitrile group can be cleaved by reaction with water under acidic or basic conditions to form a carboxylic acid and ammonia (or an ammonium salt)[5][6].
Alkaline Hydrolysis Protocol (Example):
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: For each mole of this compound, use a 10-20% molar excess of a strong base, such as sodium hydroxide, dissolved in water.
-
Reaction: Slowly add the nitrile waste to the aqueous base solution in the flask.
-
Heating: Gently heat the mixture to reflux (the boiling point of the solution) and maintain reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete disappearance of the starting material.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7. This step should be done slowly and with cooling, as it can be exothermic.
-
Verification: Before disposal, the treated waste stream should be analyzed to confirm the absence of the original nitrile.
-
Final Disposal: The neutralized, aqueous waste, now containing the sodium salt of the corresponding carboxylic acid and ammonium salts, may be permissible for drain disposal, depending on local regulations. Always consult with your EHS department before any drain disposal.
Acidic Hydrolysis Considerations: While acidic hydrolysis is also possible, it can be more hazardous due to the potential for generating hydrogen cyanide gas, especially if the reaction conditions are not carefully controlled. Therefore, alkaline hydrolysis is generally the preferred method for laboratory-scale treatment.
Landfill Disposal: A Final Destination for Treated Waste
Untreated this compound is not suitable for landfill disposal. Landfilling is only an option for the solidified, non-hazardous residue remaining after successful treatment (e.g., incineration ash or treated and solidified aqueous waste)[7][8][9][10]. The disposal of such waste must be in a permitted Subtitle C (for hazardous waste) or Subtitle D (for solid waste) landfill, as determined by the nature of the treated residue and regulatory requirements[10].
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to strict PPE protocols, and following compliant disposal procedures, researchers can minimize risks and ensure that their work is conducted responsibly. High-temperature incineration at a licensed facility remains the most robust and recommended disposal method. Chemical treatment via hydrolysis may be an option for small quantities under strict EHS oversight. Ultimately, a proactive and informed approach to waste management is paramount in the modern research environment.
References
- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Analysis of volatile organic compounds produced during incineration of non-degradable and biodegradable plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. epa.gov [epa.gov]
- 8. michigan.gov [michigan.gov]
- 9. Items Banned from Disposal in Landfills | NC DEQ [deq.nc.gov]
- 10. youtube.com [youtube.com]
A Comprehensive Guide to the Safe Handling of 3-Hydroxy-2,2-dimethylpropanenitrile
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a robust and well-reasoned safety plan. This guide provides essential, immediate safety and logistical information for the handling of 3-Hydroxy-2,2-dimethylpropanenitrile (CAS RN: 19295-57-9), a compound utilized in various research and development applications. Our focus extends beyond mere procedural steps to instill a deep understanding of the why behind each safety measure, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a bifunctional molecule containing both a hydroxyl and a nitrile group. While its specific toxicological profile is not as extensively documented as some common laboratory reagents, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive on its potential hazards.[1] A thorough understanding of these hazards is the cornerstone of effective risk mitigation.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
This classification immediately signals the need for a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through all primary routes: ingestion, skin and eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of routine but a direct response to the identified hazards. For this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | To prevent skin contact, as the compound is harmful and causes skin irritation. Nitrile offers good resistance to a range of chemicals.[2][3] |
| Eye Protection | Chemical safety goggles | To protect against splashes that can cause serious eye irritation.[4][5] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of vapors, which are classified as harmful.[2] |
A Note on Glove Selection: While nitrile gloves are generally recommended for handling a variety of organic chemicals, it is crucial to recognize that no glove material is impervious to all chemicals indefinitely. For prolonged or high-exposure work, it is advisable to consult the glove manufacturer's specific chemical resistance data. If such data is not available for this compound, a conservative approach is to double-glove and to change gloves immediately upon any sign of contamination or degradation.
Workflow for Safe Handling and Use
The following diagram outlines the critical decision-making and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Operational Plan: A Step-by-Step Protocol
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound. If a manufacturer-specific SDS is unavailable, the GHS classifications should be considered the minimum hazard information.
-
Verify that the chemical fume hood is operational and has a current certification.
-
Don the appropriate PPE: a laboratory coat, chemical safety goggles, and nitrile gloves.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin and eyes.
-
Ensure all containers are clearly labeled.
-
-
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4][6] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan: Environmental Responsibility and Safety
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure the safety of support staff.
-
Waste Segregation:
-
As this compound is a non-halogenated organic compound, all waste containing this chemical should be collected in a designated "non-halogenated organic waste" container.
-
Do not mix with halogenated solvents or other incompatible waste streams.
-
-
Container Management:
-
Waste containers should be made of a compatible material, be in good condition, and have a secure lid.
-
Label the waste container clearly with its contents.
-
-
Decontamination and Final Steps:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with a suitable organic solvent (such as acetone or ethanol), collected as organic waste, followed by washing with soap and water is recommended.
-
Contaminated disposable items, such as gloves and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.
-
After completing work and proper disposal, wash hands thoroughly with soap and water.
-
By adhering to these scientifically grounded safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. This compound | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. biosynth.com [biosynth.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
